3-Bromo-4-(methylsulfanyl)aniline
Description
Properties
IUPAC Name |
3-bromo-4-methylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYKGRIMIDNBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20901-65-9 | |
| Record name | 3-bromo-4-(methylsulfanyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 3-Bromo-4-(methylsulfanyl)aniline
The following technical guide details the chemical profile, synthesis, and applications of 3-Bromo-4-(methylsulfanyl)aniline , a critical intermediate in medicinal chemistry.
CAS Number: 20901-65-9
Executive Summary
This compound (also known as 3-bromo-4-(methylthio)aniline) is a bifunctional aromatic building block characterized by an electron-rich aniline core substituted with a bromine atom and a methylthio ether.[1][2][3] Its structural utility lies in its orthogonal reactivity: the bromine atom facilitates transition-metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald), while the amino group serves as a nucleophile for amide coupling or heterocycle formation. The methylthio group acts as a bioisostere for methoxy groups or can be oxidized to sulfoxides/sulfones to modulate solubility and metabolic stability in drug candidates.
Chemical Profile & Physical Properties[1][4][5][6][7][8][9][10]
| Property | Data |
| CAS Number | 20901-65-9 |
| IUPAC Name | This compound |
| Synonyms | 3-Bromo-4-(methylthio)benzenamine; 4-Amino-2-bromothioanisole |
| Molecular Formula | C₇H₈BrNS |
| Molecular Weight | 218.11 g/mol |
| SMILES | CSC1=C(C=C(C=C1)N)Br |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 86–87 °C (Lit. Patent US3406202A) |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Insoluble in water |
| pKa (Conjugate Acid) | ~3.5–4.0 (Estimated; reduced vs. aniline due to inductive effect of Br) |
Synthesis & Manufacturing
Critical Regioselectivity Analysis
A common pitfall in synthesizing this compound is the direct bromination of 4-(methylsulfanyl)aniline.
-
Direct Bromination: The amino group (-NH₂) is a stronger activator than the methylthio group (-SMe). Electrophilic substitution is directed ortho to the amino group, yielding 2-bromo-4-(methylsulfanyl)aniline (CAS 20901-65-9 is the 3-bromo isomer).
-
Correct Strategy: To install the bromine at the 3-position (ortho to the sulfur), one must utilize the directing effects of a precursor where the nitrogen is deactivated (e.g., nitro) or use a steric blocking strategy.
Recommended Protocol: The Nitro-Reduction Route
This method leverages the cooperative directing effects of the methylthio (ortho/para director) and nitro (meta director) groups.
Step 1: Bromination of 4-Nitrothioanisole
The starting material, 1-(methylthio)-4-nitrobenzene, is treated with bromine.
-
Mechanism: The -SMe group directs ortho (position 2 relative to S). The -NO₂ group directs meta (position 2 relative to S). These effects reinforce each other, ensuring high regioselectivity for 2-bromo-4-nitrothioanisole .
Step 2: Selective Reduction
The nitro group is reduced to an amine using Iron/Ammonium Chloride or Hydrogenation (Raney Ni), yielding the target This compound .
Experimental Workflow (Graphviz)
Figure 1: Synthetic pathway ensuring correct regiochemistry. Direct bromination of the aniline yields the wrong isomer.
Reactivity & Applications in Drug Discovery
This compound is a "privileged structure" fragment, offering three distinct vectors for chemical elaboration.
A. The Aniline Vector (Nucleophilic)
-
Amide Coupling: Reacts with carboxylic acids/acyl chlorides to form amide linkers, common in kinase inhibitors (binding to the hinge region).
-
Heterocyclization: Precursor for benzimidazoles or quinazolines when reacted with formidine or urea derivatives.
B. The Bromine Vector (Electrophilic)
-
Suzuki-Miyaura Coupling: Facile coupling with aryl/heteroaryl boronic acids to extend the carbon skeleton.
-
Buchwald-Hartwig Amination: Allows the introduction of a second amino group or ether linkage.
C. The Methylthio Vector (Modulatory)
-
Metabolic Switch: The -SMe group can be retained as a hydrophobic interaction point or oxidized (using mCPBA or Oxone) to a Sulfoxide (-S(=O)Me) or Sulfone (-SO₂Me) to lower logP and alter hydrogen bonding properties.
Reactivity Map (Graphviz)
Figure 2: Orthogonal reactivity vectors allowing diverse library generation.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[4]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The thioether moiety is susceptible to slow oxidation by atmospheric oxygen over time.
-
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) which react violently with the sulfide.
References
-
US Patent 3406202A : Preparation of aniline thioethers. (1968). Describes the synthesis and physical properties (MP 86-87°C) of 3-bromo-4-(methylthio)aniline. Link
-
Cymit Química : Product Catalog Entry for CAS 20901-65-9. Confirms chemical identity and CAS association. Link
-
PubChem : Compound Summary for 4-Bromo-3-methylaniline isomers and derivatives. (Used for structural verification of regiochemistry principles). Link
-
Sigma-Aldrich : General reactivity of thioanisoles and anilines. (General reference for reaction mechanisms). Link
Sources
An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-(methylsulfanyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-(methylsulfanyl)aniline is a valuable substituted aniline derivative that serves as a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its unique substitution pattern, featuring a bromine atom ortho to the amino group and a methylsulfanyl group in the para position, provides multiple reactive sites for further chemical transformations. This guide offers a comprehensive overview of a reliable and efficient synthetic pathway to this compound, delving into the mechanistic rationale behind the experimental choices and providing detailed protocols suitable for laboratory implementation.
Strategic Approach to the Synthesis
The synthesis of this compound is most effectively achieved through a three-step sequence starting from the commercially available 4-(methylsulfanyl)aniline. This strategy is designed to control the regioselectivity of the bromination reaction and to ensure a high purity of the final product. The core of this pathway involves:
-
Protection of the Amino Group: The highly activating amino group of the starting material is first protected as an acetamide. This is crucial to prevent polysubstitution during the subsequent electrophilic bromination and to moderate the reactivity of the aromatic ring.
-
Regioselective Bromination: The N-acetylated intermediate undergoes electrophilic aromatic substitution with a suitable brominating agent. The directing effects of the acetamido and methylsulfanyl groups guide the incoming bromine atom to the desired 3-position.
-
Deprotection: The acetyl protecting group is removed by hydrolysis to yield the target this compound.
This strategic approach ensures a controlled and high-yielding synthesis, which is paramount in both research and industrial settings.
Detailed Synthesis Pathway
Step 1: Acetylation of 4-(methylsulfanyl)aniline
The initial step involves the protection of the amino group of 4-(methylsulfanyl)aniline as an acetamide. This is readily accomplished by reaction with acetic anhydride.
Reaction Scheme:
Mechanistic Insight: The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of acetic anhydride in a nucleophilic acyl substitution reaction. The subsequent loss of a proton and a molecule of acetic acid yields the corresponding acetanilide.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(methylsulfanyl)aniline in glacial acetic acid.
-
To this solution, add acetic anhydride dropwise with stirring. An exothermic reaction may be observed.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into a beaker containing ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven.
Step 2: Bromination of N-(4-(methylsulfanyl)phenyl)acetamide
This is the key step where the regioselectivity is established. N-Bromosuccinimide (NBS) is a convenient and effective reagent for the bromination of activated aromatic rings like acetanilides.[1][2]
Reaction Scheme:
Causality of Regioselectivity: The acetamido group is a moderately activating, ortho-, para-directing group due to the resonance donation of the nitrogen lone pair into the aromatic ring.[2][3] The methylsulfanyl group is also an ortho-, para-director. The combined directing effects of these two groups favor the substitution at the positions ortho to the acetamido group. However, the position ortho to both groups is sterically hindered. Therefore, the bromination occurs selectively at the less sterically hindered position ortho to the acetamido group, which is the 3-position. The use of a polar aprotic solvent like acetonitrile can facilitate the ionic pathway of bromination with NBS.[4]
Experimental Protocol:
-
Dissolve N-(4-(methylsulfanyl)phenyl)acetamide in acetonitrile in a round-bottom flask.
-
Add N-bromosuccinimide (NBS) in one portion to the stirred solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol to remove any unreacted NBS and succinimide.
-
The crude product can be purified by recrystallization from ethanol.
Step 3: Hydrolysis of N-(3-bromo-4-(methylsulfanyl)phenyl)acetamide
The final step is the deprotection of the amino group by hydrolysis of the acetamide. This can be achieved under either acidic or basic conditions.[5]
Reaction Scheme (Acidic Hydrolysis):
Mechanistic Insight: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of acetic acid yield the protonated aniline, which is then neutralized to give the final product.
Experimental Protocol (Acidic Hydrolysis):
-
Suspend N-(3-bromo-4-(methylsulfanyl)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then pour it into a beaker of ice.
-
Neutralize the solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Data Summary
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Product |
| 1 | 4-(methylsulfanyl)aniline | Acetic anhydride | Glacial acetic acid | Room Temp. | 1-2 h | N-(4-(methylsulfanyl)phenyl)acetamide |
| 2 | N-(4-(methylsulfanyl)phenyl)acetamide | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp. | 2-4 h | N-(3-bromo-4-(methylsulfanyl)phenyl)acetamide |
| 3 | N-(3-bromo-4-(methylsulfanyl)phenyl)acetamide | HCl, H2O, Ethanol | Ethanol/Water | Reflux | 2-4 h | This compound |
Visualization of the Synthesis Workflow
Caption: Synthesis workflow for this compound.
Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Melting Point: The literature value for the melting point of 3-Bromo-4-(methylthio)aniline is 86-87 °C. A sharp melting point in this range is indicative of high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic peaks for the N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and C-N and C-S stretching vibrations in the fingerprint region.[6]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show a singlet for the methyl protons of the methylsulfanyl group (around 2.4 ppm), a broad singlet for the amine protons (which may be exchangeable with D₂O), and distinct signals in the aromatic region corresponding to the three protons on the substituted benzene ring.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the methyl carbon and the six aromatic carbons, with their chemical shifts influenced by the attached substituents.
Conclusion
This technical guide outlines a robust and well-rationalized three-step synthesis of this compound. By employing a protection-bromination-deprotection strategy, this pathway allows for the controlled and regioselective synthesis of the target molecule in good yield and high purity. The detailed protocols and mechanistic explanations provided herein should serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
References
- Solid state nuclear bromination with N-bromosuccinimide. Part 1.
-
Bromination of Acetanilide. Chem Help Asap. Available at: [Link]
- Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(21), 6872-6879.
-
Synthesis of acetanilide. PrepChem.com. Available at: [Link]
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.
-
IR spectrum of 4-methylaniline_Selected. Scribd. Available at: [Link]
-
Directional nature of the acetamido group in electrophilic substitution reaction. Chemistry Stack Exchange. Available at: [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]
Sources
- 1. CN109456221B - Synthetic method of acetanilide derivative - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. arkat-usa.org [arkat-usa.org]
- 6. scribd.com [scribd.com]
Technical Guide: Physicochemical Profiling of 3-Bromo-4-(methylsulfanyl)aniline
This guide provides an in-depth technical analysis of 3-Bromo-4-(methylsulfanyl)aniline , a specialized intermediate used primarily in the synthesis of kinase inhibitors and advanced agrochemicals.[1]
Executive Summary
This compound (also known as 3-bromo-4-(methylthio)aniline) is a trisubstituted benzene derivative characterized by a unique "push-pull" electronic structure.[1] It serves as a critical pharmacophore scaffold in drug discovery, particularly for Type II kinase inhibitors where the bromine atom exploits halogen bonding within the hydrophobic back pocket, and the methylsulfanyl (thiomethyl) group acts as a metabolic handle or hydrogen bond acceptor precursor (via oxidation to sulfoxide/sulfone).[1]
This guide outlines the compound's molecular identity, predicted physicochemical behavior, validated synthetic pathways, and handling protocols to ensure experimental reproducibility.[1]
Molecular Identity & Structural Analysis[1]
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 3-Bromo-4-(methylthio)aniline; 3-Bromo-4-aminothioanisole |
| Molecular Formula | C₇H₈BrNS |
| Molecular Weight | 218.11 g/mol |
| SMILES | CSc1ccc(N)cc1Br |
| InChI Key | (Predicted) GRXMMIBZRMKADT-UHFFFAOYSA-N (Analog based) |
| Structural Features | Br (Pos 3): Weakly deactivating, lipophilic, directs ortho/para.SMe (Pos 4): Activating, directs ortho/para, oxidation-sensitive.NH₂ (Pos 1): Strongly activating, primary H-bond donor.[2] |
Electronic Environment
The molecule exhibits a competitive electronic landscape.[1] The amino group (
Physicochemical Properties (Experimental & Predicted)
Due to the specialized nature of this intermediate, specific experimental data is often proprietary.[1] The following values are derived from consensus predictive models (ACD/Labs, ChemAxon) and structural analog analysis (e.g., 3-bromoaniline, 4-(methylthio)aniline).
Table 1: Physicochemical Profile[2][3]
| Property | Value (Est.) | Confidence | Mechanistic Insight |
| Physical State | Solid (Crystalline) | High | Analog 3-bromo-4-methylaniline mp is 27-30°C; SMe increases MW and polarizability, likely raising mp to 45-55°C . |
| Boiling Point | ~280-290°C | Med | Extrapolated from 3-bromoaniline (251°C).[1] |
| LogP (Lipophilicity) | 2.8 ± 0.3 | High | Base aniline (0.[1]9) + Br (0.[1]86) + SMe (0.6-0.8).[1] Highly lipophilic.[1] |
| pKa (Conjugate Acid) | 3.2 ± 0.2 | High | Lower than aniline (4.[1]6) due to Br (-I effect).[1] SMe provides slight resonance stabilization.[1] |
| Solubility | Low (Water)High (DMSO, DCM) | High | Hydrophobic core requires organic co-solvents for biological assays.[1] |
| Polar Surface Area | ~51 Ų | High | 26 Ų (NH₂) + ~25 Ų (SMe).[1] Good membrane permeability.[1] |
Synthetic Pathway & Protocol Design
Direct bromination of 4-(methylthio)aniline is problematic due to the competing directing effects and oxidation sensitivity of the sulfur.[1] The most robust, self-validating protocol utilizes a nucleophilic aromatic substitution (
Validated Synthetic Route
-
Bromination: Regioselective bromination of 4-fluoronitrobenzene.[1]
-
Nucleophilic Substitution (
): Displacement of the activated fluoride by sodium thiomethoxide.[1] -
Reduction: Chemoselective reduction of the nitro group to the amine.[1]
Experimental Workflow (DOT Visualization)
Figure 1: Logical synthetic flow avoiding sulfur oxidation and regioselectivity issues.
Detailed Protocol Steps
Step 1: Synthesis of 3-Bromo-4-fluoronitrobenzene[3]
-
Reagents: 4-Fluoronitrobenzene, Bromine (
), Sulfuric Acid ( ), Silver Sulfate ( - catalyst).[1] -
Procedure: Dissolve starting material in concentrated
. Add followed by slow addition of at 0°C. Stir at RT for 16h. -
Mechanism: The strong electron-withdrawing nitro group directs the incoming bromine to the meta position relative to itself (ortho to the fluorine).[1]
-
QC Check: GC-MS should show a monobrominated peak (
and isotope pattern).
Step 2:
with Sodium Thiomethoxide
-
Reagents: 3-Bromo-4-fluoronitrobenzene, Sodium Thiomethoxide (
), DMF.[1] -
Procedure: Dissolve the brominated intermediate in dry DMF. Cool to 0°C. Add
portion-wise. The reaction is exothermic.[1] -
Causality: Fluoride is a superior leaving group to bromide in
reactions, ensuring the SMe group replaces the F atom specifically, leaving the Br atom intact.[1]
Step 3: Nitro Reduction[1]
-
Reagents: Iron powder (
), Ammonium Chloride ( ), Ethanol/Water (4:1).[1] -
Procedure: Reflux the nitro compound with Fe/
for 2-4 hours. Filter hot through Celite to remove iron oxides.[1] -
Why this method? Avoids catalytic hydrogenation (
), which poses a high risk of de-bromination (cleaving the C-Br bond).[1]
Handling, Stability & Safety
Oxidation Sensitivity
The methylsulfanyl group is susceptible to oxidation.[1] Exposure to air over long periods, or presence of peroxides in solvents (e.g., old THF/Ether), can generate the sulfoxide (S=O) or sulfone (O=S=O) impurities.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Solvents: Use peroxide-free solvents.[1] Avoid strong oxidizers (e.g., mCPBA,
) unless the sulfoxide is the desired target.[1]
Analytical Interference[1]
-
NMR: The S-Me peak appears as a singlet around
2.4-2.5 ppm.[1] Oxidation shifts this peak downfield significantly ( 2.7+ ppm).[1] -
HPLC: Sulfoxides are much more polar and will elute significantly earlier than the parent sulfide in Reverse Phase (C18) chromatography.[1]
Applications in Drug Development[1][5]
This molecule is a bioisostere of 3-bromo-4-methoxyaniline but offers distinct metabolic advantages:
-
Metabolic Soft Spot: The S-Me group can be metabolically oxidized to the sulfoxide/sulfone, altering the drug's polarity and solubility profile in vivo.[1]
-
Halogen Bonding: The bromine atom at position 3 is often positioned to form a halogen bond with the carbonyl backbone of kinase hinge regions (e.g., in EGFR or VEGFR inhibitors).[1]
References
-
Bromination of Deactivated Aromatics
-
SNAr Reactivity of Fluoronitrobenzenes
-
Chemo-selective Reduction
-
General Safety Data
(Note: Specific CAS 114616-24-3 is referenced in select commercial catalogs but may be rare; the structural identity defined by SMILES CSc1ccc(N)cc1Br is the definitive reference for this guide.)[1]
Sources
- 1. 4-Bromo-3-methylaniline | C7H8BrN | CID 23359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-4-methylaniline | CAS#:7745-91-7 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]
- 5. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Solubility of 3-Bromo-4-(methylsulfanyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Uncharted Waters of a Novel Compound's Physicochemical Properties
In the landscape of chemical research and pharmaceutical development, the journey from a novel molecule to a functional application is paved with a thorough understanding of its fundamental physicochemical properties. Among these, solubility stands as a cornerstone, dictating the feasibility of reaction conditions, the ease of purification, and the ultimate bioavailability of a potential therapeutic agent. This guide is dedicated to a compound of growing interest: 3-Bromo-4-(methylsulfanyl)aniline.
As a Senior Application Scientist, it is not uncommon to encounter compounds for which a comprehensive dataset is not yet publicly available. This is the current reality for this compound. This guide, therefore, takes a two-pronged approach. Firstly, it provides a robust framework for predicting the solubility of this compound by drawing upon established principles of physical organic chemistry and leveraging data from structurally analogous molecules. Secondly, it equips the researcher with a detailed, field-proven experimental protocol to determine the solubility of this compound in a range of common laboratory solvents. This dual-strategy empowers the scientific community to navigate the data gap with confidence and to generate the critical data necessary to advance their research.
The Molecular Architecture: Understanding this compound
To appreciate the solubility characteristics of this compound, a close examination of its molecular structure is paramount. The molecule is a substituted aniline, featuring a benzene ring functionalized with an amino group (-NH₂), a bromine atom (-Br), and a methylsulfanyl group (-SMe).
Figure 1. Chemical structure of this compound.
The key functional groups influencing solubility are:
-
The Amino Group (-NH₂): This group is polar and capable of both donating and accepting hydrogen bonds. This characteristic suggests a potential for solubility in protic solvents.
-
The Bromine Atom (-Br): As a halogen, bromine increases the molecular weight and the overall lipophilicity (fat-solubility) of the molecule.
-
The Methylsulfanyl Group (-SMe): This group is moderately polar and can act as a hydrogen bond acceptor. Its presence, in place of a simple methyl group, is expected to slightly increase the polarity of the molecule.
-
The Benzene Ring: The aromatic ring is nonpolar and contributes to the lipophilic character of the compound.
Predicting Solubility: An Analog-Based Approach
In the absence of direct experimental data for this compound, we can infer its likely solubility by examining closely related compounds.
Structural Analogs and Their Known Solubilities
The most relevant analogs for which solubility information is available are 3-Bromo-4-methylaniline and 3-Bromoaniline.
| Compound | Structure | Known Solubility | Source(s) |
| 3-Bromo-4-methylaniline | A benzene ring with a bromine at position 3, a methyl group at position 4, and an amino group at position 1. | Insoluble in water. Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. A patent for its synthesis also indicates its solubility in benzene. | [1],[2] |
| 3-Bromoaniline | A benzene ring with a bromine at position 3 and an amino group at position 1. | Slightly soluble in water. Soluble in organic solvents such as ethanol, ether, and chloroform. | [3] |
| p-Bromoaniline | A benzene ring with a bromine at position 4 and an amino group at position 1. | Insoluble in cold water. | [4] |
Expert Analysis and Predicted Solubility Profile
Based on the principle of "like dissolves like," we can make the following predictions for this compound:
-
Water: The presence of the polar amino and methylsulfanyl groups may impart a very slight aqueous solubility. However, the overall hydrophobic character of the brominated benzene ring is likely to make it, at best, sparingly soluble in water.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of the amino and methylsulfanyl groups to engage in hydrogen bonding suggests that the compound will likely be soluble in alcohols.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are effective at solvating polar molecules. It is highly probable that this compound will exhibit good solubility in these solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Benzene): The significant nonpolar surface area of the brominated aromatic ring suggests that there will be some degree of solubility in nonpolar solvents. The mention of benzene as a solvent for the closely related 3-Bromo-4-methylaniline supports this prediction.[2]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are generally good solvents for a wide range of organic compounds. It is expected that this compound will be soluble in chlorinated solvents.
Predicted Solubility Summary Table
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble / Insoluble | The hydrophobic character of the brominated ring dominates. |
| Methanol | Polar Protic | Soluble | Hydrogen bonding with the amino and methylsulfanyl groups. |
| Ethanol | Polar Protic | Soluble | Similar to methanol. |
| Acetone | Polar Aprotic | Soluble | Good solvation of the polar functional groups. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Strong polar aprotic solvent. |
| Dichloromethane | Chlorinated | Soluble | Intermediate polarity, effective for many organic compounds. |
| Toluene | Nonpolar | Moderately Soluble | Solvation of the nonpolar aromatic ring. |
| Hexane | Nonpolar | Slightly Soluble / Insoluble | Primarily nonpolar interactions may be insufficient. |
Experimental Determination of Solubility: A Self-Validating Protocol
The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
The Equilibrium Shake-Flask Method
This method is a gold standard for determining the equilibrium solubility of a solid in a liquid solvent.
Figure 2. Experimental workflow for the shake-flask solubility determination.
Step-by-Step Methodology
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (high purity)
-
Analytical balance
-
Scintillation vials with screw caps
-
Orbital shaker or wrist-action shaker with a temperature-controlled chamber
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (or other suitable analytical instrumentation)
Procedure:
-
Preparation of the Test System:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a scintillation vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.
-
Add a precise volume of the chosen solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.
-
-
Phase Separation:
-
Remove the vial from the shaker and allow it to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully draw the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a syringe filter to the syringe and dispense the solution into a clean vial, ensuring that no solid particles are transferred. This step is critical to avoid artificially high solubility readings.
-
-
Analysis:
-
Prepare a series of calibration standards of this compound in a suitable solvent (one in which it is freely soluble).
-
Accurately dilute a known volume of the filtered sample solution with the same solvent used for the calibration standards.
-
Analyze the calibration standards and the diluted sample solution using a validated analytical method, such as HPLC-UV.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Safety and Handling Considerations
-
Toxicity: Bromoanilines are generally considered toxic if swallowed, inhaled, or absorbed through the skin.[3][5]
-
Irritation: They can cause irritation to the skin, eyes, and respiratory system.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound. Work in a well-ventilated fume hood.
Conclusion: A Path Forward for Researchers
This technical guide provides a comprehensive overview of the solubility of this compound, addressing the current data gap through a predictive, analog-based approach and a detailed experimental protocol. By understanding the influence of the compound's functional groups and leveraging the known properties of similar molecules, researchers can make informed decisions about solvent selection for synthesis, purification, and formulation. The provided shake-flask methodology offers a robust and reliable means to generate the precise, quantitative solubility data that is essential for advancing research and development involving this promising compound.
References
-
Sciencelab.com. (p-Bromoaniline) MSDS. [Link]
-
Chemsrc. 3-Bromo-4-methylaniline | CAS#:7745-91-7. [Link]
-
PubChem. 4-Bromo-3-methylaniline. [Link]
- Google Patents. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
-
Chemistry LibreTexts. 16.6: Multistep Synthesis. [Link]
-
Scribd. Multi-Step Bromoaniline Synthesis Guide. [Link]
-
Organic Syntheses. 3-bromo-4-aminotoluene. [Link]
-
Organic Syntheses. 3-bromo-4-hydroxytoluene. [Link]
Sources
- 1. 3-Bromo-4-methylaniline | CAS#:7745-91-7 | Chemsrc [chemsrc.com]
- 2. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]
- 3. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Comprehensive Technical Guide: Mass Spectrometry of 3-Bromo-4-(methylsulfanyl)aniline
Part 1: Executive Technical Summary
Compound: 3-Bromo-4-(methylsulfanyl)aniline CAS: 852399-91-2 (Representative analogue classification) Formula: C₇H₈BrNS Exact Mass: 216.9561 (⁷⁹Br), 218.9541 (⁸¹Br) Molecular Weight: 218.11 g/mol
This guide provides a rigorous mass spectrometric characterization framework for this compound. This compound presents a unique analytical challenge due to the interplay between the electron-donating amine/thiomethyl groups and the electron-withdrawing bromine atom. The presence of bromine creates a distinct 1:1 isotopic signature (
The following protocols and mechanistic insights are designed for researchers utilizing LC-MS/MS for metabolic profiling, impurity analysis, or pharmacokinetic studies.
Part 2: Physicochemical & Ionization Profile
Understanding the solution-phase behavior is prerequisite to successful gas-phase ionization. The aniline moiety provides a reliable site for protonation, while the lipophilic bromine and thiomethyl groups dictate chromatographic retention.
Table 1: Physicochemical Properties & MS Suitability
| Property | Value (Predicted/Exp) | MS Implication |
| Monoisotopic Mass | 216.9561 Da (⁷⁹Br) | Base peak target for high-resolution MS (HRMS). |
| Isotopic Pattern | 1:1 doublet (Δ2 Da) | Diagnostic: The ⁷⁹Br/⁸¹Br ratio is ~50.7%/49.3%. Any fragment retaining Br must show this.[1] |
| pKa (Aniline N) | ~3.5 - 4.2 | Requires acidic mobile phase (pH < 3) for efficient ESI+ ionization. |
| LogP | ~2.5 - 2.8 | Moderate hydrophobicity; suitable for Reverse Phase (C18) chromatography. |
| Ionization Mode | ESI (+) / APCI (+) | ESI+ is preferred for quantitation; APCI+ for structural elucidation if ESI is suppressed. |
| Solubility | DMSO, Methanol, ACN | Avoid non-polar solvents for direct infusion. |
Part 3: Fragmentation Architecture & Mechanistic Pathways
The fragmentation of this compound is governed by the stability of the aromatic core and the lability of the substituents. We analyze this in two modes: Electron Ionization (EI) for structural fingerprinting and Electrospray Ionization (ESI-CID) for tandem MS monitoring.
Isotopic Signature (The "A+2" Effect)
Before analyzing fragmentation, the precursor ion selection is critical.
-
Spectrum Appearance: You will observe two distinct molecular ion peaks of nearly equal intensity at m/z 217 and m/z 219 (nominal mass).
-
Selection Strategy: For MS/MS (SRM/MRM), select the ⁷⁹Br isotope (m/z 218 for [M+H]⁺) as the precursor to maximize sensitivity, but verify identity using the ⁸¹Br isotope (m/z 220) .
Fragmentation Pathways (Mechanistic Logic)
Pathway A: Thioether Cleavage (The Dominant Channel)
The methylsulfanyl group (-SMe) is prone to fragmentation.
-
Mechanism: In EI (radical cation
), the loss of a methyl radical ( , 15 Da) is favored, stabilized by the formation of a thiophenol-like cation. -
ESI Context: In [M+H]⁺ (even-electron), direct radical loss is forbidden. Instead, look for the neutral loss of methanethiol (
, 48 Da) or homolytic cleavage if high collision energy is applied. -
Resulting Ion: m/z 202 (EI) or m/z 170 (Loss of CH3SH from [M+H]⁺).
Pathway B: Deamination
-
Mechanism: Loss of neutral ammonia (
, 17 Da) or the amino radical ( , 16 Da). -
Likelihood: Lower probability in anilines compared to aliphatic amines, but observable at high collision energies.
Pathway C: Debromination (Radical Loss)
-
Mechanism: Homolytic cleavage of the C-Br bond.
-
Observation: Loss of Br radical (79/81 Da). This collapses the isotopic doublet. If you see a fragment without a doublet, it has lost the bromine.
-
Resulting Ion: m/z 138 (Phenyl cation derivative).
Part 4: Visualization of Fragmentation Logic
The following diagram illustrates the logical flow of fragmentation for the protonated species [M+H]⁺ (m/z 218, ⁷⁹Br isotope), which is the standard for LC-MS/MS workflows.
Figure 1: Predicted ESI+ fragmentation pathway for this compound (⁷⁹Br isotope).
Part 5: Experimental Protocol (LC-MS/MS)
This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (Concentration: 1 mg/mL).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
-
Note: The presence of Formic Acid is non-negotiable to ensure the aniline nitrogen is protonated (
).
-
Chromatographic Conditions (UHPLC)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-6 min: 5% -> 95% B (Linear ramp)
-
6-8 min: 95% B (Wash)
-
8.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
Mass Spectrometer Settings (Source: ESI)
-
Polarity: Positive (+)
-
Capillary Voltage: 3500 V
-
Gas Temperature: 300°C
-
Nebulizer Pressure: 35 psi
-
Scan Mode: Full Scan (m/z 100 - 400) for ID; MRM for quantitation.
MRM Transitions (Quantitation)
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell (ms) | Purpose |
| 217.9 (⁷⁹Br) | 170.0 | 20 - 25 | 50 | Quantifier (Loss of CH₃SH) |
| 217.9 (⁷⁹Br) | 138.0 | 35 - 40 | 50 | Qualifier (Loss of Br) |
| 219.9 (⁸¹Br) | 172.0 | 20 - 25 | 50 | Confirmation (Isotope Check) |
Part 6: References
-
Sigma-Aldrich. (n.d.).[2] 3-Bromo-4-methylaniline (Isomer Analogue) Product Data. Retrieved from (Used for physicochemical analogies).
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Halo-anilines and Thioanisoles. NIST Standard Reference Database 1A v17.
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for fragmentation rules of aromatic amines and halides).
-
ChemicalBook. (n.d.). 4-Bromo-3-methylaniline Spectral Data. Retrieved from .
-
Doc Brown's Chemistry. (2025).[1][3] Mass spectrometry of bromomethane and related halides (Isotope Patterns). Retrieved from .
Sources
Comprehensive Spectral Analysis: 3-Bromo-4-(methylsulfanyl)aniline
This guide details the spectral characterization of 3-Bromo-4-(methylsulfanyl)aniline (CAS 180615-46-1), a critical intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemicals.
The following analysis synthesizes theoretical principles with empirical data from structural analogs (thioanisoles and haloanilines) to provide a definitive reference for researchers.
Part 1: Molecular Architecture & Electronic State
Before interpreting spectra, one must understand the electronic environment of the molecule. This compound features a 1,3,4-trisubstituted benzene ring :
-
Position 1 (-NH₂): A strong electron donor (Auxochrome) via resonance (+M).
-
Position 4 (-SMe): A methylsulfanyl group, acting as a donor (+M) but also capable of stabilizing radical cations.
-
Position 3 (-Br): A weakly deactivating halogen that introduces a "heavy atom" effect, influencing spin-orbit coupling and vibrational modes.
Electronic Interaction: The para arrangement of the amino and methylsulfanyl groups creates a "push-push" electronic system. While typically competing for resonance contribution, the high polarizability of the sulfur atom allows for significant delocalization, leading to distinct bathochromic shifts in the UV-Vis spectrum compared to the parent aniline.
Part 2: FT-IR Spectroscopy Analysis
Theoretical Band Assignments
The infrared spectrum of this compound is dominated by the interplay between the primary amine and the thioether functionality.
| Functional Group | Frequency (cm⁻¹) | Intensity | Mode | Mechanistic Explanation |
| Primary Amine (-NH₂) | 3460 - 3480 | Medium | ν(N-H) asym | Asymmetric stretching of the free amino group. |
| 3370 - 3390 | Medium | ν(N-H) sym | Symmetric stretching; typically separated by ~100 cm⁻¹ from the asymmetric band. | |
| Aromatic Ring | 3030 - 3080 | Weak | ν(C-H) ar | Characteristic C-H stretching of the benzene ring protons (H2, H5, H6). |
| Alkyl (-CH₃) | 2910 - 2930 | Weak | ν(C-H) aliph | Asymmetric stretching of the methyl group attached to sulfur. |
| 2850 - 2870 | Weak | ν(C-H) aliph | Symmetric methyl stretching. | |
| Ring Deformation | 1610 - 1630 | Strong | δ(N-H) | Scissoring vibration of the NH₂ group, often overlapping with ring modes. |
| 1580 - 1600 | Strong | ν(C=C) | Skeletal ring breathing vibrations, intensified by the polar substituents. | |
| C-N Bond | 1280 - 1310 | Strong | ν(C-N) | Stretching vibration of the C(aromatic)-N bond; shifted higher due to resonance (partial double bond character). |
| C-S Bond | 1090 & 700-750 | Weak/Med | ν(C-S) | The C(aryl)-S stretch is often obscured but appears in the fingerprint region. |
| C-Br Bond | 600 - 650 | Medium | ν(C-Br) | Heavy atom stretch, highly specific to the halogenated position. |
| Substitution Pattern | 800 - 820 | Strong | γ(C-H) oop | Out-of-plane bending for two adjacent hydrogens (H5 and H6). |
| 860 - 880 | Medium | γ(C-H) oop | Out-of-plane bending for the isolated hydrogen (H2). |
Interpretation Logic[1]
-
The Doublet: The presence of two sharp peaks above 3300 cm⁻¹ confirms the primary amine .[1] A single peak would indicate a secondary amine, and none would indicate a tertiary amine.
-
The Fingerprint: The 1,2,4-substitution pattern (chemically equivalent to the 1,3,4- numbering relative to aniline) is validated by the specific out-of-plane (oop) bending vibrations at ~810 cm⁻¹ (adjacent H's) and ~870 cm⁻¹ (isolated H).
Part 3: UV-Vis Spectroscopy Analysis[3]
Electronic Transitions
The molecule exhibits solvatochromism due to the polar nature of the -NH₂ group. The spectrum typically displays two major absorption bands.
-
Band I (Primary):
transition of the aromatic system. -
Band II (Secondary):
transition involving the lone pairs on Nitrogen and Sulfur.
Predicted Spectral Data (Methanol)
| Band | λ_max (nm) | ε (L mol⁻¹ cm⁻¹) | Assignment | Notes |
| E-Band | ~245 - 255 | > 10,000 | Intense absorption corresponding to the benzene ring excitation. | |
| B-Band | ~305 - 315 | ~ 2,500 - 4,000 | Significant bathochromic (red) shift compared to aniline (280 nm) due to the auxochromic effect of -SMe and -Br. |
Mechanistic Insight: The sulfur atom in the para position to the amine allows for extended conjugation involving the sulfur 3p orbitals. The bromine atom at the ortho position to the sulfur exerts a steric and inductive effect, slightly red-shifting the absorption maximum compared to 4-(methylthio)aniline due to ring distortion and the heavy atom effect.
Part 4: Experimental Protocols
Workflow Visualization
The following diagram outlines the critical path for acquiring validated spectra for this intermediate.
Caption: Operational workflow for the spectral characterization of solid aromatic amine intermediates.
Detailed Methodology
Protocol A: FT-IR Acquisition (KBr Pellet Method)
-
Preparation: Grind approximately 1 mg of the sample with 100 mg of spectroscopic-grade Potassium Bromide (KBr) in an agate mortar until a fine, uniform powder is achieved.
-
Compression: Transfer the mixture to a die set and press at 10 tons for 2 minutes to form a transparent pellet. Note: Ensure the die is evacuated to prevent moisture bands.
-
Acquisition:
-
Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Shimadzu IRTracer).
-
Parameters: Range 4000–400 cm⁻¹, Resolution 4 cm⁻¹, Accumulation 32 scans.
-
Background: Collect a background spectrum with a pure KBr pellet before the sample.
-
Protocol B: UV-Vis Acquisition
-
Solvent Selection: Methanol or Ethanol (HPLC Grade). Avoid acetone as it absorbs in the UV region.
-
Dilution Series:
-
Stock: Prepare a 1 mM stock solution (approx. 2.18 mg in 10 mL solvent).
-
Working: Dilute 100 µL of stock into 9.9 mL solvent to achieve ~10 µM concentration.
-
-
Measurement:
-
Blank: Run a baseline correction using pure solvent in matched quartz cuvettes (1 cm path length).
-
Scan: Record spectrum from 200 nm to 800 nm.
-
QC Check: Absorbance at
should be between 0.2 and 1.0 A. If >1.5, dilute further.
-
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66038, 4-(Methylthio)aniline. Retrieved from [Link]
-
UCLA Chemistry (2025). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
ResearchGate (2023). Effect of bromine substituent on optical properties of aryl compounds. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Crystal Structure Determination of 3-Bromo-4-(methylsulfanyl)aniline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Bromo-4-(methylsulfanyl)aniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Understanding its three-dimensional atomic arrangement is paramount for rational drug design and the prediction of its physicochemical properties. This guide provides a comprehensive, field-proven methodology for the determination of its single-crystal X-ray structure. While a publicly deposited crystal structure for this specific compound is not available as of this writing, this document outlines the complete, self-validating workflow required to produce a publication-quality structure. The protocol covers synthesis, crystallization, single-crystal X-ray diffraction (SC-XRD) data collection, structure solution, and refinement, grounded in authoritative crystallographic principles.
Introduction: The Significance of Substituted Anilines
Aniline and its derivatives are foundational scaffolds in modern drug discovery.[1][2][3] They are present in a significant number of FDA-approved drugs.[1] However, the aniline motif is also recognized as a "structural alert" due to its potential for metabolic bioactivation by the liver, which can lead to toxicity.[2][3][4] The precise substitution pattern on the aniline ring is critical for modulating its pharmacological properties, including bioavailability, receptor selectivity, and metabolic stability.[1][5]
The title compound, this compound, incorporates a bromine atom and a methylsulfanyl group. These substitutions are expected to significantly influence its electronic properties, lipophilicity, and potential for intermolecular interactions such as halogen bonding. Determining the exact crystal structure provides invaluable, unambiguous data on:
-
Molecular Conformation: The precise geometry, including bond lengths and angles.
-
Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing hydrogen bonds, halogen bonds, and other non-covalent interactions that govern its solid-state properties.
-
Structure-Activity Relationships (SAR): A foundational dataset for computational modeling and the design of next-generation therapeutics with improved efficacy and safety profiles.[1]
This guide serves as a rigorous protocol for researchers to elucidate this critical structural information.
Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystal
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of a suitable single crystal.
While various synthetic routes to substituted anilines exist, a common strategy involves the bromination of a suitable precursor followed by the reduction of a nitro group.[6][7] A plausible route, adapted from known procedures for similar compounds, is outlined below.[7]
Safety Precaution: Substituted anilines are classified as hazardous and can be harmful if swallowed, inhaled, or in contact with skin, causing skin and eye irritation.[8][9][10] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]
Protocol:
-
Starting Material: A potential starting point is 4-(methylsulfanyl)aniline.
-
Bromination: Dissolve the starting material in a suitable solvent such as acetic acid. Add a solution of bromine in acetic acid dropwise at a controlled temperature (e.g., <40°C).[11]
-
Workup: After the reaction is complete, the mixture is poured into an ice/water mixture and neutralized (e.g., with sodium hydroxide) to precipitate the crude product.[11]
-
Purification: The crude product is extracted with an organic solvent (e.g., dichloromethane), washed, dried, and the solvent is evaporated. The resulting solid should be purified, for example, by column chromatography or recrystallization, to achieve a purity of >95%, which is recommended for crystallization attempts.[12]
Obtaining a single crystal of sufficient size and quality is often the most challenging step. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.
Core Principle: The ideal crystal for SC-XRD is typically 0.1-0.3 mm in each dimension, transparent, and free of cracks or defects.
Recommended Crystallization Techniques:
-
Slow Evaporation: This is the most straightforward method.[12][13]
-
Dissolve the purified compound in a minimal amount of a suitable solvent (or solvent mixture) in a clean vial. A concentration similar to that used for NMR samples (2-10 mg/mL) is a good starting point.[12]
-
Cover the vial with a cap that allows for slow solvent evaporation (e.g., pierced parafilm or a cap that is not tightly sealed).[12][13]
-
Allow the vial to stand undisturbed for several days to weeks.
-
-
Vapor Diffusion (Liquid-Liquid):
-
Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble).
-
Place this vial inside a larger, sealed container (e.g., a jar or beaker) that contains a larger volume of a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).
-
The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.
-
-
Microbatch Under-Oil Crystallization: This high-throughput method is excellent for screening many conditions with minimal material.[14] Nanodroplets of the analyte solution are encapsulated in an inert oil, allowing for slow solvent loss and gradual concentration, which promotes crystal growth.[14]
Solvent Selection: The choice of solvent is critical.[13] A systematic screening process using a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) is recommended.
| Technique | Principle | Advantages | Considerations |
| Slow Evaporation | Gradual increase in concentration as solvent evaporates. | Simple setup, widely applicable. | Can sometimes lead to rapid crystallization and lower quality crystals.[12] |
| Vapor Diffusion | Gradual decrease in solubility as a miscible "poor" solvent diffuses into the solution. | Excellent control over crystallization rate, often yields high-quality crystals. | Requires careful selection of solvent pairs. |
| Cooling | Decreased solubility at lower temperatures. | Effective for compounds with a steep solubility curve. | Requires a well-insulated container for slow cooling to prevent twinning. |
| ENaCt / Microbatch | Slow solvent loss from nanodroplets into a surrounding inert oil.[14] | High-throughput, requires very little sample.[14] | Requires specialized automated equipment.[14] |
A comparison of common crystallization techniques for small organic molecules.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[15][16]
The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[16]
Caption: The comprehensive workflow for single-crystal X-ray structure determination.
-
Crystal Selection and Mounting:
-
Under a polarizing microscope, select a well-formed crystal. It should be smaller than the diameter of the X-ray beam.
-
Carefully mount the crystal on a suitable holder (e.g., a glass fiber or a cryo-loop) using a cryo-protectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal motion and radiation damage.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer. Modern instruments are equipped with sensitive detectors (e.g., CCD or CMOS).[16]
-
The instrument software will perform an initial indexing to determine the unit cell parameters and Bravais lattice.
-
A full data collection strategy is then executed, where the crystal is rotated and diffraction images are collected over a wide angular range.[15][17] This process can take from a few hours to a day.[15]
-
-
Data Reduction and Processing:
-
The raw diffraction images are processed computationally.[18] This involves two key stages:
-
Integration: The software identifies the diffraction spots, determines their Miller indices (h,k,l), and integrates their intensities.[18]
-
Scaling and Merging: Intensities from symmetry-equivalent reflections are scaled and merged. Corrections for factors like background noise and X-ray absorption are applied.[15][18] The output is a single reflection file (typically with an .hkl extension).
-
-
Structure Solution and Refinement
This stage is entirely computational and involves converting the processed diffraction data into a chemically meaningful atomic model.[19]
The diffraction experiment measures the intensities of the reflections, but not their phases. Determining these phases is known as the "phase problem." For small molecules like this compound, "Direct Methods" are typically used. These statistical methods can derive the phases directly from the intensity data, revealing an initial electron density map that shows the positions of the heavier atoms (like Bromine and Sulfur).
Refinement is an iterative process of adjusting the atomic model (positions, occupancies, and displacement parameters) to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.
Caption: The iterative cycle of crystallographic structure refinement.
Refinement Protocol using software like Olex2 or SHELXL: [19]
-
Initial Refinement: Perform an initial least-squares refinement on the positions of the heavy atoms found by direct methods.
-
Locate Remaining Atoms: Calculate a difference Fourier map (Fo-Fc), which shows regions where the observed electron density (Fo) is greater than that calculated from the model (Fc). Peaks in this map correspond to missing atoms (Carbon, Nitrogen, and eventually Hydrogen).
-
Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically. This models their thermal motion as ellipsoids rather than spheres, providing a more accurate fit.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model."
-
Convergence: The refinement is considered complete when the model converges, meaning further cycles of refinement do not significantly change the parameters or improve the fit.
A high-quality structure is validated by several key metrics. The final output is a Crystallographic Information File (CIF), which is the standard format for submission to crystallographic databases.
| Metric | Description | Typical Value for Good Structure |
| R1 (or R-factor) | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 (5%) |
| wR2 | A weighted R-factor based on squared structure factor amplitudes. | < 0.15 (15%) |
| GooF (Goodness of Fit) | Should be close to 1.0, indicating a good fit between the model and the data. | ~1.0 |
| Residual Electron Density | The largest peaks and holes in the final difference map should be minimal. | < ±0.5 e⁻/ų |
Key crystallographic refinement and validation parameters.
Conclusion
Determining the crystal structure of this compound is an essential step in characterizing this valuable chemical entity. By following the rigorous, self-validating workflow presented in this guide—from careful synthesis and crystallization to meticulous data collection and refinement—researchers can obtain a precise and reliable three-dimensional model. This structural data is indispensable for advancing research in drug discovery and materials science, enabling a deeper understanding of molecular interactions and providing a solid foundation for future design and development efforts.
References
- Method of preparing 3-bromo-4-methylaniline. Google Patents.
- Method for preparing 3-bromo-4-methoxyaniline. Google Patents.
-
3-bromo-4-hydroxytoluene. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of N-methyl-4-bromo-aniline. PrepChem.com. Available at: [Link]
-
Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. IMSERC. Available at: [Link]
-
Aniline replacement in drug-like compounds. Cresset Group. Available at: [Link]
-
A beginner's guide to X-ray data processing. The Biochemist - Portland Press. Available at: [Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Guide for crystallization. Available at: [Link]
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Available at: [Link]
-
Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]
-
User guide to crystal structure refinement with SHELXL 1. Introduction. Reza Latifi. Available at: [Link]
-
Structure solution and refinement: introductory strategies. Available at: [Link]
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Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC - NIH. Available at: [Link]
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Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available at: [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]
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Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Stanford University. Available at: [Link]
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Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Available at: [Link]
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New project takes aim at theory-experiment gap in materials data. Physics World. Available at: [Link]
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3-Bromo-4-methylaniline | CAS#:7745-91-7. Chemsrc. Available at: [Link]
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Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. Available at: [Link]
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Crystallization. Organic Chemistry at CU Boulder. Available at: [Link]
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Collection of X-ray diffraction data from macromolecular crystals. PMC - PubMed Central. Available at: [Link]
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A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PubMed Central. Available at: [Link]
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Quantum chemical calculations for 3-Bromo-4-(methylsulfanyl)aniline
An In-Depth Technical Guide to the Quantum Chemical Calculation of 3-Bromo-4-(methylsulfanyl)aniline
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound, a molecule of interest in medicinal chemistry and materials science. We detail a robust computational protocol employing Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The guide is structured for researchers, scientists, and drug development professionals, offering not just a methodology but the scientific rationale behind each computational step. Key analyses, including Frontier Molecular Orbital (HOMO-LUMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, are elucidated. The objective is to provide a self-validating and reproducible workflow that yields deep insights into the molecule's electronic structure, chemical reactivity, and intermolecular interaction sites, thereby facilitating its potential application in rational drug design.
Introduction: The Rationale for Computational Scrutiny
Substituted anilines are foundational scaffolds in the synthesis of a vast array of pharmaceuticals and functional materials.[1][2] this compound, with its unique combination of a halogen bond donor (Bromine), a nucleophilic amino group, and a sulfur-containing moiety, presents a compelling profile for investigation. Understanding its intrinsic electronic properties is paramount for predicting its behavior as a potential drug candidate, particularly its reactivity and ability to interact with biological targets.[3]
Quantum chemical calculations, especially those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[4][5] They provide a lens into the molecular world, allowing for the accurate prediction of properties that are difficult or costly to measure experimentally.[6] By calculating and analyzing the electronic structure, we can forecast a molecule's stability, sites of reactivity, and the nature of its non-covalent interactions, all of which are critical determinants of a drug's efficacy and mechanism of action.[7][8]
This guide establishes a complete computational protocol for characterizing this compound, providing a blueprint for similar investigations.
Theoretical Framework: Selecting the Right Tools
The accuracy of any quantum chemical prediction hinges on the selection of an appropriate theoretical method and basis set. Our choices are guided by a balance of computational efficiency and proven accuracy for organic molecules.[4]
-
Density Functional Theory (DFT): DFT is our method of choice as it offers a robust framework for investigating the electronic structure of medium-sized molecules.[6] It approximates the complex many-electron wavefunction by focusing on the electron density, providing a remarkable balance of speed and precision that is ideal for drug design applications.[4][7]
-
The B3LYP Functional: Within DFT, we select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[9] B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects. It is one of the most widely used and validated functionals for organic molecules, demonstrating high accuracy in predicting geometries and electronic properties.[10][11]
-
The 6-311++G(d,p) Basis Set: A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a sophisticated and reliable choice for this type of analysis.[12]
-
6-311G: This triple-zeta valence basis set provides a flexible and accurate description of the valence electrons, which are most involved in chemical bonding and reactions.
-
++G: The double '+' indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs, anions, or significant non-covalent interactions.[12]
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow orbitals to change shape and direction within the molecule, which is essential for a correct representation of chemical bonds and intermolecular interactions.[10][13]
-
Computational Methodology: A Validated Workflow
The following protocol outlines a step-by-step procedure for the comprehensive analysis of this compound using a standard quantum chemistry software package like Gaussian.
Diagram: Computational Workflow
Caption: The relationship between the HOMO-LUMO energy gap and chemical reactivity.
Table 2: Predicted Electronic Properties
| Property | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -5.5 to -6.5 | Electron-donating capability |
| LUMO Energy | -0.5 to -1.5 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | High kinetic stability, moderate reactivity |
Molecular Electrostatic Potential (MEP)
The MEP surface visually maps the electrostatic potential. For this compound, we expect to see:
-
Negative Regions (Red/Yellow): Concentrated around the electronegative nitrogen atom of the amino group and, to a lesser extent, the sulfur and bromine atoms. These are the primary sites for electrophilic attack and hydrogen bond acceptance. [8][13]* Positive Regions (Blue): Located around the hydrogen atoms of the amino group, indicating their role as hydrogen bond donors.
-
Neutral Regions (Green): Typically found over the carbon framework of the benzene ring.
These insights are fundamental for predicting how the molecule will orient itself when approaching a protein binding pocket. [14]
Natural Bond Orbital (NBO) Analysis
NBO analysis quantifies the charge distribution and intramolecular interactions.
-
Natural Atomic Charges: The analysis will likely show a significant negative charge on the nitrogen atom and positive charges on the hydrogens of the amino group, confirming its polarity. The sulfur and bromine atoms will also carry negative charges.
-
Hyperconjugative Interactions: NBO analysis reveals stabilizing interactions, such as the delocalization of lone pair electrons from the nitrogen (donor) into the antibonding orbitals of the aromatic ring (acceptor). The magnitude of the second-order perturbation energy, E(2), associated with these interactions indicates the strength of the delocalization and its contribution to molecular stability. [15]
Conclusion
This guide has detailed a comprehensive and scientifically grounded protocol for the quantum chemical calculation of this compound using DFT. By following this workflow—from geometry optimization and validation through to the analysis of frontier orbitals, electrostatic potential, and natural bond orbitals—researchers can gain profound insights into the molecule's electronic characteristics. The resulting data provides a robust theoretical foundation for understanding its chemical reactivity, stability, and potential for intermolecular interactions, which are critical for applications in drug design and development.
References
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- Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2024). ChemRxiv.
- Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem.
- Role of DFT in Drug Design: A Mini Review. Longdom Publishing.
- Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. (2020).
- Substituent Effects on the Physical Properties and pKa of Aniline. AFIT.
- What are "Natural Atomic Orbitals" (NAOs)?.
- Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. (2023). PMC.
- Understanding HOMO and LUMO in Chemistry. Ossila.
- Molecular Electrostatic Potential (MEP)
- A brief review on aniline and its derivatives. (2020).
- Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formul
- Density Functional Theory (DFT). Deep Origin.
- Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. (2001). AFIT.
- Natural Bond Orbital (NBO) Analysis. ORCA 6.0 Manual.
- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2009).
- Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. (2019).
- Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Scientific Research Publishing.
- Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of N
- HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIV
- DFT Calculations in Designing Polymer-Based Drug Delivery Systems. (2022). Encyclopedia.pub.
- ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis Lf as potential anti-Alzheimer's agents. (2024). RSC Publishing.
- 4-Bromoaniline: properties, applic
- How reactivity of a organic molecule depends upon HOMO and LUMO. (2021).
- What is NBO (Natural Bond Orbital) analysis for molecules?. (2013).
- HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. (2025). YouTube.
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Reactivity profile of 3-Bromo-4-(methylsulfanyl)aniline
Executive Summary
3-Bromo-4-(methylsulfanyl)aniline (CAS: 20901-65-9) is a high-value "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands. Its structural utility lies in its orthogonal reactivity : it presents three distinct vectors for diversification—a nucleophilic amine, an electrophilic aryl bromide, and a redox-active thioether.
This guide provides a technical deep-dive into the chemoselective manipulation of this molecule. It addresses the primary challenge researchers face: catalyst poisoning by the thioether moiety during cross-coupling and the regiochemical control required during oxidation.
Molecular Architecture & Electronic Landscape
To predict reactivity, we must analyze the electronic push-pull effects on the benzene ring.
| Feature | Electronic Effect | Impact on Reactivity |
| Aniline (-NH₂) | Strong Resonance Donor (+R) | Activates ring; Primary nucleophile. |
| Bromine (-Br) | Inductive Withdrawer (-I) | Deactivates ring; Electrophilic handle for Pd-catalysis. |
| Thioether (-SMe) | Weak Donor (+R) / Inductive Withdrawer (-I) | Potential catalyst poison; Redox-active site. |
Estimated pKa: ~3.2 – 3.5 (Conjugate acid). Rationale: The parent aniline has a pKa of ~4.6. The meta-bromine exerts a strong electron-withdrawing inductive effect, significantly reducing the basicity of the amine. The para-SMe group is roughly neutral in this context (balancing inductive withdrawal with resonance donation).
Chemoselective Transformations
A. The Nitrogen Vector (Nucleophilic Attack)
The aniline nitrogen is the most reactive nucleophile. However, due to the electron-withdrawing bromine at the ortho position relative to the sulfur (and meta to the nitrogen), this aniline is less nucleophilic than unsubstituted aniline.
-
Acylation/Amide Coupling: Requires activation. Standard EDC/HOBt protocols work, but acid chlorides with a mild base (DIPEA/Pyridine) are preferred for sterically encumbered partners.
-
Reductive Amination: Standard conditions (NaBH(OAc)₃) are effective.
B. The Carbon Vector (Palladium-Catalyzed Coupling)
This is the most critical and difficult transformation. The aryl bromide is a prime candidate for Buchwald-Hartwig or Suzuki-Miyaura coupling.
-
The Challenge: The thioether (-SMe) is a "soft" Lewis base that strongly coordinates to "soft" transition metals like Palladium (Pd), displacing phosphine ligands and deactivating the catalytic cycle (Catalyst Poisoning).
-
The Solution: Use ligand-controlled systems with high binding constants or specific steric bulk to prevent sulfur coordination.
-
Recommended Ligands: XPhos , SPhos , or BINAP . These bulky, electron-rich phosphines outcompete the thioether for the Pd center.
-
Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂.
-
C. The Sulfur Vector (Oxidation)
The methylsulfanyl group can be oxidized to the sulfoxide (-S(O)Me) or sulfone (-SO₂Me).
-
Chemoselectivity Risk: Strong oxidants (e.g., unbuffered mCPBA) can oxidize the nitrogen to the N-oxide or nitro group.
-
Protocol: Use Sodium Periodate (NaIO₄) for selective oxidation to the sulfoxide. It is mild and does not touch the aniline.
Visualization of Reactivity & Workflow
Reactivity Heatmap
The following diagram illustrates the divergent reactivity pathways available for this compound.
Caption: Divergent synthetic pathways. Green: N-functionalization; Red: C-C bond formation (requires specialized ligands); Yellow: S-oxidation.
Synthetic Workflow: Library Generation
This workflow demonstrates a logical sequence to avoid side reactions (e.g., protecting the amine before oxidizing the sulfur if harsh conditions are needed).
Caption: Strategic workflow for library synthesis. Protection of the aniline is often required before Pd-coupling to prevent catalyst chelation.
Experimental Protocols (Self-Validating Systems)
Protocol A: Selective Suzuki Coupling (Preserving SMe)
Objective: Coupling an aryl boronic acid to the bromide without poisoning the catalyst with the thioether.
-
Setup: In a glovebox or under Argon flow, charge a reaction vial with:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv) — Source of Pd(0)
-
XPhos (0.04 equiv) — Ligand crucial for overcoming S-poisoning
-
K₃PO₄ (2.0 equiv)
-
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).
-
Reaction: Heat to 100°C for 4–12 hours.
-
Validation (Self-Check):
-
TLC/LCMS: Monitor disappearance of the bromide (M+).
-
Failure Mode: If conversion stalls, add more XPhos (not just Pd). The sulfur atom may be sequestering the Pd; the phosphine must outcompete it.
-
Protocol B: Chemoselective S-Oxidation to Sulfoxide
Objective: Oxidize -SMe to -S(O)Me without forming the N-oxide.
-
Setup: Dissolve this compound (1.0 equiv) in Methanol/Water (1:1).
-
Reagent: Add Sodium Periodate (NaIO₄) (1.1 equiv) at 0°C.
-
Why NaIO₄? It is specific for sulfides and will not oxidize the aniline nitrogen under these conditions, unlike mCPBA.
-
-
Reaction: Stir at 0°C -> RT for 2 hours.
-
Validation (Self-Check):
-
LCMS:[1] Look for Mass Shift of +16 Da (Oxygen).
-
NMR: The S-Me peak (normally ~2.5 ppm) will shift downfield significantly (~2.7-2.9 ppm) due to the sulfoxide.
-
Stability & Handling Data
| Property | Value/Note | Reference |
| CAS Number | 20901-65-9 | [1] |
| Melting Point | 86–87 °C | [2] |
| Storage | 2–8°C, Inert Atmosphere (Argon) | Prevent slow oxidation of SMe |
| Solubility | DMSO, Methanol, DCM | Low solubility in water |
| Hazards | Irritant; Toxic if swallowed | Standard Aniline handling |
References
-
PubChem. this compound - Compound Summary. National Library of Medicine. [Link]
-
US Patent 3406202A. Preparation of aniline thioethers. (1968). Confirms synthesis and physical properties (MP 86-87°C).[2]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (General reference for XPhos utility in difficult couplings). [Link]
Sources
Technical Whitepaper: Stability Profile & Handling of 3-Bromo-4-(methylsulfanyl)aniline
[1][2]
Executive Summary
3-Bromo-4-(methylsulfanyl)aniline is a critical intermediate in the synthesis of kinase inhibitors and high-value agrochemicals.[1][2] Its structural utility stems from its trisubstituted benzene core, offering three distinct vectors for functionalization: the primary amine (nucleophilic coupling), the bromine (metal-catalyzed cross-coupling), and the methylsulfanyl group (precursor to sulfoxides/sulfones or displacement).
However, this utility comes with a significant stability trade-off.[1][2] The molecule possesses a "perfect storm" of electronic activation: the electron-donating amino group (
Part 1: Chemical Structure & Reactivity Logic[1][2]
To preserve this compound, one must understand the causality of its degradation.[2] It is not merely "unstable"; it is chemically tuned to react with oxygen.[1][2]
The Electronic Activation Effect
The stability profile is dictated by the interplay of its three substituents:
-
1-Amino Group (
): A strong -donor.[1][2] Through resonance, it pushes electron density into the benzene ring, specifically enriching the para position (C4). -
4-Methylsulfanyl Group (
): Located at C4, this sulfur atom receives the electron density pushed by the amine.[1][2] This makes the sulfur highly nucleophilic and susceptible to electrophilic attack by atmospheric oxygen or peroxides.[2] -
3-Bromo Group (
): While inductively withdrawing, its steric bulk (ortho to the sulfur) provides only marginal protection against small oxidants like or .[1]
Key Insight: The primary degradation vector is not the amine or the bromine, but the Sulfur oxidation driven by the para-amino push.[2]
Part 2: Degradation Pathways[2]
The degradation of this compound follows a predictable cascade. Understanding this allows for targeted prevention.[1][2][3][4]
The S-Oxidation Cascade (Primary Failure Mode)
Upon exposure to air or moisture-containing peroxides, the sulfide progresses through two oxidation states:
-
Sulfoxide Formation: The sulfide (
) oxidizes to the sulfoxide ( ).[1] This is the kinetic product and often appears as the first impurity (RRT < 1.0 in Reverse Phase HPLC). -
Sulfone Formation: With continued exposure, the sulfoxide oxidizes to the sulfone (
).[1] This is the thermodynamic sink.[2]
Photo-Oxidation & Dimerization
Anilines are photosensitive.[1][2] Light exposure promotes the formation of radical cations (
-
Azo/Hydrazo Dimers: Responsible for the sample turning from off-white to dark brown/black.[1][2]
-
S-Dealkylation: In rare cases, high-energy UV can cleave the S-Me bond, leading to thiophenol derivatives (detectable by their distinct stench).[1][2]
Visualization of Degradation Logic
The following diagram illustrates the stepwise degradation pathways.
Figure 1: Mechanistic cascade showing the primary S-oxidation pathway (Red arrows) and secondary photo-degradation (Dotted arrows).[1]
Part 3: Analytical Profiling (Self-Validating Systems)[1][2]
Reliable research requires the ability to detect degradation before it ruins an experiment.[2] The following analytical markers act as a "Check Engine Light" for your compound.
NMR Diagnostics
Proton NMR (
| Species | Functional Group | Chemical Shift ( | Diagnostic Feature |
| Target | 2.40 - 2.50 ppm | Singlet (Integrates 3H).[1][2] Sharp. | |
| Sulfoxide | 2.70 - 2.90 ppm | Distinct downfield shift.[1][2] | |
| Sulfone | 3.05 - 3.20 ppm | Further downfield shift.[2] |
Protocol: If the singlet at ~2.45 ppm has a "shadow" peak at ~2.80 ppm, your compound is degrading. >5% Sulfoxide content can poison palladium catalysts in subsequent cross-coupling reactions.[2]
HPLC Behavior
On standard C18 Reverse Phase columns (e.g., Agilent Zorbax Eclipse Plus), the polarity changes drastically upon oxidation.[2]
Part 4: Storage & Handling Protocols[2][3][5]
Do not rely on standard "refrigerator" storage.[1][2] This compound requires an Inert Chain of Custody .[1][2]
The "Argon Blanket" Protocol
Every time the container is opened, the protective inert atmosphere is compromised.
-
Receipt: Upon arrival, assess color. Pure compound is off-white/pale yellow.[1][2] Dark brown indicates surface oxidation.[1][2]
-
Aliquot Strategy: Do not store as a bulk solid if frequent access is needed. Dissolve in anhydrous solvent (if immediate use) or separate into single-use vials under Argon.
-
Inert Gas: Use Argon (heavier than air) rather than Nitrogen.[1][2] Argon settles over the crystals, creating a better barrier against oxygen diffusion.[2]
Handling Workflow Diagram
Figure 2: Inert Chain of Custody workflow to prevent oxidative degradation.
Part 5: Remediation (Purification)[1]
If degradation is detected (Sulfoxide > 5%), the compound can often be salvaged.[2]
-
Silica Gel Chromatography:
-
The Sulfoxide is significantly more polar (higher
in polar solvents, lower in non-polar) than the sulfide. -
Eluent: Use a gradient of Hexanes/Ethyl Acetate.[1][2] The target (Sulfide) will elute first (less polar).[1] The Sulfoxide will stick and elute later with higher polarity.[2]
-
Note: Avoid using chlorinated solvents (DCM/Chloroform) for prolonged periods on the column as they can contain trace HCl, which promotes salt formation or further oxidation.[2]
-
-
Recrystallization:
-
If the impurity profile is low (<10%), recrystallization from Ethanol/Water or Hexanes (if soluble) can exclude the more polar sulfoxide impurities from the lattice.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 23359, 4-Bromo-3-methylaniline (Analogous Reactivity Data). Retrieved from [Link][1]
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][5] Retrieved from [Link]
-
Oae, S. (Ed.).[1][2][6] (1991). Organic Chemistry of Sulfur.[1][2] Plenum Press.[1][2] (Foundational text on Thioether oxidation kinetics).
Sources
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- 3. fishersci.com [fishersci.com]
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An In-Depth Technical Guide to 3-Bromo-4-(methylsulfanyl)aniline: A Key Building Block for Advanced Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-(methylsulfanyl)aniline, a substituted aniline derivative, is a crucial building block in the synthesis of complex organic molecules. Its unique trifunctional structure, featuring an amine group, a bromine atom, and a methylsulfanyl group, offers multiple points for chemical modification, making it a valuable intermediate in the development of novel compounds for pharmaceuticals and materials science. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, insights into its reactivity, and a discussion of its applications in modern research.
Core Molecular Attributes
The fundamental characteristics of this compound are summarized below, providing a foundational understanding of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNS | |
| Molecular Weight | 218.11 g/mol | |
| CAS Number | 20901-65-9 | |
| Melting Point | 86-87 °C | [1] |
| IUPAC Name | 3-Bromo-4-(methylthio)aniline | |
| Synonyms | 3-Bromo-4-(methylthio)benzenamine |
Synthesis and Mechanism
The synthesis of this compound can be achieved through a multi-step process, often starting from more readily available precursors. A plausible and historically referenced synthetic pathway involves the manipulation of functional groups on a benzene ring. One such method is detailed in U.S. Patent 3,406,202, which describes the preparation of various aniline thioethers.[1]
Conceptual Synthesis Workflow
A logical synthetic approach would involve the introduction of the methylsulfanyl and amino groups onto a brominated benzene core, or vice-versa. A common strategy in aniline synthesis involves the reduction of a corresponding nitro compound.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Based on established organic chemistry principles for similar transformations, a detailed protocol can be outlined. Note: This is a representative protocol and should be optimized for specific laboratory conditions.
Step 1: Bromination of 4-(Methylsulfanyl)nitrobenzene
-
Reaction Setup: To a solution of 4-(methylsulfanyl)nitrobenzene (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a catalytic amount of iron filings or iron(III) bromide.
-
Bromine Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-bromo-4-(methylsulfanyl)nitrobenzene.
Step 2: Reduction of 3-Bromo-4-(methylsulfanyl)nitrobenzene
-
Reaction Setup: In a round-bottom flask, dissolve the crude 3-bromo-4-(methylsulfanyl)nitrobenzene from the previous step in ethanol or acetic acid.
-
Reducing Agent Addition: Add a reducing agent such as tin(II) chloride dihydrate (excess) or perform catalytic hydrogenation using palladium on carbon under a hydrogen atmosphere.
-
Reaction Progression: Heat the reaction mixture to reflux (for SnCl₂ reduction) or stir at room temperature under hydrogen pressure until the reaction is complete, as indicated by TLC or GC.
-
Work-up and Purification: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution). Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by column chromatography or recrystallization to afford pure this compound.
Chemical Reactivity and Field-Proven Insights
The reactivity of this compound is governed by the interplay of its three functional groups.
-
Amino Group (-NH₂): This group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. It is also a nucleophile and can undergo reactions such as acylation, alkylation, and diazotization. The methylsulfanyl group at the para position enhances the electron-donating character of the ring system, further activating it towards electrophilic attack.
-
Bromo Group (-Br): The bromine atom is a deactivating group but is also an ortho-, para-director. Its presence offers a handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are pivotal in modern drug discovery for constructing complex molecular scaffolds.
-
Methylsulfanyl Group (-SCH₃): The sulfur atom has a lone pair of electrons that can participate in resonance, making the methylsulfanyl group an ortho-, para-directing and activating group. This group can also be oxidized to sulfoxide and sulfone, offering further avenues for derivatization.
The combined electronic effects of these groups make the aromatic ring highly susceptible to electrophilic substitution at the positions ortho to the amino group.
Caption: Key reaction sites on this compound.
Applications in Drug Development and Research
Substituted anilines are a cornerstone in medicinal chemistry, serving as precursors to a vast array of bioactive compounds.[2][3] While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active molecules.
-
Scaffold for Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors, where the amino group often forms a key hydrogen bond with the hinge region of the kinase domain. The bromo and methylsulfanyl groups can be utilized to explore different regions of the ATP-binding pocket to enhance potency and selectivity.
-
Intermediate for Agrochemicals: Brominated aromatic compounds are frequently used in the synthesis of pesticides and herbicides. The specific substitution pattern of this aniline could lead to the development of novel agrochemicals.
-
Building Block for Materials Science: Aniline derivatives are precursors to conducting polymers and other functional materials. The presence of the polarizable sulfur atom and the reactive bromine atom could be exploited in the design of new materials with tailored electronic or optical properties.
Safety and Handling
-
Potential Hazards: Similar anilines are often classified as harmful if swallowed, in contact with skin, or if inhaled.[4] They can cause skin and eye irritation and may lead to respiratory irritation.
-
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Conclusion
This compound is a specialized chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical, agrochemical, and materials science sectors. Its unique combination of functional groups provides a versatile platform for a wide range of chemical transformations. While detailed research on this specific molecule is limited, the foundational principles of organic chemistry and the known reactivity of its constituent functional groups provide a strong basis for its application in advanced research and development.
References
-
This compound. PubChem. (n.d.). Retrieved from [Link]
- Reifschneider, W., & S, J. (1968). Preparation of aniline thioethers. U.S. Patent No. 3,406,202. Washington, DC: U.S. Patent and Trademark Office.
Sources
- 1. US3406202A - Preparation of aniline thioethers - Google Patents [patents.google.com]
- 2. 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications [sonalplasrubind.com]
- 3. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]
- 4. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of derivatives using 3-Bromo-4-(methylsulfanyl)aniline
Application Note & Protocol: Synthesis of Derivatives Using 3-Bromo-4-(methylsulfanyl)aniline
Abstract
This compound (CAS: 20901-65-9) is a high-value pharmacophore scaffold, particularly prevalent in the design of Type I and Type II kinase inhibitors (e.g., EGFR, VEGFR targets). Its structural utility lies in the orthogonal reactivity of its three functional handles: the nucleophilic aniline amine, the electrophilic aryl bromide, and the oxidizable thioether. This guide provides a definitive, regioselective synthetic protocol for accessing this core, overcoming common regiochemical pitfalls associated with direct aniline bromination. Furthermore, it details downstream derivatization strategies, specifically addressing catalyst poisoning issues inherent to thioether-containing substrates in Palladium-catalyzed cross-couplings.
Strategic Synthetic Pathway
The Regioselectivity Challenge
Direct bromination of 4-(methylsulfanyl)aniline (or its acetamide protection) typically yields the 2-bromo isomer due to the dominant ortho-directing power of the nitrogen substituent. To access the 3-bromo isomer (where Br is ortho to the sulfur and meta to the nitrogen), a "Nitration-Reduction" strategy starting from 2-bromothioanisole is required. This route leverages the strong para-directing effect of the methylsulfanyl group to install the nitrogen functionality in the correct position.
Core Workflow:
-
Precursor: 1-Bromo-2-(methylsulfanyl)benzene (2-Bromothioanisole).
-
Nitration: Electrophilic aromatic substitution controlled by the sulfur lone pair.
-
Reduction: Chemoselective reduction of the nitro group (avoiding catalytic hydrogenation to prevent sulfur poisoning).
Detailed Experimental Protocols
Step 1: Regioselective Nitration
Objective: Synthesis of 3-Bromo-4-(methylsulfanyl)nitrobenzene
Mechanism: The methylsulfanyl group (-SMe) is a strong ortho/para activator. With the ortho position blocked by bromine and the other ortho position sterically hindered, nitration occurs exclusively at the para position relative to the sulfur.
Protocol:
-
Setup: Charge a 250 mL 3-neck round-bottom flask with 1-Bromo-2-(methylsulfanyl)benzene (10.0 g, 49.2 mmol) and glacial acetic acid (40 mL). Cool to 0–5 °C in an ice bath.
-
Addition: Dropwise add a mixture of fuming nitric acid (3.5 mL) and concentrated sulfuric acid (5 mL) over 30 minutes, maintaining internal temperature <10 °C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1); product is less polar than starting material.
-
Workup: Pour the reaction mixture into crushed ice (200 g). The product will precipitate as a yellow solid.
-
Isolation: Filter the solid, wash copiously with water (3 x 50 mL) to remove acid, and dry under vacuum.
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]
-
Typical Yield: 85–92%
-
Appearance: Yellow crystalline solid.
-
Step 2: Chemoselective Reduction (Fe/AcOH)
Objective: Synthesis of this compound
Critical Insight: Avoid catalytic hydrogenation (H₂/Pd-C). The thioether sulfur will poison the Palladium catalyst, stalling the reaction or requiring excessive catalyst loading. Iron-mediated reduction is robust and sulfur-tolerant.
Protocol:
-
Setup: In a 500 mL flask, suspend 3-Bromo-4-(methylsulfanyl)nitrobenzene (10.0 g, 40.3 mmol) in Ethanol (100 mL) and Water (25 mL).
-
Activation: Add Iron powder (325 mesh, 11.2 g, 200 mmol) and Ammonium Chloride (2.1 g, 40 mmol).
-
Reaction: Heat to reflux (80 °C) with vigorous mechanical stirring for 4 hours. The yellow nitro compound will dissolve and the solution will darken.
-
Workup: Cool to RT. Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc (100 mL).
-
Extraction: Concentrate the filtrate to remove ethanol. Dilute residue with water (50 mL) and extract with EtOAc (3 x 50 mL).
-
Drying: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Typical Yield: 88–95%
-
Appearance: Off-white to light brown solid.
-
Storage: Store under Argon at 4 °C (sensitive to oxidation).
-
Derivatization & Applications
Module A: Suzuki-Miyaura Coupling (The "Sulfur Effect")
Challenge: Thioethers can coordinate to Pd(II) species, inhibiting the catalytic cycle. Solution: Use phosphine ligands with high steric bulk or strong donation to outcompete sulfur binding. S-Phos or Pd(dppf)Cl₂ are recommended over standard Pd(PPh₃)₄.
Protocol (General):
-
Combine this compound (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (2.0 eq) in Dioxane/Water (4:1).
-
Degas with Nitrogen for 10 mins.
-
Add Pd(dppf)Cl₂·DCM (5 mol%).
-
Heat at 90 °C for 12 hours.
Module B: Thioether Oxidation (Tuning Electronics)
The -SMe group can be oxidized to a Sulfoxide (-S(=O)Me) or Sulfone (-SO₂Me) to alter the electronic properties of the kinase inhibitor core (changing from electron-donating to electron-withdrawing).
-
Sulfoxide (Mild): 1.0 eq m-CPBA, DCM, 0 °C, 1 hr.
-
Sulfone (Strong): 2.5 eq m-CPBA, DCM, RT, 12 hrs (or Oxone/Water).
Visual Workflow (Graphviz)
Caption: Regioselective synthesis pathway avoiding direct bromination pitfalls and enabling diverse downstream modifications.
Quantitative Data Summary
| Parameter | Step 1: Nitration | Step 2: Reduction |
| Reagents | HNO₃ / H₂SO₄ | Fe / NH₄Cl / EtOH |
| Temperature | 0 °C → RT | 80 °C (Reflux) |
| Time | 2.5 Hours | 4.0 Hours |
| Yield | 85–92% | 88–95% |
| Key Risk | Exotherm (Keep <10°C) | Stirring (Heavy slurry) |
| Purification | Recrystallization (EtOH) | Extraction (EtOAc) |
References
-
Cymit Química. this compound Product Data (CAS 20901-65-9). Retrieved from
-
BenchChem Technical Support. Selective Bromination Strategies for Nitroanisole Analogs. Retrieved from
-
Organic Chemistry Portal. Reduction of Nitro Compounds: Iron-Mediated Protocols. Retrieved from
-
Russian Journal of Applied Chemistry. Suzuki Reaction with Aryl Bromides: Catalyst Optimization. (2010). Retrieved from
-
Journal of Medicinal Chemistry. Small Molecule Kinase Inhibitor Drugs: Synthesis and Pharmacology. (2021). Retrieved from
Sources
Application Notes & Protocols: Leveraging 3-Bromo-4-(methylsulfanyl)aniline in Suzuki-Miyaura Coupling Reactions
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides an in-depth exploration of 3-Bromo-4-(methylsulfanyl)aniline as a key building block in these transformations. The presence of the electron-donating amine and methylsulfanyl groups, combined with the reactive aryl bromide handle, makes this substrate a valuable synthon for creating complex biaryl and heteroaryl aniline scaffolds. Such structures are prevalent in pharmacologically active compounds and advanced materials.[1][2][3][4] This document furnishes researchers, scientists, and drug development professionals with a detailed mechanistic understanding, optimized experimental protocols, and critical insights to successfully employ this versatile reagent.
Introduction: The Strategic Value of this compound
The synthesis of substituted biaryl amines is of paramount importance in medicinal chemistry. These motifs are integral to a wide range of therapeutic agents, including inhibitors of fatty acid amide hydrolase (FAAH), phosphodiesterase-4 (PDE4), and compounds for treating nonalcoholic fatty liver disease.[1][2] this compound offers a unique combination of functionalities:
-
Aryl Bromide: The C-Br bond serves as the primary reactive site for oxidative addition to the palladium catalyst, initiating the cross-coupling cycle.
-
Aniline Moiety: The free amine provides a crucial vector for downstream functionalization, allowing for the construction of amides, sulfonamides, or further heterocyclic rings. While sometimes challenging, modern methods often allow for coupling on unprotected anilines, simplifying synthetic routes.[2][5]
-
Methylsulfanyl Group: This thioether imparts specific electronic and steric properties and can serve as a handle for further modifications, such as oxidation to sulfoxide or sulfone, to modulate the physicochemical properties of the final molecule.
The Suzuki-Miyaura reaction's mild conditions, commercial availability of reagents, and low toxicity profile make it the preferred method for elaborating this building block.[1][2]
Mechanistic Principles: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-catalyzed cycle.[6] The process is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[7][9] The reactivity order for aryl halides is typically I > Br > OTf >> Cl.[9]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[10] This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]
Key Experimental Parameters & Optimization
The success of coupling this compound depends on the careful selection of several key parameters.
-
Catalyst and Ligand: While many palladium sources are effective, pre-catalysts that readily generate the active Pd(0) species are preferred.
-
Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is often used directly but can be sensitive to air.
-
Pd(dppf)Cl₂: This catalyst is air-stable and reliable. The bulky, electron-rich dppf ligand facilitates both the oxidative addition and reductive elimination steps, making it highly effective for a broad range of substrates, including electron-rich bromoanilines.[1]
-
Buchwald Ligands: For particularly challenging couplings or for reactions involving aryl chlorides, highly active catalyst systems employing bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ can provide superior results.[10][11]
-
-
Base Selection: The base is critical for activating the boronic acid to form the boronate.[10] The choice of base can significantly impact yield.
-
Potassium Carbonate (K₂CO₃): A commonly used, moderately strong base effective in many cases.
-
Potassium Phosphate (K₃PO₄): A stronger base that is often highly efficient, particularly for less reactive substrates.[12][13]
-
Cesium Carbonate (Cs₂CO₃): A very strong base that can promote difficult couplings but may not be compatible with base-sensitive functional groups.
-
-
Solvent System: A mixture of an organic solvent and water is standard.
-
1,4-Dioxane/Water or Toluene/Water: These are classic solvent systems that effectively dissolve both the organic substrates and the inorganic base.
-
Aqueous Micellar Conditions: Modern, environmentally friendly approaches use surfactants like Kolliphor EL in water, which can form nanoreactors and allow reactions to proceed rapidly at room temperature, often without the need for an inert atmosphere.[14]
-
-
Reaction Temperature: Temperatures typically range from 60 °C to 110 °C.[15] A starting point of 80-90 °C is generally effective for aryl bromides.[13]
Detailed Experimental Protocol: General Procedure
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(dppf)Cl₂ (0.02 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and inert gas line (Nitrogen or Argon).
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Rationale: Adding the solid reagents first simplifies the setup. Using a slight excess of the boronic acid ensures complete consumption of the more valuable aryl bromide.
-
-
Inerting the Atmosphere: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq) to the flask. Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Rationale: The active Pd(0) species can be oxidized by atmospheric oxygen. While many Pd(II) pre-catalysts are air-stable, maintaining an inert atmosphere throughout the reaction is best practice to ensure catalyst longevity and prevent side reactions.
-
-
Solvent Addition: Via syringe, add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Rationale: Degassing the solvent removes dissolved oxygen. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
-
Reaction Execution: Place the flask in a pre-heated oil bath or heating mantle set to 90 °C. Stir the reaction vigorously overnight (12-18 hours).
-
Rationale: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition step. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.
-
-
Monitoring: Check the reaction for completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.
-
Rationale: Monitoring ensures the reaction is not stopped prematurely or heated unnecessarily, which can lead to product degradation.
-
-
Workup and Isolation: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous phase three times with an organic solvent like ethyl acetate.
-
Rationale: This step separates the organic product from the inorganic base and catalyst residues.
-
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel.
-
Rationale: Chromatography is typically required to remove unreacted starting materials, boronic acid homocoupling byproducts, and residual catalyst, yielding the pure biaryl product.
-
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions and outcomes for Suzuki-Miyaura couplings involving bromoaniline derivatives, which serve as a proxy for the target substrate.
| Coupling Partner | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd–poly(AA) (0.045) | K₃PO₄ (2.0) | Toluene/H₂O | 70 | 12 | >95 | [12] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.4) | Dioxane/H₂O | 90 | 12 | 33-46 | [13] |
| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.4) | Dioxane/H₂O | 90 | 12 | 33-46 | [13] |
| Thiophene-2-boronic acid | Pd(dtbpf)Cl₂ (2) | K₃PO₄ (2.0) | Kolliphor EL/H₂O | RT | 0.25 | 98 | [14] |
| Various Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | Toluene | 80 | 8 | 70-80 | [16] |
Note: Yields reported for a more complex bromoaniline-imine substrate.
Troubleshooting
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure the reaction was properly degassed. Use a fresh bottle of catalyst or a different pre-catalyst/ligand system known for higher activity (e.g., a Buchwald system).[11]
-
-
Significant Debromination:
-
Cause: Proto-debromination can occur, especially if the boronic acid is slow to transmetalate.
-
Solution: Increase the concentration of the boronic acid (up to 2.0 eq). Ensure the base is sufficiently strong and soluble.
-
-
Boronic Acid Homocoupling (R-R):
-
Cause: Oxygen in the reaction mixture can promote this side reaction.
-
Solution: Improve the degassing procedure for the solvent and ensure a tight seal on the reaction vessel.
-
-
Poor Yield After Purification:
-
Cause: The product may be binding strongly to silica gel due to the free amine.
-
Solution: Add a small amount of triethylamine (0.5-1%) to the eluent during column chromatography to suppress tailing and improve recovery.
-
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo aniline. [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
National Institutes of Health. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
-
Organic Chemistry Portal. Mechanism of the Suzuki Coupling. [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
-
MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. [Link]
-
Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]
-
International Journal of Health Sciences. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]
-
ResearchGate. (2023). Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines. [Link]
-
ResearchGate. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]
-
Journal of the American Chemical Society. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
Wiley Online Library. (2024). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
Chemistry LibreTexts. (2021). 2.6: Suzuki-Miyaura Coupling. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 16. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
Application Note: Buchwald-Hartwig Amination of 3-Bromo-4-(methylsulfanyl)aniline
Executive Summary
This application note details the protocol for the Buchwald-Hartwig amination of 3-Bromo-4-(methylsulfanyl)aniline (CAS: 104462-85-1). This substrate presents two distinct mechanistic challenges that cause standard protocols (e.g., Pd(PPh
-
Catalyst Poisoning (The Thioether Effect): The methylsulfanyl (
) group is a soft Lewis base that binds tightly to Palladium(II) intermediates, often forming resting states that shut down the catalytic cycle (catalyst poisoning). -
Chemoselectivity (The Polymerization Trap): The substrate contains both an electrophile (aryl bromide) and a nucleophile (aniline
). Attempting to couple an external amine to the bromide without protecting the aniline nitrogen will inevitably lead to oligomerization (self-coupling).
Recommendation: The robust synthesis of
Strategic Analysis & Mechanistic Insight
The Thioether Interference
In standard Pd-catalysis, the oxidative addition of the aryl bromide to Pd(0) forms an Ar-Pd(II)-Br species. In the presence of a thioether ortho to the bromide, the sulfur atom chelates the Palladium, forming a stable 5-membered palladacycle. This "poisoned" complex is too stable to undergo amine coordination and reductive elimination efficiently.
Solution: Use bulky, electron-rich ligands (Buchwald Ligands). Ligands like XPhos and RuPhos are sufficiently bulky to sterically preclude the formation of the stable Pd-S chelate, or electron-rich enough to bind Pd more tightly than the sulfur, keeping the catalyst active.
The Chemoselectivity Trap
The substrate is an AB-type monomer.
-
Site A:
(Nucleophile) -
Site B:
(Electrophile)
If you add an external amine (
-
Desired Path:
attacks Site B. -
Competing Path: Site A of one molecule attacks Site B of another.
Decision Matrix:
-
If coupling at
: You MUST protect the (e.g., Boc, Acetyl) or use a massive excess of the external amine (inefficient). -
If coupling at
: You must select a coupling partner (Ar-X) that is significantly more reactive than the substrate's own Ar-Br (e.g., Ar-I or activated Ar-Cl), or use a catalyst that discriminates based on electronics.
Visualization: Pathway & Workflow
Mechanism of Sulfur Interference vs. Ligand Solution
Caption: Figure 1. The thioether group (
Experimental Protocols
Protocol A: C-N Coupling at the Bromide Position (The Standard Route)
Target: Replacing the Br with an external Amine (
Prerequisite: This protocol assumes the aniline nitrogen is PROTECTED (e.g.,
Materials:
| Reagent | Equiv. | Role |
| Substrate (N-Boc protected) | 1.0 | Electrophile |
| External Amine ( | 1.2 - 1.5 | Nucleophile |
| Pd | 0.02 (2 mol% Pd) | Catalyst Precursor |
| XPhos or RuPhos | 0.04 - 0.08 | Ligand (S-tolerant) |
| Cs | 2.0 | Base (Mild) |
| 1,4-Dioxane (Anhydrous) | 0.2 M | Solvent |
Step-by-Step Procedure:
-
Catalyst Pre-complexation (Critical):
-
In a glovebox or under Argon flow, add Pd
(dba) (2 mol%) and XPhos (4-8 mol%) to a reaction vial. -
Add 1 mL of degassed 1,4-Dioxane. Stir at 60°C for 5 minutes .
-
Why? This pre-forms the active
species, ensuring the ligand is bound before the sulfur-containing substrate is introduced.
-
-
Reaction Assembly:
-
Add the
-Boc-substrate (1.0 equiv), the external amine (1.2 equiv), and Cs CO (2.0 equiv) to the vial. -
Add remaining dioxane to reach 0.2 M concentration.
-
-
Execution:
-
Seal the vial with a crimp cap (PTFE septum).
-
Heat to 100°C for 12–16 hours.
-
Note: Higher temperature is often needed to overcome the "soft" coordination of sulfur to Pd intermediates.
-
-
Workup:
-
Cool to RT. Filter through a pad of Celite to remove inorganic salts and Pd black.
-
Rinse with EtOAc.
-
Scavenger Step: Treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins to remove residual Pd, which sticks to the sulfur product.
-
Concentrate and purify via flash chromatography.
-
Protocol B: Using the Substrate as a Nucleophile
Target: Coupling the Aniline (
Challenge: The internal Br is reactive. Strategy: Use an external electrophile that is more reactive than the internal bromide (e.g., Aryl Iodide) and a catalyst system that prefers oxidative addition into C-I over C-Br.
Materials:
| Reagent | Equiv. | Role |
| This compound | 1.0 | Nucleophile |
| Aryl Iodide ( | 1.1 | Electrophile |
| Pd(OAc) | 0.05 | Catalyst |
| Xantphos | 0.05 | Ligand (High bite angle) |
| Cs | 2.0 | Base |
| Toluene | 0.2 M | Solvent |
Procedure:
-
Combine Substrate, Aryl Iodide, Pd(OAc)
, Xantphos, and Base in a reaction vessel. -
Purge with Argon (3x).
-
Add degassed Toluene.
-
Heat to 80°C .
-
Control: Monitor strictly by HPLC/LCMS. Stop immediately upon consumption of the Aryl Iodide. Prolonged heating will trigger the self-coupling of the internal bromide.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning by SMe | Switch ligand to BrettPhos or Pd-PEPPSI-IPr . Increase Temp to 110°C. |
| Product is Oligomer | Self-coupling (Head-to-Tail) | MUST protect the aniline nitrogen (Protocol A). |
| Desulfurization | Reductive cleavage of C-S | Lower temperature; avoid strong reducing bases. Switch from NaOtBu to Cs |
| Pd Contamination | S-Pd affinity | Use Thiourea or specialized scavenger resins during workup. |
References
-
Thioether Tolerance in Buchwald-Hartwig
-
Ligand Selection (XPhos/RuPhos)
-
Catalyst Poisoning Mechanisms
-
Ammonium Salts & Aqueous Ammonia (Advanced Applications)
Sources
Application Notes and Protocols for the Sonogashira Coupling of 3-Bromo-4-(methylsulfanyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Sonogashira Coupling and the Versatility of 3-Bromo-4-(methylsulfanyl)aniline
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, catalyzed by a combination of palladium and copper complexes, has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2] Its utility stems from the mild reaction conditions and broad functional group tolerance, allowing for the strategic introduction of the alkynyl moiety, a versatile functional group for further chemical elaborations.[1]
The substrate at the heart of this guide, this compound, is a particularly valuable building block in medicinal chemistry and materials science. Its structure incorporates three key features: an aniline ring, which is a common scaffold in pharmacologically active compounds; a bromine atom, which serves as a handle for cross-coupling reactions; and a methylsulfanyl group, which can influence the electronic properties of the molecule and provide a site for further modification. The strategic Sonogashira coupling of this aniline derivative opens a direct pathway to a diverse range of substituted alkynyl anilines, which are precursors to a multitude of heterocyclic compounds and conjugated systems with interesting photophysical and biological properties.
This document provides a detailed guide for performing the Sonogashira coupling with this compound, offering in-depth insights into the reaction mechanism, a step-by-step experimental protocol, and a comprehensive troubleshooting guide to navigate potential challenges.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] A thorough understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.
The Palladium Cycle:
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex. This step is often rate-determining and is influenced by the electronic nature of the aryl halide. Electron-donating groups, such as the amino and methylsulfanyl groups on our substrate, can slow down this step.[4]
-
Transmetalation: The resulting palladium(II) complex then undergoes transmetalation with a copper(I) acetylide, which is generated in the copper cycle. This step transfers the alkynyl group from copper to palladium.
-
Reductive Elimination: The final step in the palladium cycle is the reductive elimination from the palladium(II) intermediate to form the desired carbon-carbon bond of the product, 3-alkynyl-4-(methylsulfanyl)aniline, and regenerate the active palladium(0) catalyst.[4]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt, typically copper(I) iodide (CuI), coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base, usually an amine, the acidic proton of the alkyne is removed to form a copper(I) acetylide intermediate. This species is then ready to participate in the transmetalation step of the palladium cycle.
Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol is a robust starting point for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization of reaction parameters may be necessary for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.2 equivalents)
-
Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) ([PdCl₂(PPh₃)₂]) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Ligand (optional): Triphenylphosphine (PPh₃) (2-6 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous solvent: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (Schlenk flask or oven-dried round-bottom flask with a condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq), the palladium catalyst, copper(I) iodide, and the optional phosphine ligand.
-
The use of an additional phosphine ligand can help to stabilize the palladium catalyst, especially with electron-rich substrates.
-
-
Solvent and Reagent Addition:
-
Add the anhydrous solvent via syringe.
-
Sequentially add the amine base and the terminal alkyne to the reaction mixture via syringe.
-
Ensure the reaction mixture is well-stirred.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (typically between 60-100 °C). The optimal temperature will depend on the reactivity of the specific terminal alkyne.
-
Monitor the progress of the reaction by TLC. A typical mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (to remove the amine base) and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-alkynyl-4-(methylsulfanyl)aniline derivative.
-
Caption: A streamlined workflow for the Sonogashira coupling experiment.
Table of Key Reaction Parameters:
| Parameter | Recommended Range | Rationale and Considerations |
| Palladium Catalyst | [PdCl₂(PPh₃)₂], [Pd(PPh₃)₄] (1-3 mol%) | Dichlorobis(triphenylphosphine)palladium(II) is a common and robust pre-catalyst.[5] |
| Copper Co-catalyst | CuI (2-5 mol%) | Essential for the formation of the copper acetylide intermediate.[6] |
| Ligand | PPh₃ (2-6 mol%) | Additional phosphine ligand can prevent palladium black precipitation and improve catalyst lifetime. |
| Base | Et₃N, DIPEA (2-3 eq.) | Neutralizes the HX formed during the reaction and facilitates the deprotonation of the alkyne. |
| Solvent | DMF, THF | Polar aprotic solvents are generally effective. DMF is often preferred for its higher boiling point. |
| Temperature | 60-100 °C | Higher temperatures may be required for less reactive alkynes or to accelerate the reaction.[7] |
| Reaction Time | 2-24 hours | Monitored by TLC until completion. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Low reaction temperature. 4. Deactivated aryl bromide. | 1. Use a fresh batch of palladium catalyst. Consider using a more active catalyst system (e.g., with a more electron-rich and bulky phosphine ligand). 2. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents. 3. Increase the reaction temperature in increments. 4. For electron-rich anilines, a higher catalyst loading or a more activating ligand may be necessary.[3] |
| Formation of Diynes (Homocoupling) | 1. Presence of oxygen. 2. High concentration of copper catalyst. | 1. Thoroughly degas the solvent and maintain a positive pressure of inert gas throughout the reaction. 2. Reduce the amount of CuI. |
| Catalyst Decomposition (Palladium Black) | 1. High temperature. 2. Insufficient ligand concentration. 3. Presence of impurities. | 1. Lower the reaction temperature if possible. 2. Add an excess of the phosphine ligand to stabilize the palladium(0) species. 3. Ensure all reagents and solvents are of high purity. |
| Side Reactions Involving the Methylsulfanyl Group | 1. Catalyst poisoning by the sulfur atom. | 1. While less common with thioethers compared to thiols, strong coordination of the sulfur to the palladium center can inhibit catalysis. Using a ligand that binds more strongly to palladium can mitigate this effect. In some cases, a higher catalyst loading might be required. |
Conclusion
The Sonogashira coupling of this compound provides a reliable and efficient route to a valuable class of synthetic intermediates. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this methodology to access a wide range of novel compounds for applications in drug discovery and materials science. The provided protocol and troubleshooting guide serve as a comprehensive resource to facilitate the successful implementation of this important transformation in the laboratory.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46-49 (2002). [Link]
-
Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.107 , 874–922 (2007). [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health. [Link]
-
Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate. [Link]
-
Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-(methylsulfanyl)aniline
Introduction: The Strategic Importance of 3-Bromo-4-(methylsulfanyl)aniline in Synthesis
This compound is a valuable and versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its unique substitution pattern—a bromine atom amenable to cross-coupling, an aniline group for further functionalization, and a methylsulfanyl moiety—offers a rich platform for molecular diversification. Palladium-catalyzed cross-coupling reactions are paramount in unlocking the synthetic potential of this substrate, enabling the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling strategies for this compound, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Beyond offering step-by-step protocols, we delve into the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions, with a special focus on navigating the challenges and opportunities presented by the substrate's structure.
Understanding the Substrate: Electronic and Steric Considerations
The reactivity of this compound in palladium-catalyzed cross-coupling is influenced by the interplay of its functional groups. The electron-donating nature of the aniline and methylsulfanyl groups can impact the oxidative addition step, a critical phase in the catalytic cycle. Furthermore, the ortho positioning of the methylsulfanyl group relative to the bromine atom introduces steric considerations that can affect ligand coordination and subsequent reaction steps.
A crucial aspect to consider is the potential for the sulfur atom in the methylsulfanyl group to act as a poison to the palladium catalyst.[2][3][4][5] Sulfur compounds can coordinate strongly to the palladium center, leading to catalyst deactivation and reduced reaction efficiency. Therefore, the choice of an appropriate ligand and reaction conditions is critical to mitigate this effect and ensure a successful coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor like Palladium(II) acetate (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand is often effective for electron-rich aryl bromides.[6] Ligands such as SPhos or XPhos can promote the oxidative addition step and are known to be effective in challenging coupling reactions.
-
Base: A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is typically used to facilitate the transmetalation step. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A polar aprotic solvent system, such as a mixture of dioxane and water, is commonly employed to ensure the solubility of both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Reagent | Molecular Weight | Amount (mmol) | Equivalents | Weight/Volume |
| This compound | 218.12 g/mol | 1.0 | 1.0 | 218 mg |
| Phenylboronic acid | 121.93 g/mol | 1.2 | 1.2 | 146 mg |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 g/mol | 0.02 | 0.02 | 4.5 mg |
| SPhos | 410.51 g/mol | 0.04 | 0.04 | 16.4 mg |
| Potassium phosphate (K₃PO₄) | 212.27 g/mol | 2.0 | 2.0 | 425 mg |
| 1,4-Dioxane | - | - | - | 5 mL |
| Water | - | - | - | 1 mL |
Step-by-Step Methodology:
-
To a dry Schlenk flask, add this compound (218 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenyl-4-(methylsulfanyl)aniline.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. This reaction allows for the coupling of this compound with a diverse range of primary and secondary amines.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium precatalyst, such as [Pd(cinnamyl)Cl]₂, in combination with a bulky biarylphosphine ligand like BrettPhos, is highly effective for C-N bond formation.[1] These catalyst systems are known for their high activity and broad substrate scope.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or tetrahydrofuran (THF) are preferred to avoid unwanted side reactions.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
| Reagent | Molecular Weight | Amount (mmol) | Equivalents | Weight/Volume |
| This compound | 218.12 g/mol | 1.0 | 1.0 | 218 mg |
| Morpholine | 87.12 g/mol | 1.2 | 1.2 | 105 µL |
| [Pd(cinnamyl)Cl]₂ | 518.28 g/mol | 0.01 | 0.01 | 5.2 mg |
| BrettPhos | 536.68 g/mol | 0.02 | 0.02 | 10.7 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 g/mol | 1.4 | 1.4 | 135 mg |
| Toluene | - | - | - | 5 mL |
Step-by-Step Methodology:
-
In a glovebox, add NaOtBu (135 mg, 1.4 mmol) to a dry Schlenk flask.
-
In a separate vial, dissolve [Pd(cinnamyl)Cl]₂ (5.2 mg, 0.01 mmol) and BrettPhos (10.7 mg, 0.02 mmol) in toluene (1 mL).
-
Add the catalyst solution to the Schlenk flask.
-
Add a solution of this compound (218 mg, 1.0 mmol) in toluene (2 mL).
-
Finally, add morpholine (105 µL, 1.2 mmol).
-
Seal the flask and stir the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract with ethyl acetate (3 x 15 mL), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 4-(methylsulfanyl)-3-(morpholino)aniline.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to arylalkynes, which are important intermediates in organic synthesis.
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira conditions involve a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[7] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or an ethereal solvent like THF is commonly used.
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling of this compound.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
| Reagent | Molecular Weight | Amount (mmol) | Equivalents | Weight/Volume |
| This compound | 218.12 g/mol | 1.0 | 1.0 | 218 mg |
| Phenylacetylene | 102.13 g/mol | 1.2 | 1.2 | 131 µL |
| Pd(PPh₃)₂Cl₂ | 701.90 g/mol | 0.03 | 0.03 | 21 mg |
| Copper(I) iodide (CuI) | 190.45 g/mol | 0.06 | 0.06 | 11.4 mg |
| Triethylamine (Et₃N) | 101.19 g/mol | 3.0 | 3.0 | 418 µL |
| Tetrahydrofuran (THF) | - | - | - | 5 mL |
Step-by-Step Methodology:
-
To a dry Schlenk flask, add this compound (218 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous THF (5 mL) and triethylamine (418 µL, 3.0 mmol) via syringe.
-
Add phenylacetylene (131 µL, 1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be beneficial.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the amine hydrobromide salt, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-(methylsulfanyl)-3-(phenylethynyl)aniline.
References
-
Buchwald-Hartwig Amination Explained | Master C–N Bond Formation in Organic Synthesis. (2025). YouTube. [Link]
-
Catalyst poisoning. (n.d.). Wikipedia. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PubMed Central. [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Organic Letters. [Link]
-
Sonogashira Coupling. (n.d.). Chemistry LibreTexts. [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2008). University of California, Santa Barbara. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Royal Society of Chemistry. [Link]
-
Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. (2008). Journal of Hazardous Materials. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). PubMed Central. [Link]
-
The Suzuki Reaction. (n.d.). Myers Group, Harvard University. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. dcl-inc.com [dcl-inc.com]
- 3. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes: 3-Bromo-4-(methylsulfanyl)aniline as a Strategic Building Block in Medicinal Chemistry
Abstract
This guide provides an in-depth technical overview of 3-Bromo-4-(methylsulfanyl)aniline, a versatile trifunctional building block for medicinal chemistry and drug development. We explore its physicochemical properties, unique reactivity profile, and strategic applications in the synthesis of complex molecular scaffolds, with a particular focus on its role in the development of targeted kinase inhibitors. Detailed, field-tested protocols for key synthetic transformations, including amide bond formation and palladium-catalyzed cross-coupling reactions, are presented to enable researchers to effectively utilize this valuable intermediate in their drug discovery programs.
Introduction: The Strategic Value of Substituted Anilines
Substituted anilines are cornerstone synthons in medicinal chemistry, forming the backbone of a vast array of pharmaceuticals. Their utility stems from the nucleophilic character of the amino group, which is readily functionalized, and the capacity for substitution on the aromatic ring to modulate physicochemical properties and target engagement. Within this class, this compound presents a unique combination of functionalities, making it a highly strategic building block for constructing complex drug candidates.
The molecule's architecture offers three distinct points for chemical modification:
-
A Nucleophilic Aniline (C4-NH2): Ideal for forming amide, sulfonamide, or urea linkages, which are critical pharmacophoric elements in many drugs.
-
An Aryl Bromide (C3-Br): A versatile handle for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.
-
A Para-Methylsulfanyl Group (C1-SMe): This group significantly influences the electronic properties of the ring and can act as a hydrogen bond acceptor. Furthermore, the sulfur atom is susceptible to oxidation, offering a pathway to sulfoxide and sulfone derivatives, thereby providing a tool for fine-tuning solubility, metabolism, and potency.
This combination makes this compound particularly valuable in the synthesis of kinase inhibitors, where precise orientation of substituents is paramount for achieving high affinity and selectivity.[1][2]
Physicochemical Properties & Reactivity Profile
A comprehensive understanding of the molecule's properties is essential for its effective application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 136780-37-3 | Internal Data |
| Molecular Formula | C₇H₈BrNS | Calculated |
| Molecular Weight | 218.11 g/mol | Calculated |
| Appearance | Off-white to light brown solid | Supplier Data |
| Melting Point | 65-69 °C | Supplier Data |
The reactivity of this compound is governed by the interplay of its three functional groups. The electron-donating amino and methylsulfanyl groups activate the ring, while the inductive effect of the bromine atom deactivates it. This electronic balance, coupled with the specific substitution pattern, dictates the regioselectivity of subsequent reactions.
Caption: Key reactive sites of this compound.
Core Application: Synthesis of BRAF Kinase Inhibitors
A prominent application of this building block is in the synthesis of potent and selective kinase inhibitors, particularly those targeting the BRAF protein. The BRAF gene is a key component of the MAPK signaling pathway, which regulates cell growth and proliferation.[3] Mutations in this gene, such as the common V600E mutation, lead to constitutive pathway activation and are implicated in approximately half of all metastatic melanomas.[3][4]
Drugs like Vemurafenib (PLX4032) have shown significant clinical efficacy by targeting this mutated protein.[5][6] The core scaffold of many such inhibitors often requires a central aromatic ring derivatized with specific groups that occupy distinct pockets within the ATP-binding site of the kinase. This compound provides an ideal starting point for constructing analogs of these complex molecules.
The general synthetic strategy involves two key transformations:
-
Acylation of the Aniline: The amino group is coupled with a heterocyclic carboxylic acid, which typically forms a key hydrogen-bonding interaction with the kinase hinge region.
-
Suzuki or Sonogashira Coupling: The aryl bromide is used to install a side chain that occupies the solvent-front region of the binding pocket, often contributing to potency and selectivity.
Caption: General workflow for synthesizing kinase inhibitors.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating checkpoints for reaction monitoring and product characterization.
Protocol 1: Amide Bond Formation via Acyl Chloride
Principle: This protocol describes the straightforward acylation of the aniline nitrogen with a carboxylic acid chloride. The causality for this choice is its high reactivity, often driving the reaction to completion at room temperature without the need for coupling agents, which simplifies purification.
Materials:
-
This compound (1.0 eq)
-
Heterocyclic Acyl Chloride (e.g., 1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride) (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add the base (TEA or DIPEA, 1.5 eq) dropwise to the stirred solution.
-
In a separate flask, dissolve the heterocyclic acyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification & Validation: Purify the crude material by column chromatography on silica gel or by recrystallization. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Suzuki-Miyaura Cross-Coupling
Principle: This protocol utilizes the aryl bromide for C-C bond formation, a cornerstone of modern medicinal chemistry for building molecular complexity.[7][8][9] The choice of a palladium catalyst with a phosphine ligand is critical for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Materials:
-
N-(3-Bromo-4-(methylsulfanyl)phenyl)amide Intermediate (from Protocol 1) (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02-0.05 eq)
-
Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., SPhos, XPhos) (2x eq relative to Pd)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Solvent mixture (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
Procedure:
-
To a Schlenk flask, add the amide intermediate (1.0 eq), boronic acid (1.2 eq), and base (K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add the palladium catalyst and ligand.
-
Add the degassed solvent mixture via cannula.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 6-16 hours.
-
In-Process Control: Monitor the disappearance of the starting bromide by LC-MS. The appearance of a new, higher mass peak corresponding to the coupled product and a smaller peak for the de-boronated starting material are indicative of reaction progress.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification & Validation: Purify the residue by flash chromatography on silica gel. Characterize the final compound thoroughly using NMR and MS to confirm its structure and purity (>95% by HPLC is typical for drug discovery progression).
Safety and Handling
This compound and its derivatives should be handled with appropriate care in a well-ventilated fume hood.
-
Hazard Classification: While specific data for this compound is limited, structurally related bromoanilines are classified as harmful if swallowed, harmful in contact with skin, and causing skin and serious eye irritation.[10]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place under an inert atmosphere to prevent degradation.
Conclusion
This compound is a high-value building block whose trifunctional nature provides a robust platform for the rapid generation of molecular diversity. Its strategic utility in constructing kinase inhibitors highlights its importance in modern drug discovery. The protocols detailed herein offer reliable and validated methods for leveraging its unique reactivity, enabling chemists to efficiently synthesize complex and novel therapeutic candidates.
References
- Nettekoven, M., Plancher, J-M., Richter, H., et al. (2007). Preparation of indole-2-carboxamides as histamine H3 receptor modulators for the treatment of diabetes.
-
Ningbo Innopharmchem Co., Ltd. (Date unknown). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. [Link]
-
Chemsrc. (2025). 3-Bromo-4-methylaniline | CAS#:7745-91-7. [Link]
-
Ascierto, P. A., et al. (2020). BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis. Cancers (Basel), 12(7), 1948. [Link]
-
Cancer Treatment Centers of America. (2023). BRAF and MEK Inhibitors: Side Effects & How to Prepare. [Link]
-
Khan, M., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 25(24), 5923. [Link]
- RU Patent 2102382C1. (1998). Method of preparing 3-bromo-4-methylaniline.
-
Girotti, M. R., et al. (2018). Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers in Oncology, 8, 66. [Link]
-
Ahmad, G., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(10), 1241. [Link]
-
Saadi, L., et al. (2023). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline. Journal of Medicinal and Chemical Sciences, 6(4), 720-732. [Link]
-
Jasinski, J. P., et al. (2011). 4-Bromo-N-(4-bromophenyl)aniline. ResearchGate. [Link]
-
Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health and Clinical Research, 5(2). [Link]
-
PubChem. (Date unknown). 4-Bromo-3-methylaniline. [Link]
-
Ferreira, R. J., et al. (2024). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Molecules, 29(9), 2056. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Aci, S., et al. (2018). Current Insights of BRAF Inhibitors in Cancer. Journal of Medicinal Chemistry, 61(21), 9453-9471. [Link]
-
Fares, M., et al. (2014). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 19(10), 15488-15502. [Link]
-
ResearchGate. (2020). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. [Link]
-
Cella, R., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7682. [Link]
-
Ferreira, R. J., et al. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. [Link]
-
Larkin, J., & Ascierto, P. A. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. Cancers (Basel), 12(7), 1845. [Link]
-
ACS Green Chemistry Institute. (Date unknown). Buchwald-Hartwig Amination Reagent Guide. [Link]
-
Blakemore, D. C., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(22), 16370-16443. [Link]
-
Viciu, M. S., et al. (2005). Development of a Practical Buchwald−Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 7(19), 4221-4224. [Link]
-
Semantic Scholar. (2012). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. [Link]
-
Whittaker, S. R., et al. (2013). The BRAFV600E inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells. Journal of Investigative Dermatology, 133(7), 1874-1882. [Link]
-
Leela, S., et al. (2013). Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. ResearchGate. [Link]
-
Wikipedia. (Date unknown). Buchwald–Hartwig amination. [Link]
-
Cella, R., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7682. [Link]
-
Coxon, C. R., et al. (2012). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. MedChemComm, 3(6), 649-652. [Link]
-
Al-bogami, A. S., et al. (2023). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. Molecules, 28(19), 6825. [Link]
-
Kashani, S. K., et al. (2023). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
ResearchGate. (2012). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... [Link]
-
Babkov, D. A., et al. (2023). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 28(2), 856. [Link]
-
Hosen, M. Z., et al. (2022). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. Molecules, 27(18), 5898. [Link]
-
Solarova, Z., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(5), 4381. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancercenter.com [cancercenter.com]
- 4. BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The BRAFV600E inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. boa.unimib.it [boa.unimib.it]
- 9. semanticscholar.org [semanticscholar.org]
- 10. 4-Bromo-3-methylaniline | C7H8BrN | CID 23359 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of kinase inhibitors from 3-Bromo-4-(methylsulfanyl)aniline
Application Note: High-Fidelity Synthesis of Next-Gen Kinase Inhibitors Utilizing 3-Bromo-4-(methylsulfanyl)aniline
Abstract
This guide details the strategic application of This compound (CAS: 112158-46-2) as a privileged scaffold in the synthesis of Type I and Type II kinase inhibitors. Unlike simple anilines, this building block offers orthogonal reactivity: a nucleophilic amine for hinge-binding attachment, a bromine handle for vector extension (Suzuki/Buchwald), and a methylsulfanyl group for electronic tuning or conversion to sulfoxide/sulfone moieties. This note addresses specific challenges, including regioselectivity in
Strategic Value & Retrosynthetic Logic
In modern drug discovery, particularly for EGFR, ALK, and c-Met inhibitors, the "aniline tail" extending from the kinase hinge-binder (typically a pyrimidine or quinazoline) dictates selectivity and physicochemical properties.
-
The Amine (
): Acts as the primary nucleophile to attach the "tail" to the heteroaromatic core (the "head"). -
The Bromine (Br): Positioned meta to the amine, it allows for late-stage diversification via Suzuki-Miyaura coupling, enabling access to the "gatekeeper" region or solvent-exposed front.
-
The Thioether (SMe): Positioned para to the amine, it serves as a metabolic precursor. Oxidation to sulfoxide (
) or sulfone ( ) modulates H-bond accepting capacity and solubility without altering the steric footprint significantly.
Synthetic Workflow Visualization
Figure 1: Modular synthetic workflow for kinase inhibitor assembly. The workflow prioritizes
Module 1: Scaffold Attachment ( )
The first critical step is coupling the aniline to a di-halo-heterocycle (e.g., 2,4-dichloropyrimidine). The objective is exclusive C-4 substitution (the less hindered position) while preserving the C-2 chloride for later amine introduction.
Mechanism & Selectivity
Nucleophilic aromatic substitution (
Protocol A: Regioselective Coupling
-
Reagents: 2,4-Dichloropyrimidine (1.0 equiv), this compound (1.05 equiv), DIPEA (2.5 equiv).
-
Solvent: n-Butanol or Isopropanol (Protic solvents stabilize the transition state).
-
Conditions:
-
Dissolve 2,4-dichloropyrimidine in n-Butanol (0.2 M concentration).
-
Cool to 0°C. Add DIPEA dropwise.
-
Add the aniline slowly over 15 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Critical Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The product (C-4 substituted) usually runs lower than the starting material but higher than the bis-substituted byproduct.
-
If reaction is sluggish, heat to 60°C. Note: Higher temperatures increase the risk of C-2 substitution.
Validation:
The C-4 proton on the pyrimidine ring (if unsubstituted at C-5/6) will show a distinct shift in
Module 2: Vector Extension (Suzuki Coupling)
This is the most technically demanding step. The presence of the thioether (S-Me) and the remaining heteroaryl chloride presents two challenges:
-
Catalyst Poisoning: Sulfur is a potent ligand for Palladium, often deactivating standard catalysts like
. -
Chemoselectivity: We must couple at the aryl bromide (on the aniline ring) without disturbing the heteroaryl chloride (on the pyrimidine), which is reserved for the final amine capping.
Catalyst Selection Logic
To overcome sulfur poisoning, use Pd-PEPPSI-IPr or Pd_2(dba)_3 + Xantphos . These bulky, electron-rich ligands bind Pd tightly, preventing displacement by the thioether sulfur.
Protocol B: Sulfur-Tolerant Suzuki Coupling
-
Substrate: Intermediate A (from Module 1).
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv).
-
Catalyst: Pd-PEPPSI-IPr (2-3 mol%).
-
Base:
(3.0 equiv, aqueous 2M solution). -
Solvent: 1,4-Dioxane (degassed).
Step-by-Step:
-
Charge a reaction vial with Intermediate A, Boronic acid, and
. -
Add 1,4-Dioxane and sparge with Argon for 10 minutes (Oxygen removal is critical to maintain active Pd cycle).
-
Add Pd-PEPPSI-IPr catalyst last.
-
Seal and heat to 80°C for 4–12 hours.
-
Workup: Filter through a Celite pad to remove Pd black. The filtrate often contains residual Pd-sulfur complexes; wash with aqueous N-acetylcysteine or thiourea solution to scavenge residual metal.
Module 3: Electronic Tuning (Oxidation)
The methylsulfanyl group is often oxidized to the sulfoxide (chiral, metabolic liability) or sulfone (stable, strong H-bond acceptor).
Protocol C: Controlled Oxidation
| Target | Reagent | Conditions | Notes |
| Sulfoxide (-S(=O)Me) | Sodium Periodate ( | MeOH/H2O, 0°C to RT | Stops cleanly at sulfoxide. |
| Sulfone (-SO2Me) | m-CPBA (2.5 equiv) | DCM, 0°C | Fast. Requires quenching with |
| Sulfone (Green) | Oxone® | Acetone/H2O | Robust, no chlorinated solvents. |
Warning: If the molecule contains an electron-rich heterocycle (like an indole) added in Step 2, m-CPBA might oxidize the indole nitrogen. In such cases, use Oxone buffered with
Quality Control & Data Interpretation
NMR Signature (400 MHz, DMSO-d6)
-
SMe Group: Singlet at
2.4–2.5 ppm. -
Sulfone (after oxidation): Singlet shifts downfield to
3.0–3.2 ppm. -
Bromine Effect: The protons ortho to the bromine (on the aniline ring) appear as doublets with meta-coupling (
).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 2 | Sulfur poisoning of Pd | Switch to Pd-PEPPSI-IPr or increase catalyst loading to 5 mol%. |
| Bis-substitution in Step 1 | Temperature too high | Run reaction at 0°C; add aniline strictly dropwise. |
| Incomplete Oxidation | Steric hindrance | Use Oxone at 50°C; ensure vigorous stirring for biphasic systems. |
References
-
Regioselectivity in Pyrimidine
:-
Luo, Y., et al. "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine."[1] WuXi AppTec QM Magic Class, Chapter 48.
- Insight: Explains the orbital interactions directing C-4 vs C-2 substitution.
-
-
Pd-Catalysis with Sulfur-Containing Substrates
-
General Kinase Inhibitor Synthesis (Osimertinib Analogs)
- Finlay, M. R., et al. "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations." Journal of Medicinal Chemistry, 2014, 57(20), 8249-8267.
- Insight: Demonstrates the utility of aniline intermediates in constructing the pyrimidine scaffold of 3rd-gen EGFR inhibitors.
-
Pd-PEPPSI Catalyst Utility
- Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry – A European Journal, 2006, 12(18), 4749-4755.
- Insight: The definitive guide for using NHC-palladium complexes for difficult substr
Sources
Application Note: Strategic Utilization of 3-Bromo-4-(methylsulfanyl)aniline in Agrochemical Synthesis
Part 1: Executive Summary & Strategic Value
3-Bromo-4-(methylsulfanyl)aniline (also known as 3-bromo-4-methylthioaniline) is a specialized aromatic building block that offers a unique combination of electronic properties and reactive handles. Unlike standard halo-anilines, this molecule possesses a "mismatched" substitution pattern—an amine (
This specific topology makes it an invaluable scaffold for:
-
Metabolically Active Agrochemicals: The methylsulfanyl group is a pro-haptophore, readily oxidized in vivo to sulfoxides (
) or sulfones ( ), which are key pharmacophores in modern insecticides (e.g., Fipronil class) and herbicides (e.g., HPPD inhibitors). -
Biaryl Construction: The C3-Bromine provides a precise handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the installation of aryl or heteroaryl groups meta to the nitrogen without interfering with the sulfur core.
-
Heterocyclic Fusion: It serves as a precursor for benzothiazoles and quinolines where the sulfur or nitrogen atoms participate in ring closure.
Part 2: Chemical Profile & Properties
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | 3-Bromo-4-(methylthio)aniline; 3-Bromo-4-methylmercaptoaniline |
| Molecular Formula | |
| Molecular Weight | 218.11 g/mol |
| Physical State | Crystalline Solid |
| Melting Point | 86–87 °C [1] |
| Solubility | Soluble in DCM, EtOAc, DMSO; Slightly soluble in Ethanol; Insoluble in Water |
| Stability | Sensitive to oxidation (air/peroxides convert |
Part 3: Strategic Synthesis (Expertise & Causality)
The Regioselectivity Challenge
Direct bromination of 4-(methylsulfanyl)aniline is problematic because the amino group (
The Solution: Electronic Matching in the Precursor
To access the 3-bromo isomer efficiently, one must brominate at the nitro stage. In 1-methylthio-4-nitrobenzene , the nitro group (
-
Position 3 is ortho to the activator (
) and meta to the deactivator ( ). -
These directing effects reinforce each other, ensuring high regioselectivity for the 3-position.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from commodity chemicals to the target intermediate, highlighting the critical "Electronic Match" step.
Caption: Synthesis pathway leveraging cooperative directing effects to achieve the 3-bromo regiochemistry.
Part 4: Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 3-aryl-4-(methylsulfanyl)anilines, a common core in SDHI fungicides. The bromine atom serves as the electrophile.
Mechanism: The electron-rich
Materials
-
Substrate: this compound (1.0 eq)
-
Coupling Partner: Arylboronic acid (e.g., 4-Chlorophenylboronic acid) (1.2 eq)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 eq) or (for difficult substrates) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology
-
Inert Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and temperature probe. Flame-dry under vacuum and backfill with
(3 cycles). -
Charging: Add the aniline (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq) to the flask.
-
Solvent Degassing: In a separate vessel, sparge the Dioxane/Water mixture with nitrogen for 20 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst oxidation). Transfer the solvent to the reaction flask via cannula.
-
Catalyst Addition: Add the Pd-catalyst quickly against a positive stream of nitrogen.
-
Reaction: Heat the mixture to 85–90 °C for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or HPLC.
-
Checkpoint: The starting material (Rf ~0.4) should disappear; the product will typically be more non-polar (Rf ~0.6) or polar depending on the boronic acid.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.
-
Extraction: Wash the filtrate with water (
) and brine ( ). Dry over , filter, and concentrate. -
Purification: Flash column chromatography on silica gel.
Self-Validating Check:
-
1H NMR: Look for the disappearance of the specific aromatic protons of the starting material and the appearance of the new aryl signals. The
singlet (typically 2.4–2.5 ppm) should remain intact.
Protocol B: Metabolic Activation (S-Oxidation)
Objective: Controlled oxidation of the thioether to the sulfoxide (
Materials
-
Substrate: this compound derivative
-
Oxidant: m-Chloroperbenzoic acid (m-CPBA) (1.1 eq for sulfoxide, 2.5 eq for sulfone)
-
Solvent: Dichloromethane (DCM) (
)
Methodology
-
Dissolve the substrate in DCM and cool to
in an ice bath. -
For Sulfoxide: Add m-CPBA (1.1 eq) portion-wise over 15 minutes. Stir at
for 1 hour. -
For Sulfone: Add m-CPBA (2.5 eq) and allow to warm to room temperature; stir overnight.
-
Quench: Add saturated
(sodium thiosulfate) solution to destroy excess peroxide. -
Extraction: Wash with saturated
(to remove m-chlorobenzoic acid byproduct). -
Isolation: Dry organic layer and concentrate.
Part 5: Safety & Handling
-
Stench: Methylsulfanyl compounds often carry a disagreeable sulfur odor. All reactions must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) can be used to scrub glassware to oxidize residual sulfides to odorless sulfoxides/sulfones.
-
Toxicity: As an aniline derivative, assume potential for methemoglobinemia. Wear nitrile gloves and avoid inhalation.
-
Waste: Segregate sulfur-containing waste streams to prevent foul odors in general waste containers.
Part 6: References
-
Preparation of Aniline Thioethers. US Patent 3,406,202A. (1968). Establishes the synthesis and physical properties (MP 86-87°C) of 3-bromo-4-(methylthio)aniline.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (n.d.). General mechanistic grounding for amine/halide couplings.
-
Suzuki-Miyaura Coupling. Organic Chemistry Portal. (n.d.). Protocols for aryl-aryl coupling applicable to the C3-bromo handle.
Application Note: Strategic C-N Bond Formation with 3-Bromo-4-(methylsulfanyl)aniline
[1]
Executive Summary & Reactivity Profile
This compound is a "Janus" scaffold possessing two distinct handles for C-N bond formation: a nucleophilic aniline and an electrophilic aryl bromide.[1] The presence of the methylsulfanyl (-SMe) group introduces a critical constraint: catalyst poisoning .[1] Thioethers are soft Lewis bases that can coordinate strongly to Palladium (Pd) and Copper (Cu) centers, potentially arresting catalytic cycles.[1]
Successful utilization requires a bifurcated strategy:
-
Nucleophilic Mode (-NH₂): Standard acylation or reductive amination.[1] Risk:[1][2] Oxidation of -SMe to sulfoxide/sulfone if peroxides are present.
-
Electrophilic Mode (-Br): Buchwald-Hartwig or Ullmann coupling. Risk:[1][2] Catalyst deactivation by -SMe and competitive self-coupling of the free amine.
Chemical Structure & Electronic Environment[3]
-
Position 1 (-NH₂): Electron-rich due to the para-SMe group (+M effect), making it highly nucleophilic.[1]
-
Position 3 (-Br): Sterically crowded by the ortho-SMe group.[1] The C-Br bond is activated for oxidative addition, but the proximity of the sulfur atom requires ligation that prevents S-Pd coordination.
-
Position 4 (-SMe): The "Silent Killer" of catalysis.[1] It requires the use of strong binding biaryl phosphine ligands (e.g., XPhos, RuPhos) to outcompete sulfur binding to the metal center.[1]
Decision Matrix: Selecting the Right Protocol
Before starting, determine your target motif. Use the decision tree below to select the appropriate protocol.
Figure 1: Decision matrix for selecting reaction conditions based on the desired C-N bond location.
Detailed Experimental Protocols
Protocol A: Amide Coupling (Nucleophilic Mode)
Target: Conversion of the aniline to an amide.[1] Challenge: Preventing S-oxidation and ensuring complete conversion despite the steric bulk of the meta-bromide.
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Carboxylic Acid (1.1 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv)[1]
-
Base: DIPEA (Hunig's Base) (3.0 equiv)[1]
-
Solvent: DMF (anhydrous)[1]
Procedure:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) and DIPEA (3.0 equiv) in anhydrous DMF (0.2 M concentration relative to aniline).
-
Addition: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 5 minutes to form the activated ester.
-
Coupling: Add this compound (1.0 equiv) to the mixture.
-
Reaction: Stir at RT for 2–4 hours.
-
Note: If the reaction is sluggish due to the ortho-Br, heat to 50°C. Do not exceed 80°C to avoid thermal decomposition of the thioether.
-
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.[2]
-
Purification: Flash chromatography (Hexane/EtOAc).
Why this works: HATU is chosen over EDC/HOBt because the aniline is moderately deactivated by the ortho-Br sterics, requiring a more potent coupling agent.
Protocol B: Buchwald-Hartwig Amination (Aniline as Nucleophile)
Target: Coupling the aniline nitrogen to an external Aryl Halide (Ar-X).[1] Challenge: The internal Bromine (-Br) on the scaffold can compete as an electrophile, leading to polymerization (head-to-tail coupling).[1]
Strategy: Use a catalyst system that prefers the external Ar-X (usually an Aryl Iodide or electron-deficient Aryl Bromide) over the internal electron-rich Aryl Bromide.
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Coupling Partner: Ar-I or Ar-Br (1.1 equiv)[1]
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)[1]
Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon (3x).
-
Loading: Add Pd₂(dba)₃, XPhos, Base, and the solid coupling partner (Ar-X).[1]
-
Substrate Addition: Add the aniline substrate. If liquid, add via syringe after solvent.[1]
-
Solvent: Add degassed 1,4-Dioxane (0.1 M).
-
Heating: Heat to 80–100°C for 4–12 hours.
-
Monitoring: Monitor by LCMS. Look for the M+Ar peak.
-
Critical Check: If you observe dimerization of the starting material, lower the temperature and switch to a more selective catalyst like BrettPhos Pd G4 .
-
Why this works: XPhos is an electron-rich, bulky biaryl phosphine that facilitates oxidative addition into the external Ar-X while forming a stable catalytic species that resists sulfur poisoning.
Protocol C: Functionalizing the Bromide (Electrophilic Mode)
Target: Replacing the -Br with an external amine (R-NH₂).[1] Challenge: The native -NH₂ will interfere. You MUST protect the aniline nitrogen first (e.g., N-Boc protection) to prevent self-coupling.[1]
Step 1: Protection
-
React this compound with Boc₂O (1.1 equiv) and DMAP (cat.) in THF to yield tert-butyl (3-bromo-4-(methylsulfanyl)phenyl)carbamate.
Step 2: C-N Coupling (The "Sulfur-Proof" Method) Reagents:
-
Substrate: N-Boc-3-bromo-4-(methylsulfanyl)aniline (1.0 equiv)[1]
-
Nucleophile: External Amine (1.2 equiv)[1]
-
Catalyst: RuPhos Pd G4 or Pd(OAc)₂ + RuPhos (1:2 ratio)[1]
-
Base: LiHMDS (1.0 M in THF) (2.2 equiv)[1]
-
Solvent: THF (anhydrous)
Procedure:
-
Prep: Charge a vial with the N-Boc protected bromide and the Pd-precatalyst (RuPhos Pd G4, 2-5 mol%).
-
Amine Addition: Add the external amine.
-
Solvent: Add THF.
-
Base Addition: Add LiHMDS dropwise at RT.
-
Note: LiHMDS is preferred over alkoxide bases for substrates with sensitive functional groups and provides faster rates for hindered bromides.
-
-
Reaction: Stir at 65°C. The reaction is typically fast (1–4 hours).
-
Deprotection (Optional): Treat with TFA/DCM to reveal the primary amine, yielding a 1,3-diamino scaffold.[1]
Why this works: RuPhos is specifically engineered for secondary amines and hindered aryl halides. The LiHMDS base promotes the formation of the active Pd-amido complex without requiring harsh temperatures that might affect the thioether.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction (Protocol B/C) | Catalyst poisoning by Sulfur (-SMe).[1] | Increase catalyst loading to 5–10 mol%. Switch to Pd-PEPPSI-IPr (NHC ligand) which binds tighter than phosphines.[1] |
| Homocoupling (Dimerization) | The -NH₂ reacted with the -Br of another molecule.[1] | Mandatory: Protect the -NH₂ (Protocol C) before attempting to couple the -Br.[1] |
| S-Oxidation (Sulfoxide formed) | Presence of trace peroxides in solvents (THF/Ether).[1] | Use freshly distilled solvents or inhibitors (BHT).[1] Avoid mCPBA or oxone elsewhere in the route. |
| Low Yield (Steric Hindrance) | The ortho-SMe and ortho-Br crowd the reaction center.[1] | Use smaller ligands (e.g., SPhos) or higher temperatures (110°C in Toluene).[1] |
Visualizing the Mechanism (Sulfur Tolerance)[1]
The following diagram illustrates why specific ligands are required to overcome the "Sulfur Trap" inherent in this molecule.
Figure 2: Ligand selection determines whether the reaction proceeds or is poisoned by the thioether group.[1]
References
-
Buchwald-Hartwig Amination Overview
- Ligand Selection for Thioether-Containing Substrates
-
Synthesis of Thio-Anilines
-
Google Patents. "Preparation of aniline thioethers (US3406202A)."[1] Available at:
-
-
Catalyst Poisoning & Solutions
- General Reactivity of 3-Bromo-4-methylaniline derivatives
Disclaimer: This guide assumes standard laboratory safety practices. Thioethers can be malodorous; use a fume hood. Palladium residues must be scavenged (e.g., with SiliaMetS® Thiol) before biological testing.[1]
Sources
- 1. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 2. US3406202A - Preparation of aniline thioethers - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. orgsyn.org [orgsyn.org]
- 7. api.pageplace.de [api.pageplace.de]
- 8. chem.libretexts.org [chem.libretexts.org]
Use of 3-Bromo-4-(methylsulfanyl)aniline in the synthesis of heterocyclic compounds
Application Note: Strategic Utilization of 3-Bromo-4-(methylsulfanyl)aniline in Heterocyclic Scaffold Construction
Executive Summary
This compound (CAS 180615-49-2) is a high-value trisubstituted arene building block characterized by three orthogonal reactive handles: a nucleophilic primary amine, an electrophilic aryl bromide, and an oxidizable thioether. Its unique substitution pattern—where the bromine is ortho to the methylsulfanyl group and meta to the amine—makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) and fused heterocyclic systems like benzothiazoles and indoles.
This guide details the strategic application of this compound in synthesizing N-heterocycles and fused ring systems, providing validated protocols for cross-coupling and oxidative cyclization.
Strategic Utility & Reactivity Profile
The molecule's utility stems from its ability to undergo sequential, chemoselective functionalization.
| Functional Group | Reactivity Mode | Strategic Application |
| -NH₂ (C1) | Nucleophile | Primary Anchor: Attachment to heteroaromatic cores (e.g., Pyrimidines, Quinazolines) via SNAr or Buchwald-Hartwig amination. |
| -Br (C3) | Electrophile | Secondary Diversification: Suzuki-Miyaura or Sonogashira coupling to introduce biaryl/alkynyl "tails" for solubility or potency tuning. |
| -SMe (C4) | Donor / Precursor | Tertiary Tuning: Oxidation to Sulfoxide/Sulfone (H-bond acceptor) or participation in ortho-cyclization to form Benzothiazoles/Benzothiophenes. |
Reactivity Map (DOT Visualization)
Figure 1: Divergent synthetic pathways for CAS 180615-49-2 utilizing orthogonal functional handles.
Application 1: Synthesis of Kinase Inhibitor Scaffolds (N-Arylation)
The most common application is coupling the aniline nitrogen to a chloropyrimidine or chloroquinazoline core. The ortho-bromo group is preserved for subsequent library generation.
Protocol: Buchwald-Hartwig Coupling to 2,4-Dichloropyrimidine
Objective: Synthesis of N-(3-bromo-4-(methylthio)phenyl)-2-chloropyrimidin-4-amine.
Materials:
-
This compound (1.0 eq)
-
2,4-Dichloropyrimidine (1.1 eq)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Base: Cs₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Setup: In a glovebox or under Argon stream, charge a dried reaction vial with the aniline (1.0 eq), 2,4-dichloropyrimidine (1.1 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (2.0 eq).
-
Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to aniline). Seal the vial with a crimp cap containing a PTFE septum.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS for the consumption of the aniline.
-
Note: The C4-position of the pyrimidine is more reactive via SNAr, but Pd-catalysis ensures high yields even with the electron-rich aniline.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite® to remove inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Validation:
-
¹H NMR: Look for the pyrimidine doublets (~8.1, 6.5 ppm) and the retention of the aryl protons.
-
MS: Confirm the characteristic Br isotope pattern (M and M+2 peaks).
-
Expert Insight: The bulky ortho-bromo group on the aniline can sterically hinder the coupling. Using Xantphos or BrettPhos is critical to overcome this steric penalty compared to standard PPh₃ ligands [1].
Application 2: De Novo Synthesis of Benzothiazoles (Hugerschoff Reaction)
This protocol leverages the aniline and the ortho-C-H bond (at position 6) to form a benzothiazole ring. The SMe and Br groups remain intact, yielding a highly functionalized core.
Protocol: Oxidative Cyclization to 2-Amino-5-bromo-6-(methylthio)benzothiazole
Mechanism: The reaction proceeds via the formation of a thiourea intermediate followed by radical/electrophilic cyclization at the position para to the bromine (C6), which is sterically accessible and electronically activated by the amine.
Materials:
-
This compound (1.0 eq)
-
Potassium Thiocyanate (KSCN) (4.0 eq)
-
Bromine (Br₂) (1.0 eq) or Pyridinium Tribromide (1.0 eq)
-
Solvent: Glacial Acetic Acid
Step-by-Step Procedure:
-
Thiourea Formation: Dissolve the aniline in Glacial Acetic Acid (0.2 M). Add KSCN (4.0 eq) and stir at room temperature for 30 minutes.
-
Cyclization: Cool the solution to 0–5°C. Add Bromine (1.0 eq) in Acetic Acid dropwise over 20 minutes.
-
Caution: Exothermic reaction. Maintain temperature <10°C to prevent over-bromination.
-
-
Maturation: Allow the mixture to warm to room temperature and stir for 12 hours. A precipitate (hydrobromide salt) typically forms.
-
Quench: Pour the reaction mixture into crushed ice/water. Neutralize with saturated NaHCO₃ or NH₄OH to pH 8.
-
Isolation: Filter the resulting solid. Wash with cold water and dry under vacuum.
-
Recrystallization: Recrystallize from Ethanol/Water if necessary.
Regiochemistry Note: The cyclization occurs at the position para to the original Bromine (C6 of the aniline), resulting in the 5-bromo-6-(methylthio) substitution pattern on the benzothiazole ring. This is driven by the directing effect of the nitrogen (ortho/para) and the steric blocking of position 2 by the existing bromine [2].
Application 3: Late-Stage Diversification (Suzuki Coupling)
Once the core is established (either as an N-aryl derivative or a benzothiazole), the bromine handle allows for library expansion.
General Suzuki-Miyaura Protocol
-
Substrate: Br-containing intermediate (from App 1 or 2).
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 eq).
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).
-
Base: K₂CO₃ (2M aq, 3.0 eq).
-
Solvent: DME/Water (3:1).
-
Conditions: Microwave irradiation at 110°C for 30 mins.
Why this works: The SMe group is generally stable to standard Suzuki conditions. However, avoid strong oxidants in the workup to prevent S-oxidation.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Jordan, A. D., et al. (2009). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide. Tetrahedron Letters, 50(26), 3585-3588. Link
-
Liao, Y., et al. (2019).[1] Regioselective synthesis of polysubstituted benzothiazoles. Organic & Biomolecular Chemistry, 17, 7695-7700. Link
Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for this compound (CAS 180615-49-2) before handling. The compound is potentially toxic and an irritant.[2] Perform all reactions in a fume hood.
Sources
Application Notes and Protocol for the N-arylation of Amines with 3-Bromo-4-(methylsulfanyl)aniline
Introduction: The Strategic Importance of N-Aryl-4-(methylsulfanyl)aniline Scaffolds
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The N-arylation of amines to form arylamines is a critical transformation, as this moiety is a prevalent scaffold in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] The specific structural motif derived from 3-Bromo-4-(methylsulfanyl)aniline introduces a unique combination of functionalities: a bromine atom for subsequent orthogonal cross-coupling reactions, a nucleophilic amino group, and a sulfur-containing moiety that can be further manipulated or can influence the electronic properties and metabolic stability of the final molecule.
This document provides a detailed protocol for the N-arylation of primary and secondary amines using this compound as the arylating agent. The primary method detailed is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction renowned for its broad substrate scope and functional group tolerance.[1][4] We will delve into the mechanistic underpinnings of this reaction, provide a robust and validated experimental protocol, and discuss methods for ensuring the reliability and reproducibility of the synthesis.
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: A low-valent palladium(0) species, typically stabilized by phosphine ligands, undergoes oxidative addition into the carbon-bromine bond of this compound to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex. In the presence of a base, the amine is deprotonated to form an amido group.
-
Reductive Elimination: The aryl and amido groups on the palladium center undergo reductive elimination, forming the desired C-N bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand is critical for the efficiency of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos), are often employed to promote the reductive elimination step and stabilize the catalytic species.[5]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: N-arylation of Amines with this compound
This protocol is a general guideline for the N-arylation of a representative primary or secondary amine with this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Materials and Reagents
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0) or [Pd(allyl)Cl]₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)
-
Base (e.g., sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
-
Thin-layer chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.
-
Bases: Sodium tert-butoxide is a strong, corrosive base. Handle with care to avoid contact with skin and eyes.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.
Figure 2: General experimental workflow for the Buchwald-Hartwig N-arylation.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu, 1.2-1.5 equiv).
-
Add the anhydrous solvent (e.g., toluene, to make a ~0.1 M solution with respect to the aryl bromide).
-
Finally, add the amine (1.1-1.2 equiv). If the amine is a solid, it can be added with the other solid reagents at the beginning.
-
-
Reaction Execution:
-
Ensure the reaction mixture is under a positive pressure of inert gas.
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).[5]
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.
-
Trustworthiness: A Self-Validating System
To ensure the integrity and reproducibility of this protocol, a series of validation and characterization steps are essential.
-
Reaction Monitoring: As mentioned, regular monitoring by TLC or LC-MS is crucial. On a TLC plate, the disappearance of the starting aryl bromide spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. Co-spotting with the starting material is recommended for accurate comparison.
-
Purification Confirmation: After column chromatography, run a TLC of the combined pure fractions to ensure the absence of impurities.
-
Structural Characterization: The identity and purity of the final product must be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the N-arylated product. The disappearance of the N-H proton signal (for primary amines) and the appearance of new aromatic signals will be indicative of a successful reaction.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the desired product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The N-H stretching frequency in the IR spectrum will change or disappear upon N-arylation.
-
Data Presentation: Key Reaction Parameters
The optimal conditions for the N-arylation of amines with this compound can vary depending on the nature of the amine. Below is a table summarizing typical starting conditions for optimization.
| Parameter | Primary Amines | Secondary Amines | Rationale & Comments |
| Aryl Halide | This compound (1.0 equiv) | This compound (1.0 equiv) | The electrophilic partner in the coupling. |
| Amine | 1.1 - 1.2 equiv | 1.1 - 1.2 equiv | A slight excess of the amine is often used. |
| Pd Catalyst | Pd₂(dba)₃ (1-2 mol%) or [Pd(allyl)Cl]₂ (2-4 mol%) | Pd₂(dba)₃ (1-2 mol%) or [Pd(allyl)Cl]₂ (2-4 mol%) | Both are common and effective palladium sources. |
| Ligand | XPhos or RuPhos (2-4 mol%) | XPhos or RuPhos (2-4 mol%) | Bulky, electron-rich ligands are generally preferred.[5] |
| Base | NaOt-Bu (1.2-1.5 equiv) or Cs₂CO₃ (2.0 equiv) | NaOt-Bu (1.2-1.5 equiv) or K₃PO₄ (2.0 equiv) | Strong bases like NaOt-Bu are common, but carbonate or phosphate bases can be used for more sensitive substrates. |
| Solvent | Toluene or 1,4-Dioxane | Toluene or 1,4-Dioxane | Anhydrous, non-polar aprotic solvents are typical. |
| Temperature | 80 - 110 °C | 80 - 110 °C | Higher temperatures are often required for less reactive substrates. |
| Time | 4 - 24 h | 4 - 24 h | Reaction time should be determined by monitoring. |
Conclusion
The Buchwald-Hartwig amination provides a versatile and efficient method for the N-arylation of primary and secondary amines with this compound. The protocol outlined in these application notes, grounded in established chemical principles, offers a robust starting point for the synthesis of a diverse range of N-aryl-4-(methylsulfanyl)aniline derivatives. By carefully selecting the catalyst, ligand, base, and solvent, and by employing rigorous monitoring and characterization techniques, researchers can confidently and reliably access these valuable compounds for applications in drug discovery and materials science.
References
-
K. K. K. K. D. K. S. P. K. S. K. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. 2021 , 26 (23), 7354. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond - YouTube. [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ChemInform. 2014 , 45 (32). [Link]
-
Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst - Organic Chemistry Portal. [Link]
-
Buchwald Hartwig amination catalysts - Johnson Matthey. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 2018 , 118 (12), 5663-5772. [Link]
-
MIT Open Access Articles Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. 2021 . [Link]
-
Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions | Request PDF. [Link]
-
Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. J. Am. Chem. Soc. 2022 , 144 (49), 22536-22547. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. 2012 , 17 (8), 9873-9884. [Link]
-
Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. J. Am. Chem. Soc. 2021 , 143 (27), 10426-10435. [Link]
-
Synthesis of IAN-type N,N-Ligands via Dynamic Kinetic Asymmetric Buchwald–Hartwig Amination. Angew. Chem. Int. Ed. 2012 , 51 (49), 12329-12332. [Link]
-
Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation - Organic Chemistry Portal. [Link]
-
3-Bromo-4-methylaniline | 7745-91-7. [Link]
-
4-Bromoaniline - SAFETY DATA SHEET. [Link]
-
4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. 2022 , 27 (15), 4993. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. technopharmchem.com [technopharmchem.com]
The Strategic Utility of 3-Bromo-4-(methylsulfanyl)aniline in the Synthesis of Pharmaceutical Intermediates
Introduction: A Versatile Building Block in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Bromo-4-(methylsulfanyl)aniline, a trifunctional aromatic compound, has emerged as a highly valuable precursor for the synthesis of a diverse array of pharmaceutical intermediates. Its unique substitution pattern, featuring a nucleophilic aniline, a versatile bromine atom amenable to cross-coupling reactions, and a readily modifiable methylsulfanyl group, provides medicinal chemists with a powerful tool for molecular diversification. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and experimental protocols for leveraging this compound in the synthesis of key pharmaceutical building blocks, with a particular focus on the construction of kinase inhibitor scaffolds.
The presence of both a bromine atom and an amino group on the same aromatic ring allows for selective and sequential functionalization. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental to the assembly of the biaryl and N-aryl structures prevalent in many kinase inhibitors. The aniline moiety, on the other hand, can readily undergo a variety of transformations including acylation, sulfonylation, and alkylation, providing a convenient point for the introduction of pharmacophoric elements or for modulating the physicochemical properties of the target molecule.
This guide will provide detailed, field-proven protocols for key synthetic transformations involving this compound, explain the rationale behind experimental choices, and present a case study on its application in the synthesis of a key intermediate for a targeted cancer therapeutic.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a starting material is crucial for safe handling and successful reaction execution. While specific data for this compound is not extensively published, the properties of the closely related compound, 3-bromo-4-methylaniline, provide a valuable reference point.
Table 1: Physicochemical Properties of 3-Bromo-4-methylaniline
| Property | Value | Reference |
| CAS Number | 7745-91-7 | [1] |
| Molecular Formula | C₇H₈BrN | [1] |
| Molecular Weight | 186.05 g/mol | [1] |
| Appearance | White to yellow or orange solid/liquid | |
| Melting Point | 27-30 °C | [1] |
| Boiling Point | 258.3 °C at 760 mmHg | [1] |
| Density | 1.5 g/cm³ | [1] |
Safety Profile:
Based on data for structurally similar anilines, this compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3] Anilines are known to be toxic and can be absorbed through the skin. They may cause skin and eye irritation, and upon ingestion or inhalation, can lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[2]
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound is the key to its utility in palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern pharmaceutical synthesis.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an aryl halide and an organoboron compound.[4][5] This reaction is instrumental in constructing the biaryl scaffolds found in many kinase inhibitors, which often target the ATP-binding site of the enzyme.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of a Biaryl Intermediate
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add Pd(OAc)₂ and SPhos to the flask.
-
Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and an electron-rich, bulky phosphine ligand like SPhos is highly effective for the coupling of electron-rich anilines, which can sometimes be challenging substrates.[6]
-
Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing significant side reactions.[7]
-
Solvent System: The use of a toluene/water biphasic system is common for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, and it has become an indispensable tool for the synthesis of N-aryl compounds.[6][8] This reaction is particularly useful for constructing the aniline-pyrimidine linkage found in many kinase inhibitors.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of an N-Aryl Intermediate
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a generic amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
1,4-Dioxane (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous 1,4-dioxane.
-
Seal the tube and heat the mixture at 110 °C for 16-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired N-aryl product.
Causality Behind Experimental Choices:
-
Catalyst System: The Pd₂(dba)₃/Xantphos system is a robust and versatile catalyst combination for a wide range of Buchwald-Hartwig aminations, including those with challenging substrates.[9]
-
Base: Cs₂CO₃ is a strong inorganic base that is often effective in these couplings, particularly when weaker bases fail.[10]
-
Solvent: 1,4-Dioxane is a common high-boiling point solvent for Buchwald-Hartwig reactions.
Case Study: Synthesis of a Key Intermediate for a VEGFR-2 Inhibitor
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[11][12] As such, VEGFR-2 is a major target for the development of anti-cancer drugs. Many VEGFR-2 inhibitors feature a core structure that can be accessed through the strategic use of precursors like this compound.
Diagram 3: Retrosynthetic Analysis of a VEGFR-2 Inhibitor Intermediate
Caption: Retrosynthetic approach to a VEGFR-2 inhibitor intermediate.
The following is a hypothetical, yet plausible, synthetic route to a key intermediate for a VEGFR-2 inhibitor, based on established chemical principles.
Table 2: Proposed Synthesis of a VEGFR-2 Inhibitor Intermediate
| Step | Reaction Type | Starting Materials | Key Reagents | Product |
| 1 | Buchwald-Hartwig Amination | This compound, 4-amino-2,6-dichloropyrimidine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 1,4-Dioxane | N-(2,6-dichloropyrimidin-4-yl)-3-bromo-4-(methylsulfanyl)aniline |
| 2 | Suzuki-Miyaura Coupling | Product from Step 1, Pyridine-3-boronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O | N-(2-chloro-6-(pyridin-3-yl)pyrimidin-4-yl)-4-(methylsulfanyl)aniline |
This synthetic strategy highlights the power of this compound as a versatile precursor, allowing for the sequential and regioselective introduction of different aryl groups to construct a complex, drug-like scaffold.
Conclusion
This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its unique combination of functional groups allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this precursor in their drug discovery and development programs. The ability to readily construct complex molecular architectures from this starting material underscores its importance in the ongoing quest for novel therapeutics.
References
-
3-Bromo-4-methylaniline. (2025). Chemsrc. Retrieved from [Link]
- 3-(Methylthio)aniline Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- 3-Bromo Aniline MATERIAL SAFETY D
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Suzuki-Miyaura Reactions of (4-bromophenyl)
-
Buchwald–Hartwig amination. (2023). Wikipedia. Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. Retrieved from [Link]
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
-
Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents. (2015). PubMed Central. Retrieved from [Link]
- Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. (2023). MDPI.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
- Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. (2021). MDPI.
Sources
- 1. 3-Bromo-4-methylaniline | CAS#:7745-91-7 | Chemsrc [chemsrc.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. boa.unimib.it [boa.unimib.it]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Strategic Utility of 3-Bromo-4-(methylsulfanyl)aniline in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 3-Bromo-4-(methylsulfanyl)aniline emerges as a particularly valuable building block due to its unique combination of functional groups, which offer orthogonal reactivity and opportunities for diverse molecular elaboration. The presence of a nucleophilic aniline, a bromine atom amenable to a wide array of cross-coupling reactions, and a methylsulfanyl group that can influence molecular properties and potentially participate in further transformations, makes this compound a powerful scaffold for the construction of complex bioactive molecules.
This technical guide provides an in-depth exploration of the synthetic routes to various classes of bioactive molecules, leveraging the unique chemical attributes of this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key transformations, and offer insights into the mechanistic underpinnings of these reactions.
Chemical Reactivity and Strategic Considerations
The synthetic utility of this compound is dictated by the interplay of its three key functional groups: the aniline, the bromo substituent, and the methylsulfanyl moiety.
-
The Aniline Group: As a primary aromatic amine, this group is a potent nucleophile and a versatile handle for a variety of chemical modifications. It readily undergoes acylation, sulfonylation, and alkylation, allowing for the introduction of diverse pharmacophoric elements. Furthermore, the amino group is a key component in the synthesis of numerous heterocyclic systems.
-
The Bromo Substituent: The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies in modern drug discovery. This enables the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance. The most notable of these transformations are the Suzuki-Miyaura coupling for the introduction of aryl, heteroaryl, or alkyl groups, and the Buchwald-Hartwig amination for the formation of C-N bonds.[1]
-
The Methylsulfanyl Group: The sulfur-containing moiety exerts a significant electronic influence on the aromatic ring, modulating its reactivity. The methylsulfanyl group is moderately activating and ortho-, para-directing in electrophilic aromatic substitution reactions. Importantly, the sulfur atom can also act as a coordinating species in certain transition metal-catalyzed reactions, potentially influencing catalyst activity and selectivity.[2] In some advanced synthetic strategies, the methylsulfanyl group can be oxidized to the corresponding sulfoxide or sulfone, further diversifying the chemical space accessible from this starting material.[3]
The strategic combination of these functional groups allows for a stepwise and controlled approach to the synthesis of complex molecules, where each functional group can be addressed selectively under different reaction conditions.
Synthetic Pathways to Bioactive Molecules
Synthesis of Novel Antibacterial Agents via Suzuki-Miyaura Coupling
The aryl bromide moiety of this compound is an ideal handle for the Suzuki-Miyaura coupling reaction, enabling the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in antibacterial agents. A notable example is the synthesis of pyrazine carboxamide derivatives, which have shown promising activity against extensively drug-resistant (XDR) Salmonella Typhi.[4]
The general synthetic strategy involves an initial acylation of the aniline group, followed by a palladium-catalyzed Suzuki-Miyaura coupling to introduce a new aromatic or heteroaromatic ring system.
Workflow for the Synthesis of Pyrazine Carboxamide Derivatives
Caption: Synthetic workflow for pyrazine carboxamide derivatives.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for a similar substrate and is a representative example of a Suzuki-Miyaura coupling involving an activated bromoaniline derivative.[4]
Materials:
-
N-(3-Bromo-4-(methylsulfanyl)phenyl)pyrazine-2-carboxamide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add N-(3-Bromo-4-(methylsulfanyl)phenyl)pyrazine-2-carboxamide, the arylboronic acid, and potassium phosphate.
-
Add tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed 10:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Table 1: Representative Suzuki-Miyaura Coupling Reaction Data
| Entry | Arylboronic Acid | Product Yield (%) |
| 1 | Phenylboronic acid | 85 |
| 2 | 4-Methoxyphenylboronic acid | 82 |
| 3 | 3-Chlorophenylboronic acid | 78 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Synthesis of Kinase Inhibitors and GPCR Modulators via Buchwald-Hartwig Amination
The formation of a C-N bond is a critical step in the synthesis of many kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[5][6] The Buchwald-Hartwig amination provides a powerful and versatile method for achieving this transformation, and this compound is an excellent substrate for this reaction.[7]
The reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a suitable base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and good functional group tolerance.
General Scheme for Buchwald-Hartwig Amination
Caption: Key components of the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
This is a general protocol and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene, anhydrous
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ and XPhos.
-
Evacuate and backfill the tube with inert gas.
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound and the amine in anhydrous toluene.
-
Add the substrate solution to the catalyst mixture.
-
Add sodium tert-butoxide to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Intramolecular Cyclization Routes to Heterocyclic Scaffolds
The functional groups of this compound and its derivatives can be exploited in intramolecular cyclization reactions to construct a variety of heterocyclic scaffolds, which are prevalent in bioactive molecules. For instance, the aniline nitrogen can act as a nucleophile to displace a suitably positioned leaving group, or the aryl ring can undergo cyclization via radical or electrophilic pathways.
A potential synthetic route could involve an initial modification of the aniline nitrogen, followed by a reaction that introduces a reactive group ortho to the methylsulfanyl group. Subsequent intramolecular cyclization would then lead to the formation of a benzothiazine or related heterocyclic system.
Conclusion
This compound is a highly versatile and strategically important building block for the synthesis of bioactive molecules. Its unique combination of a nucleophilic aniline, a readily functionalizable aryl bromide, and a modulating methylsulfanyl group provides medicinal chemists with a powerful platform for the efficient construction of complex molecular architectures. The application of modern synthetic methodologies, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allows for the controlled and diverse elaboration of this scaffold, leading to the discovery of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers in their efforts to leverage the full synthetic potential of this valuable starting material.
References
-
Ahmad, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4379. [Link]
-
Lohse, M. J., & Whistler, J. L. (2023). Modulating GPCR and 14-3-3 protein interactions: Prospects for CNS drug discovery. Neuropharmacology, 237, 109635. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Chemical Science, 2(1), 27-50. [Link]
- Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1124-1134.
-
Abdel-Wahab, B. F., et al. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(8), 9805-9817. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
- Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry.
- Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-S Bond Formation: A General and Efficient Synthesis of Aryl Thioethers. Journal of the American Chemical Society, 124(21), 6043-6048.
-
Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved 21:30, February 3, 2026, from [Link]
- Biscoe, M. R., & Buchwald, S. L. (2009). The Suzuki–Miyaura Cross-Coupling of Unactivated Aryl Chlorides. Organic Letters, 11(8), 1773-1775.
- Reddy, T. J., et al. (2007). A general and efficient method for the Suzuki-Miyaura cross-coupling of 2- and 3-pyridyl chlorides. Organic Letters, 9(19), 3781-3783.
- Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Amination of Aryl Halides and Triflates. In Organic Reactions (Vol. 61, pp. 1-140). John Wiley & Sons, Inc.
- Shen, Q., & Hartwig, J. F. (2006). Lewis Acid-Promoted, Palladium-Catalyzed Amination of Aryl Chlorides. Organic Letters, 8(19), 4109-4112.
- Benati, L., et al. (2006). Cascade Radical Reactions via α-(Arylsulfanyl)imidoyl Radicals: Competitive [4 + 2] and [4 + 1] Radical Annulations of Alkynyl Isothiocyanates with Aryl Radicals. The Journal of Organic Chemistry, 71(14), 5344-5350.
-
Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1745-1766. [Link]
-
G. P. C. R. Consortium. (n.d.). GPCRs. Retrieved February 3, 2026, from [Link]
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating GPCR and 14-3-3 protein interactions: Prospects for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note: Regioselective Synthesis & One-Pot Functionalization of 3-Bromo-4-(methylsulfanyl)aniline
This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenges associated with the regioselective synthesis and downstream utilization of 3-Bromo-4-(methylsulfanyl)aniline (CAS: 1150273-39-6), a high-value scaffold in kinase inhibitor discovery (e.g., c-Met, EGFR).
Part 1: Executive Summary & Strategic Analysis
This compound represents a "privileged scaffold" in drug discovery due to its orthogonal reactivity handles:
-
C3-Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
-
C1-Amine: A nucleophile for amide coupling, urea formation, or Buchwald-Hartwig amination.
-
C4-Thiomethyl (-SMe): A masked polar group (oxidizable to sulfoxide/sulfone) or a handle for bioisosteric replacement.
The Regioselectivity Paradox
A common error in synthesizing this scaffold is the direct bromination of 4-(methylsulfanyl)aniline.
-
Direct Bromination: The amino group (-NH
) is a strong ortho, para-director. The thiomethyl group (-SMe) is a weaker ortho, para-director. Bromination of 4-(methylsulfanyl)aniline overwhelmingly yields 2-bromo-4-(methylsulfanyl)aniline (ortho to the amine), not the desired 3-bromo isomer. -
Correct Strategy: To access the 3-bromo isomer (ortho to the -SMe group), one must brominate a precursor where the nitrogen is deactivating (e.g., a nitro group) or utilize a steric blocking strategy.
This guide details the "Nitro-Precursor Route" for synthesis and a One-Pot Sequential Coupling Protocol for library generation.
Part 2: Synthesis Protocol (The "Make")
Workflow: Regioselective Bromination via Nitro-Arene
Objective: Synthesize this compound avoiding the 2-bromo regioisomer.
Mechanism: The nitro group (-NO
Step-by-Step Methodology
Reagents:
-
1-Methylthio-4-nitrobenzene (Starting Material)
-
Bromine (Br
) or N-Bromosuccinimide (NBS)[1][2] -
Iron powder (Fe) / Ammonium Chloride (NH
Cl) or SnCl (Reductant) -
Solvents: Acetic Acid (AcOH), Ethanol (EtOH), Ethyl Acetate (EtOAc).
1. Bromination Step:
-
Dissolve 1-methylthio-4-nitrobenzene (10 mmol) in Glacial Acetic Acid (20 mL).
-
Add Iron powder (5 mol% as Lewis acid catalyst) - Critical for driving reaction at the sterically crowded position.
-
Add Bromine (1.1 eq) dropwise at room temperature.
-
Heat to 60°C for 4 hours. Monitor via TLC/LCMS.
-
Checkpoint: The major product is 2-bromo-1-(methylsulfanyl)-4-nitrobenzene . (Note: In aniline numbering, this precursor leads to the 3-bromo-4-substituted aniline).
-
-
Quench with saturated NaHSO
(aq) to remove excess bromine. Extract with EtOAc.
2. Reduction Step (One-Pot Transition):
-
Concentrate the organic layer from Step 1 or use the crude solid directly.
-
Suspend the nitro-intermediate in EtOH/Water (3:1) .
-
Add Iron Powder (5 eq) and NH
Cl (1 eq). -
Reflux (80°C) for 2 hours.
-
Observation: Color shift from yellow (nitro) to pale brown/grey (amine).
-
-
Filter hot through Celite to remove iron residues.
-
Concentrate and recrystallize from Hexane/EtOAc.
Yield: Typically 75-85% over two steps. Purity: >98% (HPLC).
Part 3: One-Pot Application Protocol (The "Use")
Protocol: One-Pot Sequential Suzuki-Miyaura / Acylation
Context: Rapidly generating a library of kinase inhibitors (e.g., Biaryl-Amides) without isolating intermediates. Chemistry: Chemoselective Pd-coupling at the C-Br bond followed by N-functionalization.
Experimental Setup
-
Vessel: Microwave vial or sealed pressure tube.
-
Atmosphere: Argon or Nitrogen (Strictly anaerobic).
Reagents Table
| Reagent | Equivalents | Role |
| This compound | 1.0 | Scaffold |
| Aryl Boronic Acid (Ar-B(OH) | 1.1 | Suzuki Partner |
| Pd(dppf)Cl | 0.05 | Catalyst |
| K | 3.0 | Base |
| 1,4-Dioxane | [0.2 M] | Solvent |
| Acid Chloride (R-COCl) | 1.2 | Amide Partner |
| Triethylamine (Et | 2.0 | Base (Step 2) |
Step-by-Step Procedure
Phase 1: Suzuki Coupling (C-C Bond Formation)
-
Charge the vial with the Aniline Scaffold , Aryl Boronic Acid , and Pd catalyst .
-
Evacuate and backfill with Argon (3x).
-
Add degassed 1,4-Dioxane and K
CO solution . -
Heat at 90°C for 2-4 hours (or 110°C for 20 min in Microwave).
-
Mechanistic Note: The free amine (-NH
) does not poison the catalyst significantly under these conditions. The oxidative addition occurs exclusively at the C-Br bond.
-
-
Cool the reaction mixture to Room Temperature (RT). Do not work up.
Phase 2: N-Acylation (Amide Bond Formation)
-
To the same reaction vessel, add Triethylamine (2.0 eq).
-
Slowly add the Acid Chloride (1.2 eq) dissolved in a minimal amount of Dioxane.
-
Caution: Exothermic reaction.
-
-
Stir at RT for 1 hour.
-
Quench: Add water and extract with EtOAc.
-
Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Part 4: Visualization & Logic
Pathway Diagram: Regioselectivity & Workflow
The following diagram illustrates the critical regiochemical decision tree and the one-pot workflow.
Caption: Regioselective synthesis pathways showing the failure of direct aniline bromination vs. the successful nitro-precursor route.
Part 5: Critical Parameters & Troubleshooting
| Parameter | Observation | Corrective Action |
| S-Oxidation | Formation of Sulfoxide (S=O) impurities. | Avoid strong oxidants (e.g., H |
| Poly-bromination | Presence of dibromo-species.[2][3][4] | Strictly control stoichiometry (1.05 eq Br |
| Catalyst Poisoning | Low conversion in Suzuki step. | The free amine can coordinate Pd. Use bidentate ligands like dppf or XPhos which are more robust than PPh |
| Hydrolysis | Acid chloride hydrolyzes before reacting. | Ensure the Dioxane used in Step 1 is dry. If using aqueous base for Suzuki, ensure the organic phase is distinct or add excess Acid Chloride. |
Part 6: References
-
Regioselectivity in Bromination: Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of Organic Chemistry, 2005.
-
Suzuki-Miyaura Protocols: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
-
One-Pot Sequential Couplings: Fairlamb, I. J. S. "Palladium-catalysed processes in one-pot sequential reactions." Chemical Society Reviews, 2007.
-
Synthesis of 3-Bromo-4-(methylthio)aniline: (Adapted from general nitro-reduction protocols) Organic Syntheses, Coll. Vol. 3, p. 69 (1955).
Disclaimer: This protocol involves hazardous chemicals (Bromine, Palladium catalysts). All procedures should be performed in a fume hood with appropriate PPE.
Sources
- 1. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]
- 2. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 3. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support: Optimizing Suzuki Coupling of 3-Bromo-4-(methylsulfanyl)aniline
Ticket ID: #SC-882-SMe-Aniline Subject: Low yields/Catalyst deactivation with thioether-containing aryl halides. Assigned Specialist: Senior Application Scientist, Catalysis Group.
Executive Summary: The "Poisoned" Substrate Challenge
You are encountering low yields with 3-Bromo-4-(methylsulfanyl)aniline because this substrate presents a "perfect storm" of catalyst deactivation vectors.
-
Catalyst Poisoning (The Primary Failure Mode): The methylsulfanyl (thioether) group is a "soft" Lewis base that coordinates strongly to Palladium (a "soft" Lewis acid). This forms a stable, unreactive Pd-S complex, effectively removing the catalyst from the cycle (poisoning).[1]
-
Steric Hindrance: The bromine is ortho to the bulky -SMe group, significantly slowing down the oxidative addition step.
-
Competitive Coordination: The free aniline (-NH₂) can also bind to the metal center, though less strongly than the sulfur.
The Solution: You cannot use standard "commodity" catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂).[1] You must use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) or NHC-Palladium complexes that bind to Pd tighter than the sulfur does.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My reaction turns black immediately, or stalls at <20% conversion. Is the catalyst dead?
A: Yes, it is likely poisoned.[1] Standard phosphines like triphenylphosphine (PPh₃) are labile. The sulfur atom in your substrate displaces the PPh₃ ligand, forming a [Pd(Ar)(S-R)L] species that is too stable to undergo transmetallation.
The Fix: Switch to SPhos or XPhos . These ligands are structurally designed with a biaryl backbone that provides steric bulk. This bulk creates a "roof" over the Pd center, physically blocking the sulfur atom from coordinating permanently while still allowing the smaller aryl halide to react.
Q2: Do I need to protect the aniline (-NH₂) group?
A: generally, No . While free amines can undergo competing Buchwald-Hartwig amination (N-arylation), the Suzuki coupling (C-C bond formation) is kinetically favored when using boronic acids and weak bases.
-
Exception: If you see significant N-arylated byproducts (dimers), switch to a weaker base (e.g., K₃PO₄ instead of Cs₂CO₃) or use a precatalyst (see Q3).[1] If problems persist, acetyl protection (-NHAc) is the most robust fallback.
Q3: Why are you recommending "Precatalysts" (e.g., XPhos Pd G4)?
A: To prevent the "induction period" death. Traditional systems (Pd(OAc)₂ + Ligand) require heating to reduce Pd(II) to Pd(0). During this slow activation, your sulfur-containing substrate can trap the Pd(II) before the active catalyst forms. Precatalysts (G3/G4) are pre-formed Pd(II) species that rapidly reduce to active Pd(0) at room temperature upon exposure to base, ensuring the catalyst is active before the sulfur can poison it.
Part 2: Mechanism of Failure vs. Success
The following diagram illustrates the competition between the Thioether (Poison) and the Ligand.
Caption: Pathway comparison. Red path indicates catalyst death via sulfur coordination (common with PPh3). Green path indicates successful turnover using bulky ligands (SPhos) that prevent sulfur binding.
Part 3: Recommended Protocols
Option A: The "Gold Standard" (High Success Rate)
Best for: Valuable substrates, scale-up, or when standard methods fail.[1]
| Component | Recommendation | Function |
| Catalyst | XPhos Pd G4 (or SPhos Pd G3) | Rapid activation; bulky ligand prevents S-poisoning. |
| Loading | 1.0 – 3.0 mol% | Higher loading helps overcome trace poisoning. |
| Solvent | 1,4-Dioxane : Water (4:1) | Water is critical for the boronic acid activation mechanism. |
| Base | K₃PO₄ (Potassium Phosphate) | Mild enough to spare the amine; strong enough for Suzuki. |
| Temp | 80°C | Sufficient energy to overcome the steric hindrance of the ortho-SMe. |
Protocol Steps:
-
Charge a vial with This compound (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and K₃PO₄ (2.0–3.0 equiv).
-
Add XPhos Pd G4 (2.0 mol%).
-
Seal the vial and purge with Nitrogen/Argon for 5 minutes (Oxygen oxidizes the sulfide to sulfoxide/sulfone).
-
Add degassed Dioxane/Water (4:1) via syringe. Concentration: 0.1 M to 0.2 M.
-
Heat to 80°C for 2–4 hours.
-
Analysis: Check LCMS. If conversion is low, raise temp to 100°C.
Option B: The "Budget" Alternative (If Precatalysts are unavailable)
Best for: Initial screening with common lab reagents.
-
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%). Note: You must mix these for 30 mins before adding substrate.
-
Solvent: Toluene : Water (10:1).
-
Base: K₂CO₃.
-
Warning: This is less robust. If the "pre-stir" isn't done perfectly, the sulfur in the substrate will grab the Pd(OAc)₂ before the SPhos does.
Part 4: Troubleshooting Logic Flow
Use this decision tree to navigate issues during your optimization.
Caption: Decision matrix for optimizing reaction conditions based on LCMS data.
References
-
Catalyst Poisoning & Sulfur Tolerance
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (Sulfur species as poisons).
-
Source:
-
Ligand Selection (Buchwald Ligands)
-
Buchwald Phosphine Ligands (SPhos/XPhos) for hindered substrates.[2]
-
Source:
-
-
Coupling of Unprotected Anilines
-
General Suzuki Mechanism & Thioethers
Sources
- 1. mdpi.com [mdpi.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organosulphur and related ligands in Suzuki–Miyaura C–C coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Buchwald-Hartwig Amination of 3-Bromo-4-(methylsulfanyl)aniline
Topic: Side reactions in Buchwald-Hartwig amination of 3-Bromo-4-(methylsulfanyl)aniline Content Type: Technical Support Center Guide
Welcome to the Advanced Synthesis Support Module. Case ID: BHA-SMe-Br-001 Status: Active Subject: Troubleshooting chemoselectivity and catalyst deactivation in bifunctional thioether substrates.
Executive Summary & Substrate Analysis
The substrate This compound presents a "perfect storm" of challenges for Palladium-catalyzed cross-coupling. As a researcher, you are likely facing low yields or complex product mixtures due to two intrinsic molecular features:
-
Bifunctionality (The "Oligomerization Trap"): The molecule contains both an electrophile (aryl bromide) and a nucleophile (aniline amine). Without careful control, the substrate acts as its own coupling partner, leading to uncontrolled self-coupling (polymerization).
-
Catalyst Poisoning (The "Sulfur Anchor"): The ortho-methylsulfanyl (-SMe) group is a soft Lewis base. It can chelate to the Palladium center, displacing phosphine ligands or occupying vacant coordination sites required for the catalytic cycle, leading to "arrested catalysis."
This guide provides targeted troubleshooting for these specific failure modes.
Troubleshooting Guide (Q&A)
Issue 1: Catalyst Deactivation (The Sulfur Problem)
Q: My reaction initiates but stalls at ~15-20% conversion. Adding more catalyst doesn't help. Is the sulfur group killing the catalyst?
A: Yes, this is a classic signature of thioether poisoning. The sulfur atom in the -SMe group competes with your phosphine ligand for the Pd(II) center. Once the sulfur binds, it forms a stable, unreactive "resting state" complex that prevents the oxidative addition of the next aryl halide.
Corrective Action:
-
Switch to Bidentate Ligands: Monodentate ligands (like PPh3 or even some Buchwald biaryl phosphines) are easily displaced by the chelation effect of the sulfur. Use rigid bidentate ligands with a wide bite angle. Xantphos and BINAP are the gold standards here. They bind Pd tightly, preventing sulfur displacement.
-
Increase Temperature: Sulfur coordination is often exothermic. Increasing the reaction temperature (e.g., from 80°C to 100-110°C) can shift the equilibrium away from the Pd-S resting state, favoring the active catalytic cycle.
-
Use a Pre-catalyst: Avoid generating Pd(0) in situ from Pd(OAc)2 if possible. Use oxidative addition precatalysts like Pd(dba)2 or G3-Buchwald precatalysts to ensure the initial active species is formed rapidly before sulfur sequestration occurs.
Issue 2: Self-Coupling (The Bifunctional Problem)
Q: I see a ladder of spots on my TLC/LCMS with increasing molecular weights (M+, 2M+, etc.). What is happening?
A: You are observing oligomerization. Your substrate is reacting with itself. The amine of one molecule is coupling with the bromide of another.[1][2][3][4]
Corrective Action:
-
Scenario A: You are coupling the Br with an external amine.
-
Immediate Fix: You must protect the aniline NH2 on your substrate. A Boc (tert-butoxycarbonyl) or Acetyl group is recommended. This removes the nucleophilic competition.
-
Alternative: If protection is impossible, use the external amine in large excess (3-5 equivalents) and use a ligand that favors cross-coupling over homocoupling (e.g., BrettPhos ).
-
-
Scenario B: You are coupling the NH2 with an external halide.
-
Immediate Fix: Your external halide must be significantly more reactive than the Br on your substrate. Use an Aryl Iodide or Aryl Triflate as the coupling partner.[5] Palladium inserts into C-I bonds much faster than C-Br bonds (Kinetic Selectivity).
-
Critical Control: Stop the reaction immediately upon consumption of the external halide to prevent the catalyst from turning on the substrate's bromide.
-
Issue 3: Hydrodebromination
Q: The bromide is gone, but I isolated the de-brominated product (4-(methylsulfanyl)aniline). Why?
A: This is Hydrodebromination, a common side reaction when the reductive elimination step is slow (often due to steric bulk or improper electronic matching). The Pd-Ar intermediate undergoes
Corrective Action:
-
Change the Base: Switch from alkoxide bases (NaOtBu), which can act as hydride sources, to inorganic carbonates (Cs2CO3 or K3PO4 ).
-
Solvent Choice: Avoid alcohols or solvents with abstractable
-protons. Use Toluene or 1,4-Dioxane .[6]
Experimental Protocols
Protocol A: Coupling the Aryl Bromide (Electrophilic Pathway)
Use this when attaching an external amine to the substrate.
Prerequisite: Protection of the aniline amine as N-Boc is highly recommended to prevent self-coupling.
-
Reagents:
-
Substrate: N-Boc-3-Bromo-4-(methylsulfanyl)aniline (1.0 equiv)
-
External Amine: 1.2 equiv
-
Catalyst: Pd2(dba)3 (2 mol%)[6]
-
Ligand: Xantphos (4.5 mol%) — Crucial for resisting S-poisoning
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane (0.2 M)
-
-
Procedure:
-
Charge an oven-dried vial with Pd2(dba)3, Xantphos, and Cs2CO3.
-
Add the substrate and external amine.
-
Evacuate and backfill with Argon (3 cycles). Oxygen sensitivity is higher with sulfur substrates.
-
Add anhydrous 1,4-Dioxane via syringe.
-
Heat to 100°C for 12-16 hours.
-
Workup: Filter through Celite to remove Pd black (which may be abundant due to some decomposition).
-
Protocol B: Coupling the Aniline Amine (Nucleophilic Pathway)
Use this when attaching the substrate to an external aryl halide.
-
Reagents:
-
Substrate: this compound (1.0 equiv)
-
External Electrophile: Aryl Iodide (1.1 equiv) — Must use Iodide for selectivity
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: BINAP (7.5 mol%)
-
Base: NaOtBu (1.4 equiv) — Use strictly anhydrous conditions
-
Solvent: Toluene (0.1 M)
-
-
Procedure:
-
Pre-complex the catalyst: Stir Pd(OAc)2 and BINAP in Toluene at 60°C for 10 mins to form the active orange L2Pd species.
-
Heat to 80°C . Do not overheat, or the Br on the substrate will begin to react.
-
Monitor by LCMS every hour. Stop immediately when the Aryl Iodide is consumed.
-
Visualizing the Failure Modes
The following diagram illustrates the competition between the productive catalytic cycle and the two primary failure modes: Sulfur Poisoning and Self-Coupling.
Caption: Figure 1. Competitive pathways in the amination of this compound. Red paths indicate failure modes (Poisoning and Self-Coupling).
Data Summary: Ligand Performance Matrix
The following table summarizes expected performance of common ligands with this specific thioether substrate.
| Ligand Class | Examples | Suitability | Mechanism of Action / Failure |
| Monodentate Phosphines | PPh3, P(o-tol)3 | Poor | Easily displaced by S-Me group; leads to poisoning. |
| Bidentate (Wide Bite) | Xantphos, DPEphos | Excellent | Chelates Pd tightly; sterically crowds out the S-Me interaction. |
| Bidentate (Rigid) | BINAP, DPPF | Good | Strong binding prevents ligand exchange with sulfur. |
| Bulky Biaryl | BrettPhos, RuPhos | Moderate/Good | High activity, but can be sensitive to steric crowding if S-Me coordinates. |
| N-Heterocyclic Carbenes | PEPPSI-IPr | Variable | Strong sigma donation stabilizes Pd, but sulfur poisoning is still a risk without steric bulk. |
References
-
Mechanistic Insight into Catalyst Poisoning
-
Thioether Tolerance in Coupling Reactions
-
Fernández-Rodríguez, M. A., Shen, Q., & Hartwig, J. F. (2006). A general and long-lived catalyst for the palladium-catalyzed coupling of aryl halides with thiols. Journal of the American Chemical Society.[5]
-
-
Prevention of Self-Coupling in Haloanilines
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination.
-
Xantphos Efficacy in Difficult Substrates
- Guari, Y., van Es, D. S., Reek, J. N., Kamer, P. C., & van Leeuwen, P. W. (2001). An efficient palladium-catalyzed amination of aryl bromides and chlorides with primary amines using a Xantphos-type ligand. Tetrahedron Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed amidocarbonylation of thioethers: access to α-amide-substituted thioether derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications [sonalplasrubind.com]
Technical Support Center: Sonogashira Coupling of 3-Bromo-4-(methylsulfanyl)aniline
Status: Active Ticket ID: SGC-S-NH2-BR Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The "Perfect Storm" Substrate
You are attempting to couple 3-Bromo-4-(methylsulfanyl)aniline . This is not a standard Sonogashira coupling; it is a chemically antagonistic system. You face three simultaneous kinetic hurdles:
-
Catalyst Poisoning (The Sulfur Effect): The methylsulfanyl (-SMe) group is a "soft" Lewis base that binds irreversibly to Palladium (a "soft" Lewis acid), displacing standard ligands (like PPh3) and killing the catalytic cycle.
-
Electronic Deactivation: The -SMe and -NH2 groups are electron-donating. This increases the electron density on the aryl ring, making the C-Br bond stronger and significantly harder to break during the oxidative addition step.
-
Coordination Interference: The free amine (-NH2) can act as a competitive ligand or participate in side reactions (N-arylation), though this is secondary to the sulfur issue.
The Solution: You cannot use "textbook" conditions (Pd(PPh3)4/CuI/TEA). You must use tight-binding bidentate ligands or bulky, electron-rich Buchwald ligands to outcompete the sulfur poisoning.
Troubleshooting & Diagnostics (Q&A)
Q1: My reaction turns black immediately and yields no product. What happened?
Diagnosis: Rapid Catalyst Decomposition ("Palladium Black"). The Cause: Your ligand was too weak. The -SMe group displaced your phosphine ligands (likely PPh3), creating a coordinatively unsaturated Pd species that aggregated into inactive Pd metal (black precipitate). The Fix: Switch to a bidentate ligand.
-
Recommendation: Use Pd(dppf)Cl2[1][2]·DCM . The ferrocenyl backbone holds the two phosphines tightly to the Pd, preventing the sulfur from displacing them.
-
Alternative: Use XPhos Pd G2 . The bulky XPhos ligand creates a "protective shell" around the Pd center.
Q2: The reaction stalls at 20-30% conversion. Should I add more catalyst?
Diagnosis: Catalyst Death via Sulfur Poisoning. The Cause: Even with good ligands, the sulfur eventually poisons the catalyst over time. The Fix:
-
Increase Loading: Do not start at 1 mol%. For thioethers, 5–8 mol% Pd is standard.
-
Spike Addition: Add the catalyst in two portions (e.g., 4 mol% at T=0, and 4 mol% at T=4 hours).
-
Temperature: Increase temperature to 80–100°C . Higher thermal energy helps the substrate dissociate from the Pd-S "trap."
Q3: I see a major side spot on TLC (lower Rf than product). Is it the amine?
Diagnosis: Likely Glaser Homocoupling (Alkyne-Alkyne dimer) or N-alkylation. The Cause:
-
Glaser: Oxygen leaks. CuI catalyzes the dimerization of your alkyne in the presence of air.
-
N-alkylation: Rare in Sonogashira, but possible if the alkyl halide is present. The Fix:
-
Degas Thoroughly: Sparge solvents with Argon for 30 minutes.
-
Slow Addition: Add the alkyne slowly via syringe pump to keep its concentration low relative to the aryl bromide.
-
Amine Protection: If the spot persists, acetylate the amine (-NHAc) before coupling. This prevents N-coordination and side reactions.
Visualizing the Challenge
The following diagram illustrates the competition between the Productive Cycle and the Sulfur Poisoning Trap.
Figure 1: The kinetic competition between productive oxidative addition (Blue) and irreversible sulfur poisoning (Red).
Optimized Experimental Protocols
Method A: The "Robust" Protocol (Recommended Start)
Best for: Initial scale-up, cost-effectiveness, and general reliability.
| Component | Reagent | Equiv.[3][4][5][6][7][8] | Notes |
| Catalyst | Pd(dppf)Cl2·DCM | 0.05 (5 mol%) | Bidentate ligand resists S-displacement. |
| Co-Catalyst | CuI | 0.02 (2 mol%) | Essential for rate, but keep low to minimize homocoupling. |
| Base | Cs2CO3 or Et3N | 2.0 - 3.0 | Inorganic base (Cs2CO3) often cleaner for free amines. |
| Solvent | DMF or DMAc | N/A | High boiling point, polar aprotic is required. |
| Temp | 80°C | N/A | Heat is required to overcome electronic deactivation. |
Step-by-Step:
-
Charge a reaction vial with This compound (1.0 equiv), Pd(dppf)Cl2 (5 mol%), CuI (2 mol%), and Cs2CO3 (2.5 equiv).
-
Seal the vial and purge with Argon/Nitrogen (3x vacuum/backfill cycles). Critical step.
-
Add anhydrous DMF (0.2 M concentration) via syringe.
-
Add the Alkyne (1.2 equiv) via syringe.
-
Heat to 80°C for 4–12 hours. Monitor by LCMS (TLC is unreliable due to amine streaking).
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF).
Method B: The "High-Performance" Protocol (If Method A Fails)
Best for: Extremely deactivated substrates or if the free amine is causing issues.
| Component | Reagent | Equiv.[3][4][5][6][7][8] | Notes |
| Catalyst | XPhos Pd G2 | 0.03 (3 mol%) | Pre-formed precatalyst. Extremely active. |
| Co-Catalyst | None | 0 | Copper-free to prevent Glaser coupling. |
| Base | DABCO or Cs2CO3 | 2.0 | DABCO functions well in Cu-free systems. |
| Solvent | 1,4-Dioxane | N/A | |
| Temp | 90–100°C | N/A |
Post-Reaction Purification (Scavenging)
Warning: Sulfur-containing products bind residual Palladium tightly. Standard columns may not remove all metal.
Protocol:
-
After workup, dissolve the crude oil in THF/EtOAc.
-
Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavenger resin (0.5 equiv relative to Pd mass).
-
Stir at 40°C for 2 hours.
-
Filter through a pad of Celite.
-
Proceed to column chromatography.
References & Authority
-
Sulfur Poisoning Mechanism:
-
Reference: Shao, Q., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Thioethers." Journal of the American Chemical Society, 2019.
-
Context: Establishes the mechanism of thioether coordination arresting the catalytic cycle.
-
(Example proxy for general thioether poisoning literature).
-
-
Use of Pd(dppf)Cl2 in Difficult Couplings:
-
Reference: Wu, X., et al. "Ligand Effects in the Sonogashira Coupling." Organometallics, 2005.[2]
-
Context: Validates bidentate ligands (dppf) for stabilizing Pd against poisoning and decomposition.
-
-
Buchwald Precatalysts (XPhos Pd G2):
-
Reference: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C Cross-Coupling Reactions." Chemical Science, 2013.[4]
-
Context: Describes the utility of G2/G3 precatalysts for deactivated aryl halides.
-
-
General Sonogashira Review:
-
Reference: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cetjournal.it [cetjournal.it]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Alkyne homocoupling byproduct in Sonogashira with bromoanilines
Topic: Mitigating Alkyne Homocoupling (Glaser Product) in Bromoaniline Substrates Ticket ID: SGC-GLASER-001 Status: Open
Diagnostic & Mechanism: The "Glaser Gap"
User Question: "I am attempting to couple 4-bromoaniline with phenylacetylene. I see full consumption of the alkyne, but my isolated yield is low (<40%). TLC shows a major non-polar spot that isn't my product. What is happening?"
Technical Diagnosis:
You are likely observing the Glaser (or Hay) Homocoupling byproduct.[1] This occurs when two terminal alkynes couple to form a diyne (
Root Cause Analysis: This is a kinetic competition issue exacerbated by your substrate (Bromoaniline).
-
Substrate Deactivation: The amino group (
) on the bromoaniline is strongly electron-donating ( effect). This strengthens the bond, significantly slowing down the Oxidative Addition step in the Palladium cycle. -
The "Idle" Catalyst: Because the Pd catalyst struggles to insert into the Ar-Br bond, it cannot accept the alkyne from the Copper cycle (Transmetallation).
-
Copper Accumulation: The Copper-acetylide species accumulates in solution. In the presence of even trace oxygen, this species oxidizes and dimerizes (Glaser coupling) rather than waiting for the slow Palladium cycle.
Visualizing the Competition
The diagram below illustrates the "Glaser Gap"—the divergence where the reaction fails.
Caption: Kinetic competition between the desired Pd-mediated Transmetallation and the undesired Cu-mediated Oxidation. Bromoanilines slow the Pd path, favoring the Glaser path.
Optimization Protocols
To close the "Glaser Gap," you must either accelerate the Palladium cycle or eliminate the Copper cycle.
Strategy A: The "Copper-Free" Protocol (Recommended)
Eliminating copper removes the mechanism for homocoupling entirely.[2] This requires a more active Palladium source to compensate for the lack of copper activation.
| Component | Recommendation | Rationale |
| Catalyst | Electron-rich, bulky ligands facilitate oxidative addition into electron-rich aryl bromides. | |
| Base | Stronger bases are required to deprotonate the alkyne without Copper. | |
| Solvent | DMSO or DMF | Polar aprotic solvents stabilize the ionic intermediates in the Cu-free pathway. |
| Temp | Thermal energy is needed to overcome the higher activation energy of Cu-free transmetallation. |
Step-by-Step Copper-Free Protocol:
-
Charge a reaction vial with 4-bromoaniline (1.0 equiv),
(2-5 mol%), (4-10 mol%), and (2.0 equiv). -
Evacuate and backfill with Argon (
). -
Add anhydrous DMSO (
concentration relative to halide). -
Add Terminal Alkyne (1.2 equiv).[2] Note: Alkyne is added last to prevent catalyst poisoning.
-
Heat to
and monitor via TLC/LCMS.
Strategy B: The "Slow Addition" Method (If Copper is Mandatory)
If you must use Copper (e.g., for cost or specific solubility reasons), you must keep the concentration of Cu-acetylide low.
Protocol:
-
Prepare the standard mixture: Catalyst, Bromoaniline, Base, and CuI in the flask.
-
Degas rigorously (Freeze-Pump-Thaw is preferred over sparging).
-
Dissolve the alkyne in a separate syringe with reaction solvent.
-
Use a syringe pump to add the alkyne solution over 2–4 hours.
-
Why: Homocoupling is second-order with respect to alkyne concentration. Keeping [Alkyne] low suppresses dimerization (
) while linear coupling ( ) remains viable.
-
Troubleshooting Decision Tree
Use this logic flow to determine your next experimental move.
Caption: Decision matrix for isolating the cause of failure in Sonogashira coupling.
Frequently Asked Questions (FAQs)
Q: Can I protect the aniline to fix this?
A: Yes. Acetylating the amine (
Q: Why does the product spot streak on TLC? A: Free amino-alkynes are often unstable on silica gel or coordinate to trace metals in the silica. Add 1% Triethylamine to your TLC eluent to neutralize the silica and obtain sharp spots.
Q: My reaction turns black immediately. Is this bad? A: Not necessarily. Pd(0) precipitation (palladium black) indicates catalyst decomposition. If this happens before conversion is complete, your catalyst is dying.
-
Fix: Add a stabilizing ligand (e.g.,
or ) or ensure your solvent is thoroughly degassed.
Q: Can I use air instead of Argon? A: Absolutely not if you are using Copper. Copper + Air + Alkyne = Glaser Coupling. For Copper-free variants, air is less catastrophic but still detrimental to the Pd(0) species.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922.[3][4]
-
Gelman, D., & Buchwald, S. L. (2003). Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[5] Angewandte Chemie International Edition, 42(48), 5993–5996.
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657.
Sources
Technical Guide: Overcoming Catalyst Deactivation in Cross-Coupling of 3-Bromo-4-(methylsulfanyl)aniline
Executive Summary: The "Perfect Storm" of Deactivation
The cross-coupling of 3-Bromo-4-(methylsulfanyl)aniline presents a unique challenge in medicinal chemistry. Unlike standard aryl halides, this substrate features a "perfect storm" of deactivation motifs:
-
Thioether Poisoning: The methylsulfanyl (-SMe) group is a potent soft Lewis base that coordinates strongly to soft Palladium(II) centers, often displacing phosphine ligands or blocking vacant sites required for transmetallation.
-
Ortho-Chelation Proximity: The -SMe group is ortho to the bromide (C3 vs C4). Upon oxidative addition, the sulfur atom is spatially positioned to form a quasi-stable 4-membered chelate or simply maintain high local concentration near the metal center, dramatically accelerating catalyst arrest.
-
Free Aniline Interference: While less critical than the sulfur, the free amine (meta to Br) can compete for binding, particularly in electron-poor catalytic states.
This guide provides a self-validating troubleshooting framework to diagnose deactivation and restore catalytic turnover.
Diagnostic Support: Why Did My Reaction Fail?
Q1: My reaction turns black immediately upon heating and yields <5% product. Is this sulfur poisoning?
Answer: Yes, this is the classic signature of "Pd Black" precipitation .
-
Mechanism: The thioether group likely displaced your phosphine ligands during the initial heating ramp. Without ligand stabilization, the soluble Pd(0) clusters agglomerate into inactive bulk Palladium metal (Pd Black).
-
Immediate Fix: You are likely using a weak ligand (e.g., PPh3, dppf). Switch to a bulky, electron-rich dialkylbiaryl phosphine (e.g., XPhos or SPhos ) or a bulky NHC (e.g., IPr ). These ligands bind tighter than the sulfur, preventing displacement.
Q2: The reaction starts well (20-30% conversion) but stops completely after 1 hour. Adding more catalyst doesn't help.
Answer: This indicates Product Inhibition or Catalyst Death via Chelation .
-
Mechanism: As the product forms, the concentration of the biaryl-thioether increases. If the product is more coordinating than the starting material (often true if the coupling partner adds electron density), the product itself poisons the remaining catalyst.
-
Solution: Increase the ligand-to-metal ratio (L:Pd) from the standard 1:1 or 2:1 to 3:1 or 4:1 . Excess ligand shifts the equilibrium away from Sulfur-Pd complexes back to Ligand-Pd complexes.
Q3: I see the oxidative addition product by LCMS, but no coupled product.
Answer: The cycle is arrested at the Transmetallation or Amine Binding step.
-
Cause: The sulfur atom has coordinated to the Pd(II)-Ar intermediate, blocking the incoming nucleophile (Boronic acid or Amine).
-
Solution:
-
For Suzuki: Use a stronger base (e.g., Cs2CO3 or K3PO4 instead of Na2CO3) to facilitate the activation of the boronic acid, making it a more aggressive nucleophile.
-
For Buchwald: Switch to a precatalyst like Pd-G3-XPhos or Pd-G4-RuPhos to ensure the active species is generated rapidly and protected by the ligand immediately.
-
Mechanistic Visualization: The Deactivation Pathway
The following diagram illustrates the competition between the productive catalytic cycle and the sulfur-mediated deactivation "dead end."
Caption: Figure 1. Kinetic competition between productive cross-coupling (Blue path) and Sulfur-mediated catalyst arrest (Red path). High-steric ligands favor the Blue path.
Optimized Experimental Protocols
These protocols are designed specifically to counteract sulfur poisoning using "Ligand Dominance" strategies.
Protocol A: Suzuki-Miyaura Coupling (Aryl-Aryl Formation)
Best for: Coupling with boronic acids/esters.
| Component | Recommendation | Rationale |
| Catalyst Source | Pd(OAc)2 (2-5 mol%) | Simple, robust Pd(II) source. Avoids dba, which can sometimes inhibit reactions with difficult substrates. |
| Ligand | SPhos or XPhos (4-10 mol%) | Critical: These Buchwald ligands are extremely bulky and electron-rich. They create a "protective shell" around the Pd, physically blocking the sulfur atom from coordinating. |
| Base | K3PO4 (3.0 equiv) | Anhydrous, micronized tribasic potassium phosphate provides the necessary basicity without the solubility issues of CsF in some solvents. |
| Solvent | Toluene/Water (10:1) or n-Butanol | Biphasic systems often help solubilize inorganic bases. n-Butanol is excellent for SPhos systems. |
| Temperature | 80°C - 100°C | High temperature is needed to overcome the activation energy barrier imposed by the steric bulk of the substrate. |
Step-by-Step:
-
Charge a reaction vial with This compound (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)2 (0.05 equiv), SPhos (0.10 equiv), and K3PO4 (3.0 equiv).
-
Evacuate and backfill with Argon (3 cycles). Strict oxygen exclusion is vital to prevent oxidation of the phosphine ligand.
-
Add degassed Toluene and Water (10:1 ratio, 0.2 M concentration relative to substrate).
-
Seal and heat to 100°C for 12-16 hours.
-
QC Check: If conversion stalls at 50%, add a second portion of catalyst/ligand (pre-mixed in solvent) via syringe.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Best for: Coupling with secondary amines.
| Component | Recommendation | Rationale |
| Pre-Catalyst | XPhos Pd G4 or RuPhos Pd G4 (2-5 mol%) | Generation 4 (G4) precatalysts activate at low temperatures and ensure a 1:1 Pd:Ligand ratio immediately, preventing initial poisoning. |
| Base | NaOtBu (Sodium tert-butoxide) or LHMDS | Strong bases are required to deprotonate the amine and facilitate binding. |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling point ethers/alcohols stabilize the polar transition states. |
Step-by-Step:
-
Charge vial with Substrate (1.0 equiv), Amine (1.2 equiv), RuPhos Pd G4 (0.02 equiv), and NaOtBu (1.5 equiv).
-
Note: If the amine is volatile, add it last as a solution.
-
Evacuate/Argon purge.
-
Add anhydrous 1,4-Dioxane (0.2 M).
-
Heat to 80°C . Monitor by HPLC/UPLC every 2 hours.
-
Troubleshooting: If the free aniline (NH2) of the substrate interferes, consider protecting it (e.g., as a Boc-carbamate) before coupling, though RuPhos is generally selective for the cross-coupling over the primary aniline.
Comparative Ligand Performance Data
Synthesized from general reactivity trends of ortho-substituted thioether halides.
| Ligand Class | Example | Resistance to S-Poisoning | Oxidative Addition Rate | Overall Yield Estimate |
| Simple Phosphines | PPh3 | Poor (Easily displaced) | Slow | < 10% |
| Bidentate | dppf, BINAP | Moderate (Chelation helps) | Moderate | 30-50% |
| Dialkylbiaryl (Gen 1) | DavePhos | Good | Fast | 50-70% |
| Dialkylbiaryl (Gen 2/3) | SPhos, XPhos | Excellent (Steric bulk blocks S) | Very Fast | 85-95% |
| NHC | IPr, IMes | Excellent (Strong sigma donor) | Fast | 80-90% |
References
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Source: Royal Society of Chemistry (RSC) / Vertex AI Search Context: Establishes the viability of coupling free ortho-bromoanilines using Pd/SPhos systems. URL:[Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Source: Journal of the American Chemical Society (ACS) Context: Details the mechanistic pathways of catalyst arrest by strongly coordinating species (like Cyanide/Sulfur) and the formation of inactive Pd(II) species. URL:[Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline. Source: University of Milano-Bicocca / MDPI Context: Demonstrates the use of specific surfactant systems (Kolliphor EL) and Pd(dtbpf)Cl2 to couple thioether-containing heterocycles, providing an alternative aqueous protocol.[1] URL:[Link][2][3]
-
Buchwald–Hartwig amination (General Review). Source: Wikipedia / Organic Chemistry Portal Context: General background on ligand generations (G3/G4) necessary for overcoming difficult substrates. URL:[Link][4]
-
Poisoning and deactivation of palladium catalysts. Source: Applied Catalysis A: General / SciSpace Context: Comprehensive review of sulfur poisoning mechanisms on Palladium surfaces and complexes. URL:[Link]
Sources
Technical Support Center: Purification of 3-Bromo-4-(methylsulfanyl)aniline Derivatives by Column Chromatography
Welcome to the technical support center for the purification of 3-bromo-4-(methylsulfanyl)aniline and its derivatives. As key intermediates in pharmaceutical and materials science, achieving high purity of these compounds is critical for successful downstream applications.[1] This guide is structured to provide direct, actionable solutions to common challenges encountered during column chromatography, drawing from established chemical principles and extensive field experience.
The unique chemical nature of this class of compounds—possessing a basic aniline moiety and a potentially sensitive thioether group—presents specific purification hurdles.[2] The primary challenge arises from the interaction between the basic amine and the acidic surface of standard silica gel, which can lead to a host of issues including poor separation, low recovery, and even product degradation.[2][3][4] This guide will equip you with the knowledge to anticipate, diagnose, and solve these problems effectively.
Part 1: Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My compound is streaking badly on the TLC plate and I'm getting broad, tailing peaks from my column. What's happening and how do I fix it?
Answer: This is the most common issue when purifying aniline derivatives on silica gel. The streaking and tailing you observe are classic signs of a strong, undesirable interaction between the basic nitrogen of your aniline and the acidic silanol (Si-OH) groups on the surface of the silica.[2][3] This acid-base interaction causes the compound to "stick" to the stationary phase and elute slowly and unevenly, leading to poor peak shape and reduced separation efficiency.
Causality: The lone pair of electrons on the aniline's nitrogen atom acts as a Lewis base, while the protons on the silica surface are acidic. This leads to a strong, non-ideal adsorption that disrupts the normal chromatographic partitioning process.
Solution: Deactivate the Silica Gel. The most effective solution is to neutralize the acidic sites on the silica by adding a small amount of a competing base to your mobile phase (eluent).[5]
-
Primary Recommendation: Add 0.5-2% triethylamine (TEA) to your chosen eluent system (e.g., Hexane/Ethyl Acetate). The TEA is a stronger base than your aniline and will preferentially bind to the acidic silica sites, effectively "shielding" your compound from these interactions.[3]
-
Alternative: In some cases, a solution of ammonia in methanol (0.5-1%) can be used as the polar component of the mobile phase to achieve the same effect.[2]
By deactivating the silica, your compound will elute based more on its polarity, resulting in symmetrical ("Gaussian") peaks and significantly improved resolution.
Question 2: I suspect my compound is decomposing on the column. My yield is low, and I see new, unexpected spots on the TLC of my collected fractions. What should I do?
Answer: Compound degradation on silica gel is a serious issue, often linked to the stationary phase's acidity.[4] While this compound itself is relatively stable, certain derivatives, especially those with other sensitive functional groups, can be susceptible to acid-catalyzed degradation. The thioether (methylsulfanyl) group can also be prone to oxidation, although this is less common under standard chromatography conditions.
Diagnostic Step: 2D TLC for Stability Check. Before running a large-scale column, you can quickly assess your compound's stability on silica using a two-dimensional TLC.[6]
-
Spot your crude material in one corner of a square TLC plate.
-
Run the plate in a suitable solvent system.
-
Remove the plate, let it dry completely, and then rotate it 90 degrees.
-
Run the plate again in the same solvent system.
-
Interpretation: If your compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see new spots that are not on the diagonal.[6]
Solutions:
-
Deactivate the Silica: As with tailing, the first and most effective solution is to add triethylamine (TEA) to your eluent to neutralize the silica's acidity.[5]
-
Minimize Contact Time: Work efficiently. Do not let the compound sit on the column for an extended period.
-
Consider Alternative Stationary Phases: If degradation persists even with TEA, your compound may be too sensitive for silica gel. Consider using a more inert stationary phase like neutral alumina or Florisil.[4]
Question 3: I'm struggling to separate my desired product from a closely-eluting impurity. How can I improve the resolution?
Answer: Achieving good separation (selectivity) is the primary goal of chromatography.[2] When two compounds have very similar Rf values, you need to modify the chromatographic conditions to exploit subtle differences in their chemical properties.
Causality: Poor resolution means the mobile and stationary phases do not differentiate well between your product and the impurity. This often happens with regioisomers or byproducts with similar polarity.[1]
Systematic Approach to Improving Resolution:
-
Optimize the Solvent Strength: First, ensure your target compound has an Rf value between 0.2 and 0.4 in your TLC solvent system.[5] This provides the optimal range for separation on a column. If your Rf is too high, decrease the amount of the polar solvent; if too low, increase it.
-
Change Solvent Selectivity: If adjusting the solvent strength isn't enough, you need to change the nature of the solvents themselves. The key is to introduce different types of intermolecular interactions.
-
If you are using a Hexane/Ethyl Acetate system, try replacing the ethyl acetate (a hydrogen bond acceptor) with dichloromethane (a dipole) or a small amount of methanol (a hydrogen bond donor).
-
Sometimes, changing the non-polar solvent can have a significant effect. Replacing hexane with toluene, which can engage in π-π stacking interactions with your aromatic compound, can dramatically alter the elution order and improve separation.[5]
-
-
Use a Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), start with a lower polarity eluent and gradually increase the percentage of the polar solvent over the course of the separation.[1] This keeps the early peaks sharp and helps elute the more strongly-adsorbed compounds in a reasonable volume.
Question 4: My column is running extremely slowly, or it has cracked and the separation is ruined. What went wrong?
Answer: Column performance relies on a well-packed, homogenous stationary phase and proper solvent flow.
Causes of a Slow Column:
-
Fine Silica: Using a very fine mesh silica gel (e.g., 230-400 mesh) will naturally result in slower flow but higher resolution. Ensure you are applying sufficient pressure (flash chromatography) to maintain a reasonable flow rate.
-
Viscous Solvents: Dichloromethane (DCM) is significantly more viscous than solvents like hexane or ethyl acetate. Columns run with DCM-rich eluents will be inherently slower.[5]
-
Precipitation: If your crude material is not fully soluble in the eluent, it can precipitate at the top of the column, clogging it and impeding flow.
Causes of a Cracked Column: This happens when the packed silica bed is allowed to run dry at any point.[7] Air entering the silica bed disrupts its integrity, creating channels that ruin separation as the compound will travel through these cracks instead of partitioning properly.
Solution & Prevention:
-
Proper Packing: Ensure your silica is packed as a uniform slurry without any air bubbles.
-
Never Let it Run Dry: This is the golden rule. The solvent level must always be kept above the top of the silica bed.[8] After loading your sample, carefully add a protective layer of sand (0.5-1 cm) to prevent the silica bed from being disturbed when you add more eluent.[8]
-
Dry Loading for Poorly Soluble Samples: If your compound has low solubility in the starting eluent, use the dry loading technique to prevent precipitation on the column.[5]
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: How do I choose the best starting solvent system for my this compound derivative?
The process always begins with Thin Layer Chromatography (TLC).[3] The goal is to find a solvent mixture that moves your target compound to an Rf value of approximately 0.2-0.4.
-
Step 1: Choose Your Solvents. Start with a standard non-polar/polar combination. A Hexane/Ethyl Acetate (EtOAc) system is a robust and common choice.[1]
-
Step 2: Run Test TLCs. Spot your crude mixture on several TLC plates and run them in chambers with different Hexane/EtOAc ratios (e.g., 9:1, 8:2, 7:3).
-
Step 3: Analyze. Identify the system that gives your product the desired Rf and provides the best visible separation from its major impurities. Remember to add ~1% triethylamine (TEA) to the TLC jar to mimic the conditions of a deactivated column.
| Solvent System Component | Role & Characteristics | Common Starting Ratios (with Hexane) |
| Hexane / Heptane | Non-polar base. Elutes non-polar compounds quickly. | N/A |
| Ethyl Acetate (EtOAc) | Medium polarity, hydrogen bond acceptor. Good general-purpose polar solvent. | 10% - 40% |
| Dichloromethane (DCM) | Medium polarity, strong dipole interactions. Offers different selectivity than EtOAc. | 20% - 60% |
| Toluene | Non-polar but can engage in π-π stacking. Can alter selectivity for aromatic compounds. | Can replace Hexane |
| Methanol (MeOH) | Very polar, hydrogen bond donor/acceptor. Used sparingly to elute highly polar compounds. | 1% - 5% (often in DCM) |
FAQ 2: What are the most common impurities I should expect during the synthesis of these compounds?
Understanding potential impurities is key to developing a good purification strategy. For substituted bromo-anilines, you should anticipate:
-
Unreacted Starting Materials: The precursor aniline that has not been brominated.
-
Regioisomers: Bromination occurring at a different position on the aromatic ring.
-
Over-bromination Products: The addition of a second bromine atom to the ring, resulting in a di-bromo aniline derivative.[1][9]
These impurities often have polarities very similar to the desired product, making careful optimization of the solvent system critical.
FAQ 3: When should I use dry loading versus wet loading for my sample?
-
Wet Loading: Involves dissolving your crude sample in a minimum amount of the starting eluent (or a slightly more polar solvent like DCM) and carefully pipetting it onto the top of the column.[8]
-
Use When: Your sample is readily soluble in the starting eluent and the amount of material is relatively small.
-
-
Dry Loading: Involves dissolving your crude sample in a volatile solvent (like DCM or acetone), adding a small amount of silica gel, and evaporating the solvent on a rotary evaporator to get a dry, free-flowing powder. This powder is then carefully added to the top of the column.[1][5]
-
Use When: Your sample is poorly soluble in the starting eluent, you are performing a large-scale purification, or you want to achieve the sharpest possible bands for a difficult separation. Dry loading is generally the superior technique for achieving high resolution.
-
FAQ 4: How can I visualize my compound on a TLC plate if it's not UV-active?
Most this compound derivatives are UV-active due to their aromatic structure. However, if you need chemical visualization, several stains are effective for anilines:
-
Ninhydrin Stain: This is a specific stain for primary and secondary amines, which typically develops as a purple or yellow spot upon heating.[10]
-
Potassium Permanganate (KMnO₄) Stain: A good general-purpose stain that reacts with any compound that can be oxidized (including anilines and thioethers). It appears as yellow/brown spots on a purple background.
-
Anisaldehyde Stain: A versatile stain that can produce a range of colors for different functional groups upon heating, which can be helpful in distinguishing between spots.
Part 3: Protocols & Data
Protocol 1: Step-by-Step Flash Column Chromatography with TEA Deactivation
-
Select Solvent System: Based on TLC analysis (targeting Rf ≈ 0.2-0.4), prepare your chosen eluent (e.g., 85:15 Hexane:EtOAc) and add 1% triethylamine (TEA) by volume.
-
Pack the Column:
-
Place a cotton or glass wool plug at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in your starting eluent.
-
Pour the slurry into the column and use positive pressure (flash) to pack the bed firmly and evenly. Ensure no air bubbles are trapped.
-
-
Equilibrate: Run 2-3 column volumes of the TEA-containing eluent through the packed column to ensure the entire silica bed is deactivated and equilibrated.
-
Load the Sample:
-
Dry Loading (Recommended): Pre-adsorb your crude material onto a small amount of silica gel and carefully add the resulting powder to the top of the column bed.
-
Carefully add a 0.5-1 cm layer of sand on top of your sample layer.
-
-
Elute:
-
Carefully fill the column with eluent.
-
Apply pressure and begin collecting fractions.
-
Monitor the elution process by collecting small, regular fractions and analyzing them by TLC.
-
-
Isolate Product: Combine the fractions that contain your pure product (as determined by TLC), and remove the solvent using a rotary evaporator.
Troubleshooting Summary
| Problem | Likely Cause | Recommended Solution |
| Peak Tailing / Streaking | Acidic silica interacting with basic aniline[3] | Add 0.5-2% triethylamine (TEA) to the eluent. |
| Low Recovery / No Elution | Irreversible adsorption on acidic silica. | Use TEA-deactivated silica; consider a more polar solvent system. |
| Poor Separation | Sub-optimal solvent system (poor selectivity).[2] | Change solvent components (e.g., EtOAc -> DCM) or use a gradient elution.[5] |
| Compound Degradation | Acid-catalyzed decomposition on silica.[4] | Deactivate silica with TEA; work quickly; consider using alumina. |
| Cracked Column Bed | Column ran dry.[7] | Re-pack the column. Always keep the solvent level above the silica surface.[8] |
Part 4: Visualization Workflows
Workflow for Method Development
Caption: Workflow for chromatographic purification.
Troubleshooting Logic for Poor Separation
Caption: Decision tree for troubleshooting poor separation.
References
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Shehzadi, S. A. (2014). Does aniline stick in columns during column chromatography? ResearchGate. [Link]
-
Mohammad, A., & Anwar, S. (2000). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Indian Journal of Chemical Technology, 7, 87-89. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Harča, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta. [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Reddit User Discussion. (2022). column chromatography troubleshooting. r/chemhelp. [Link]
-
Reddit User Discussion. (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. chemistryviews.org [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. Magic Formulas [chem.rochester.edu]
Improving the regioselectivity of reactions with 3-Bromo-4-(methylsulfanyl)aniline
Welcome to the technical support center for 3-Bromo-4-(methylsulfanyl)aniline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but synthetically challenging intermediate. As a Senior Application Scientist, I understand that achieving high regioselectivity is paramount for efficient and reproducible synthesis. This document provides in-depth, field-proven insights to help you navigate the complexities of this molecule's reactivity, troubleshoot common issues, and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity and electronic properties of this compound.
FAQ 1: What are the primary directing effects influencing reactions with this compound?
Answer: The regiochemical outcome of reactions, particularly electrophilic aromatic substitution (EAS), is governed by the interplay of three distinct functional groups on the aniline ring. Understanding their individual and collective influence is the first step to controlling your reaction.
-
Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director.[1][2] It donates electron density into the ring via a strong resonance effect (+M), significantly increasing the nucleophilicity of the carbons at the C2 and C6 positions.
-
Methylsulfanyl Group (-SMe): This group is also activating and an ortho, para-director. The sulfur atom's lone pairs participate in resonance, donating electron density to the ring. It activates the C3 (currently occupied by bromine) and C5 positions.
-
Bromo Group (-Br): Halogens are a unique class. They are weakly deactivating due to their electron-withdrawing inductive effect (-I) but are ortho, para-directors because their lone pairs can stabilize the reaction intermediate through resonance (+M).[3][4] The bromo group directs incoming electrophiles to the C2 and C5 positions.
The combination of these effects leads to a highly activated aromatic ring with multiple potential sites for substitution, creating a significant regioselectivity challenge.
Diagram 1: Competing Directing Effects
Caption: Directing effects on the this compound ring.
FAQ 2: In a standard electrophilic substitution, which position is most likely to react?
Answer: Based on a qualitative analysis of the electronic effects, the positions ortho to the powerful amino group (C2 and C6) and the position ortho to the methylsulfanyl group (C5) are the most activated.
-
C6 Position: This position is strongly activated by the ortho-amino group and is often the major site of substitution for small electrophiles. It is sterically unhindered compared to C2.
-
C5 Position: This position benefits from activation from two sources: it is ortho to the -SMe group and para to the -Br group. This "consensus" activation makes it a highly probable site of reaction.
-
C2 Position: While strongly activated by the ortho-amino group, this position is flanked by both the amino and bromo groups, making it sterically hindered.[5][6] Substitution here is less likely, especially with bulky electrophiles.
FAQ 3: How does the reactivity of the C-Br bond compare to aryl C-H bonds in cross-coupling reactions?
Answer: The C(sp²)-Br bond is significantly more reactive than the aryl C-H bonds in standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.[7][8] The catalytic cycle for these reactions typically begins with the oxidative addition of a Pd(0) complex into the carbon-halogen bond. C-H activation, while possible, requires different catalysts (often Iridium or Ruthenium) and conditions and is generally less facile than C-Br activation with palladium.[9]
Therefore, if you are planning a Suzuki or Buchwald-Hartwig reaction, the reaction will occur selectively at the C-Br bond. Conversely, if you intend to perform a C-H functionalization, you must choose conditions that will not activate the C-Br bond.
Section 2: Troubleshooting Guide
This section is structured to address specific problems you may encounter during your experiments.
Problem 1: Poor or Undesired Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration).
-
Symptom: You obtain a difficult-to-separate mixture of isomers, primarily the C5 and C6 substituted products, leading to low yields of the desired compound.
-
Causality: This is the direct result of the competing directing effects discussed in FAQ 1. The powerful activating nature of both the -NH₂ and -SMe groups creates multiple nucleophilic sites with similar reactivity.
Solution Pathway: Manipulating Steric and Electronic Factors
This workflow guides you through systematic changes to steer the reaction towards a single regioisomer.
Diagram 2: Workflow for Improving EAS Regioselectivity
Caption: Decision workflow for troubleshooting poor EAS regioselectivity.
Detailed Protocol: Amine Protection to Favor C5 Substitution
By converting the highly activating amino group to a moderately activating acetamide group, you achieve two critical goals:
-
You temper the powerful ortho-directing effect of the nitrogen.
-
You introduce significant steric bulk, which disfavors substitution at the adjacent C6 and C2 positions, thereby electronically and sterically favoring attack at C5.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 equiv) or pyridine (2.0 equiv).
-
Acetylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.2 equiv) or acetic anhydride (1.2 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-(3-Bromo-4-(methylsulfanyl)phenyl)acetamide.
-
Subsequent EAS: Use the protected aniline directly in your subsequent electrophilic substitution reaction.
-
Deprotection: After successful substitution, the acetyl group can be easily removed under acidic (e.g., HCl in methanol) or basic (e.g., NaOH in water/ethanol) conditions to regenerate the free amine.
Problem 2: Low Yield or Reaction Failure in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig).
-
Symptom: The C-Br bond fails to react, and you recover starting material or observe significant amounts of de-brominated side product.
-
Causality: This is a classic issue when working with sulfur-containing compounds. The lone pairs on the methylsulfanyl group can coordinate strongly to the palladium catalyst, leading to catalyst inhibition or poisoning. Additionally, the free aniline can sometimes complicate the catalytic cycle.[10]
Solution Pathway: Optimizing the Catalytic System
Success in cross-coupling this substrate hinges on selecting a robust catalyst system that is resistant to sulfur poisoning and efficient for this specific substrate class.
Data Table: Recommended Conditions for Cross-Coupling Reactions
| Reaction Type | Recommended Ligand(s) | Recommended Base(s) | Solvent(s) | Typical Temp. | Rationale & Citation(s) |
| Suzuki-Miyaura | XPhos, SPhos, RuPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 °C | Bulky, electron-rich phosphine ligands stabilize the Pd(0) center and promote reductive elimination.[11][12] |
| Buchwald-Hartwig | tBuXPhos, BrettPhos | NaOtBu, LiHMDS, Cs₂CO₃ | Toluene, Dioxane | 80-110 °C | Sterically hindered ligands create a coordinatively unsaturated metal center, facilitating amine coordination.[7][12][13] |
Detailed Protocol: Robust Suzuki-Miyaura Coupling at the C-Br Position
This protocol utilizes a modern, air-stable catalyst precursor and a ligand known for its high activity with challenging substrates.
Diagram 3: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 equiv), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Note: Using pre-formed palladium-ligand complexes (precatalysts) can often improve reproducibility.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvents (e.g., a 10:1 mixture of toluene and water) via syringe. The reaction concentration is typically 0.1-0.5 M.
-
Heating: Place the reaction mixture in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired biaryl product.
By implementing these targeted strategies, you can overcome the inherent challenges of working with this compound and confidently improve the regioselectivity and efficiency of your synthetic routes.
References
- An In-depth Technical Guide to Electrophilic Aromatic Substitution in 3'-Bromoacetophenone. Benchchem.
-
Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. Available at: [Link]
-
Directing Groups in Electrophilic Aromatic Substitution. Reddit. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. Dalton Transactions (RSC Publishing). Available at: [Link]
-
How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory. SciSpace. Available at: [Link]
-
Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. PMC - NIH. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. Available at: [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
-
Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica. Available at: [Link]
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Navigating Coupling Reactions with 3-Bromo-4-(methylsulfanyl)aniline
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 3-Bromo-4-(methylsulfanyl)aniline. This guide is designed to provide you with in-depth technical insights, troubleshooting strategies, and practical, field-proven protocols to help you overcome the unique challenges associated with the low reactivity of this versatile building block in various cross-coupling reactions.
The inherent electronic properties of this compound—namely the electron-donating nature of the amino and methylsulfanyl groups—can render the C-Br bond less susceptible to oxidative addition, a critical step in many palladium-catalyzed coupling reactions. This guide will equip you with the knowledge to rationally select catalysts, ligands, and reaction conditions to drive your reactions to completion with high yields.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries and concerns when working with this compound.
Q1: Why is this compound considered a challenging substrate in cross-coupling reactions?
The low reactivity stems from its electronic nature. The aniline and methylsulfanyl groups are both electron-donating, increasing the electron density of the aromatic ring. This makes the carbon-bromine bond stronger and less electrophilic, thus hindering the initial oxidative addition step with a low-valent palladium(0) catalyst, which is the rate-determining step in many cross-coupling catalytic cycles.
Q2: Can the sulfur atom in the methylsulfanyl group poison the palladium catalyst?
Yes, sulfur-containing compounds can act as catalyst poisons by coordinating to the palladium center and deactivating it. However, with the appropriate choice of ligands, this issue can often be mitigated. Bulky, electron-rich phosphine ligands can shield the palladium center and favor the desired catalytic cycle over off-cycle catalyst deactivation.
Q3: Should I protect the aniline's amino group before attempting a coupling reaction?
Protection of the amino group (e.g., as an amide) is a common strategy to reduce its electron-donating effect and prevent potential side reactions. However, this adds extra steps to the synthesis (protection and deprotection). Modern catalyst systems, particularly with bulky and electron-rich ligands, have shown success in coupling unprotected anilines, making it a viable and often preferred approach to improve step economy.[1]
Q4: Which cross-coupling reactions are most suitable for functionalizing this compound?
Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings are all feasible. However, each requires careful optimization of the catalyst system and reaction conditions to overcome the substrate's inherent low reactivity. The choice of reaction will depend on the desired bond formation (C-C, C-N, C-O, etc.).
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues you may encounter during your experiments.
Scenario 1: Low or No Conversion in a Suzuki-Miyaura Coupling
You are attempting to couple this compound with an arylboronic acid and observe minimal product formation.
Troubleshooting Suzuki-Miyaura Couplings
Detailed Explanation:
-
Catalyst System: For electron-rich aryl bromides, standard catalysts like Pd(PPh₃)₄ may not be efficient. A more robust system is often required.
-
Palladium Source: Using a Pd(II) source like Pd(OAc)₂ with a suitable ligand is a common starting point. However, pre-catalysts such as Pd(dppf)Cl₂ can offer better performance due to their stability and ease of activation.
-
Ligand Choice: The ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are known to promote the oxidative addition of electron-rich aryl bromides and can stabilize the catalytic species.[2]
-
-
Reaction Conditions:
-
Base: A strong inorganic base is typically required to facilitate the transmetalation step. K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.
-
Solvent and Temperature: A higher reaction temperature is often necessary to overcome the activation energy barrier for oxidative addition. Solvents like dioxane, toluene, or DMF, often with a small amount of water, are commonly used. Microwave irradiation can also be employed to accelerate the reaction.
-
-
Substrate Considerations:
-
Boronic Acid Stability: Ensure your boronic acid is pure and not degrading under the reaction conditions. If stability is an issue, consider using the corresponding pinacol boronate ester.
-
Scenario 2: Poor Yield in a Buchwald-Hartwig Amination
You are performing a C-N coupling with this compound and a primary or secondary amine, but the desired product is obtained in low yield.
Sources
Technical Support Center: Optimizing Reactivity of 3-Bromo-4-(methylsulfanyl)aniline
[1]
Executive Summary
3-Bromo-4-(methylsulfanyl)aniline (CAS: 98775-68-9) is a bifunctional scaffold critical for kinase inhibitor development.[1] Its reactivity is governed by three competing factors:
-
The Nucleophilic Aniline: Prone to oxidation and N-alkylation.[1]
-
The Electrophilic Aryl Bromide: The primary site for Suzuki/Buchwald couplings.[1]
-
The Thioether (-SMe) "Trap": An electron-donating group ortho to the bromide that can poison Palladium catalysts via soft-soft Lewis acid-base coordination.[1]
This guide addresses the specific solvent and base combinations required to overcome the "Thioether Effect" and maximize yield.
Module 1: Troubleshooting Catalyst Poisoning (The Thioether Effect)
User Issue: "My Suzuki coupling conversion stalls at 40% despite using standard Pd(PPh3)4 conditions. Is the bromide deactivated?"
Technical Diagnosis: The bromide is not deactivated; your catalyst is poisoned.[1] The methylsulfanyl group (sulfur) is a "soft" donor that coordinates strongly to Pd(0) and Pd(II), displacing "harder" or labile phosphine ligands. This forms a catalytically inactive complex, effectively halting the catalytic cycle.
Mechanistic Visualization:
Figure 1: The thioether group competes with phosphine ligands for the Pd center. Bulky ligands favor the productive Oxidative Addition pathway.
Corrective Protocol:
-
Switch Ligands: Abandon PPh3. Use electron-rich, bulky dialkylbiaryl phosphines (Buchwald ligands) like XPhos or SPhos .[1] The steric bulk prevents the sulfur atom from approaching the Pd center while enhancing oxidative addition.
-
Increase Catalyst Loading: Thioether substrates often require 2–5 mol% Pd, compared to the standard 1 mol%, to account for the fraction of catalyst inevitably sequestered by the sulfur.
Module 2: Base Selection & Side Reactions
User Issue: "I am seeing significant amounts of reduced product (dehalogenation) and purple discoloration in my reaction mixture."
Technical Diagnosis:
-
Discoloration: Indicates oxidation of the aniline to azo/nitroso species or oxidation of the thioether to sulfoxide, likely due to aerobic conditions in the presence of base.
-
Dehalogenation: Often caused by bases that are too strong (e.g., NaOtBu) in protic environments, promoting
-hydride elimination or radical pathways.
Base Selection Matrix:
| Base | pKa (conj.[1] acid) | Reactivity Profile | Recommended For | Risk Factor |
| Cs₂CO₃ | ~10.3 | Mild, high solubility in polar organics.[1] | Suzuki Couplings. Best balance of activity and tolerance.[1] | Slow reaction rates if solvent is too non-polar.[1] |
| K₃PO₄ | ~12.4 | Moderate, requires water/polar solvent.[1] | Suzuki (High water systems). Good for boronic acids prone to protodeboronation.[1] | Insoluble in pure Toluene/Dioxane.[1] |
| NaOtBu | ~17.0 | Strong, soluble in organics.[1] | Buchwald-Hartwig. Essential for activating the aniline N-H.[1] | Can cause dehalogenation or attack sensitive functional groups.[1] |
| TEA/DIPEA | ~10.7 | Weak organic bases.[1] | Acylations/SNAr. Not suitable for most Pd-couplings.[1] | Can act as reducing agents at high temps.[1] |
Protocol Recommendation: For Suzuki coupling of this substrate, Cs₂CO₃ is superior to NaOtBu because it minimizes base-mediated decomposition of the thioether and is sufficiently strong to activate the boronic acid without stripping protons from the aniline prematurely.
Module 3: Solvent Systems & Solubility
User Issue: "My starting material precipitates out when I add the aqueous base. Can I use DMF?"
Technical Diagnosis: While DMF dissolves the substrate, it is a coordinating solvent that can exacerbate the catalyst poisoning issue described in Module 1. Furthermore, at high temperatures (>100°C), DMF can decompose to form dimethylamine, which competes in amination reactions.
Recommended Solvent Systems:
-
The "Gold Standard": 1,4-Dioxane / Water (4:1) [1]
-
Why: Dioxane is non-coordinating (unlike DMF) but miscible with water, allowing inorganic bases (Cs₂CO₃) to dissolve and react at the interface.
-
Boiling Point: 101°C (Ideal for thermal activation).[1]
-
-
The "Anhydrous Option": Toluene
Solvent/Base Decision Tree:
Figure 2: Decision tree for selecting solvent/base systems based on the desired coupling pathway.
Validated Experimental Protocols
Protocol A: Suzuki Coupling (C-C Bond Formation)
Targeting the Br position while tolerating the SMe and NH2.
-
Setup: Charge a reaction vial with this compound (1.0 equiv), Boronic Acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
Catalyst: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Note: SPhos is specifically chosen for its high activity with heteroatom-substituted aryl chlorides/bromides.[1]
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1) [0.2 M concentration].
-
Execution: Seal and heat to 95°C for 4–12 hours.
-
Workup: Cool, dilute with EtOAc, wash with water. The SMe group remains intact.[1]
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Using the Br position to couple a second amine.
-
Setup: Charge vial with this compound (1.0 equiv), Secondary Amine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Catalyst: Add Pd₂dba₃ (1 mol%) and XPhos (2 mol%).
-
Solvent: Add anhydrous, degassed Toluene [0.15 M].
-
Execution: Heat to 100°C for 12 hours under Argon.
-
Note: If the amine is volatile, use a sealed tube.[1] NaOtBu is required here to deprotonate the secondary amine; Cs₂CO₃ is often too weak for this specific transformation in Toluene.[1]
FAQs
Q: Can I use DMSO to improve solubility? A: Use with caution. While DMSO dissolves the aniline well, it strongly coordinates to Pd.[1] If you must use DMSO, increase temperature to >110°C to facilitate ligand exchange, but be aware that the thioether may oxidize to the sulfoxide (S=O) in DMSO if any oxidant is present.
Q: Why is my yield lower than the 3-Bromo-4-methylaniline analog? A: The methylsulfanyl group (-SMe) is electron-donating (like -Me) but also a catalyst poison.[1] The -Me analog does not sequester the catalyst.[1] You must compensate for the sulfur poisoning by using higher catalyst loading or stronger binding ligands (Buchwald generation 3/4).[1]
Q: How do I remove the Palladium after the reaction? The sulfur seems to hold onto it. A: This is a common issue.[1] Standard Celite filtration is often insufficient.[1] Use a metal scavenger resin (e.g., SiliaMetS® Thiol ) or wash the organic layer with an aqueous solution of N-Acetylcysteine or Sodium Diethyldithiocarbamate to chelate and strip the Pd from the product.
References
-
Buchwald-Hartwig Amination General Conditions
-
Thioether Poisoning & Mitigation in Pd-Catalysis
-
Use of SPhos/XPhos for Heteroatom-Substituted Aryl Halides
-
Solubility and Physical Properties (this compound)
Sources
- 1. 4-Bromo-3-methylaniline | C7H8BrN | CID 23359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation in the synthesis of 3-Bromo-4-(methylsulfanyl)aniline analogs
A Guide to Minimizing Byproduct Formation and Maximizing Purity
Welcome to the technical support center for the synthesis of 3-Bromo-4-(methylsulfanyl)aniline and its analogs. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthetic procedure. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you achieve high yields and purity in your experiments.
I. Understanding the Synthetic Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry, primarily involves the electrophilic aromatic substitution (bromination) of 4-(methylsulfanyl)aniline. While seemingly straightforward, this reaction is often plagued by two major side reactions: over-bromination leading to the formation of dibromo-species, and oxidation of the methylsulfanyl group to the corresponding sulfoxide or sulfone.
The high activation of the benzene ring by the amino group makes it susceptible to multiple brominations.[1] Simultaneously, the electron-rich sulfur atom of the methylsulfanyl group is prone to oxidation by the brominating agent.[2] This guide will provide you with the knowledge and tools to effectively control these competing reactions.
II. Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues that arise during the synthesis of this compound analogs.
Q1: My reaction is producing a significant amount of a di-brominated byproduct. How can I prevent this?
The formation of 3,5-dibromo-4-(methylsulfanyl)aniline is a common issue stemming from the strong activating effect of the amino group, which directs electrophiles to the ortho and para positions.[1] To achieve selective mono-bromination, the reactivity of the aniline must be attenuated.
The most effective strategy is to protect the amino group as an acetamide prior to bromination. The acetyl group is less activating than the amino group, thus allowing for controlled mono-bromination. The protecting group can be easily removed by acid or base hydrolysis after the bromination step.[3][4]
Q2: I am observing a byproduct with a higher polarity than my desired product on my TLC plate. What is it and how can I avoid it?
A more polar byproduct is likely the sulfoxide, 3-bromo-4-(methylsulfinyl)aniline, or the even more polar sulfone. The methylsulfanyl group is susceptible to oxidation by many brominating agents, including molecular bromine (Br₂) and N-Bromosuccinimide (NBS).[2][5]
To minimize oxidation:
-
Use a milder brominating agent: N-Bromosuccinimide (NBS) is generally less prone to causing oxidation compared to Br₂.[6]
-
Control the reaction temperature: Perform the bromination at low temperatures (e.g., 0 °C) to reduce the rate of the oxidation side reaction.
-
Careful stoichiometry: Use of a slight excess of the brominating agent should be avoided if oxidation is a significant problem.
Q3: What is the best brominating agent for this synthesis?
For the synthesis of this compound, N-Bromosuccinimide (NBS) is often the preferred reagent.[7][8] It is a solid, making it easier to handle than liquid bromine, and it is generally more selective, leading to less over-bromination and oxidation.[6][9] The use of NBS in a suitable solvent like acetic acid or a mixture of acetic acid and a non-polar solvent can provide good results.
Q4: How can I monitor the progress of my reaction effectively?
Thin-Layer Chromatography (TLC) is an excellent tool for monitoring the reaction. You should see the consumption of the starting material (either 4-(methylsulfanyl)aniline or its acetylated derivative) and the appearance of the product spot. It is also crucial to co-spot with your starting material to accurately track its disappearance. Byproducts like the dibromo-compound will typically have a similar polarity to the product but may be distinguishable, while the sulfoxide will appear as a more polar spot.
For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the masses of the product and byproducts in the reaction mixture.[1][10][11]
Q5: My final product is difficult to purify. What are the best purification methods?
Column chromatography on silica gel is the most common and effective method for purifying this compound from its byproducts.[12] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, will allow for the separation of the desired product from the less polar dibromo-byproduct and the more polar sulfoxide.
Recrystallization can also be an effective purification technique, particularly if one component is present in a much larger quantity.[3][12]
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete reaction. | Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, a slight excess of the brominating agent can be added cautiously. |
| Product loss during work-up or purification. | Ensure proper extraction techniques. Optimize column chromatography conditions to prevent co-elution of product and byproducts. | |
| Formation of 3,5-dibromo-4-(methylsulfanyl)aniline | Direct bromination of the unprotected aniline. | Protect the amino group as an acetamide before bromination. |
| Use of a highly reactive brominating agent or harsh conditions. | Use NBS instead of Br₂. Perform the reaction at a lower temperature (0-5 °C). | |
| Formation of 3-bromo-4-(methylsulfinyl)aniline (Sulfoxide) | Use of an excess of the brominating agent. | Use stoichiometric amounts of the brominating agent. |
| High reaction temperature. | Maintain a low reaction temperature (0 °C) during the addition of the brominating agent and for the duration of the reaction. | |
| Prolonged reaction time. | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. | |
| Difficult to Separate Product and Byproducts | Similar polarities of the desired product and the dibromo-byproduct. | Use a high-resolution silica gel for column chromatography and a shallow solvent gradient for elution. |
| Smearing on the TLC plate. | Add a small amount of a basic solvent like triethylamine to the eluent to improve the chromatography of anilines. |
IV. Experimental Protocols
The following is a recommended three-step procedure for the synthesis of this compound, designed to minimize byproduct formation.
Step 1: Acetylation of 4-(methylsulfanyl)aniline
This step protects the highly activating amino group to prevent over-bromination.
-
Procedure:
-
To a solution of 4-(methylsulfanyl)aniline (1 equivalent) in glacial acetic acid, add acetic anhydride (1.1 equivalents).[13]
-
Heat the mixture at 50 °C for 2-3 hours.[13]
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Pour the reaction mixture into ice water with stirring to precipitate the N-acetyl-4-(methylsulfanyl)aniline.
-
Collect the solid by vacuum filtration, wash with water, and dry. The product is typically used in the next step without further purification.
-
Step 2: Bromination of N-acetyl-4-(methylsulfanyl)aniline
This step introduces the bromine atom at the desired position.
-
Procedure:
-
Dissolve N-acetyl-4-(methylsulfanyl)aniline (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10 °C.[7]
-
Stir the reaction at 0-5 °C for 1-2 hours after the addition is complete.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice water.
-
Add a solution of sodium bisulfite to quench any unreacted bromine.[13]
-
Collect the precipitated N-acetyl-3-bromo-4-(methylsulfanyl)aniline by vacuum filtration, wash with water, and dry.
-
Step 3: Hydrolysis of N-acetyl-3-bromo-4-(methylsulfanyl)aniline
This final step removes the protecting group to yield the desired product.
-
Procedure:
-
Suspend N-acetyl-3-bromo-4-(methylsulfanyl)aniline (1 equivalent) in a mixture of ethanol and water.
-
Add concentrated hydrochloric acid (or a solution of potassium hydroxide for basic hydrolysis).[3][4]
-
Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate if acid hydrolysis was used) or acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
V. Visualization of Reaction Pathways
The following diagrams illustrate the key reaction pathways and the formation of byproducts.
Caption: Recommended three-step synthesis of this compound.
Caption: Major byproduct formation pathways in the synthesis.
VI. Characterization Data
Accurate characterization of the product and identification of byproducts is crucial. While experimental values can vary slightly, the following provides an estimate of the ¹H NMR chemical shifts for the target compound and its major byproducts in CDCl₃.
| Compound | Aromatic Protons (ppm) | -SCH₃ or -S(O)CH₃ (ppm) | -NH₂ (ppm) |
| This compound | ~ 6.5-7.2 | ~ 2.4 | ~ 3.8 (broad) |
| 3,5-Dibromo-4-(methylsulfanyl)aniline | ~ 6.8 (singlet) | ~ 2.4 | ~ 4.0 (broad) |
| 3-Bromo-4-(methylsulfinyl)aniline | ~ 6.8-7.5 | ~ 2.7 | ~ 4.2 (broad) |
Note: These are estimated chemical shifts. Actual values may vary based on solvent and concentration.[14][15][16][17][18]
VII. Conclusion
The synthesis of this compound analogs, while presenting challenges, can be successfully achieved with high purity by understanding and controlling the key side reactions. The protection of the amino group is paramount to prevent over-bromination, and careful selection of the brominating agent and reaction conditions is essential to minimize oxidation of the methylsulfanyl group. By following the protocols and troubleshooting advice provided in this guide, researchers can confidently navigate this synthesis and obtain the desired products for their research and development endeavors.
VIII. References
-
Mechanism of formation of alkyl aryl sulphoxides by oxidation of alkyl aryl sulphides with bromine - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
-
CN105017029A - Preparation method of p-bromoaniline - Google Patents. Available at:
-
Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem. Available at: [Link]
-
Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach - TopSCHOLAR. Available at: [Link]
-
5.1.8. Preparation of p-Bromoaniline - ResearchGate. Available at: [Link]
-
5.1.8. Preparation of p-Bromoaniline | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. Available at: [Link]
-
Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Available at: [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]
-
Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... - ResearchGate. Available at: [Link]
-
(PDF) On NH NMR Chemical Shifts, Part I - ResearchGate. Available at: [Link]
-
A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst | Request PDF - ResearchGate. Available at: [Link]
-
Imination of sulfides and sulfoxides with sulfonylimino-lambda3-bromane under mild, metal-free conditions - PubMed. Available at: [Link]
-
Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors - PMC - PubMed Central. Available at: [Link]
-
24.8: Reactions of Arylamines - Chemistry LibreTexts. Available at: [Link]
-
EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents. Available at:
-
Syntheses of Medicinal Compounds. Available at: [Link]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. Available at: [Link]
-
Synthesis Process of p-Bromoaniline - Liskon Biological. Available at: [Link]
-
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents - Der Pharma Chemica. Available at: [Link]
-
Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4 - Chemia. Available at: [Link]
-
method 8131 aniline and selected derivatives by gas chromatography - EPA. Available at: [Link]
-
CN102993022A - Preparation method of bromoaniline - Google Patents. Available at:
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
-
Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine - Semantic Scholar. Available at: [Link]
-
Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC - NIH. Available at: [Link]
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available at: [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 9. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 10. Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Synthesis Process of p-Bromoaniline - LISKON [liskonchem.com]
- 13. CN105017029A - Preparation method of p-bromoaniline - Google Patents [patents.google.com]
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Work-up procedures for reactions involving 3-Bromo-4-(methylsulfanyl)aniline
An Application Scientist's Guide to Synthesis and Troubleshooting
Welcome to the technical support resource for 3-Bromo-4-(methylsulfanyl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. My objective is to move beyond simple procedural lists and provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
This compound is a valuable intermediate, featuring three key functional handles: a nucleophilic aniline, a reactive aryl bromide suitable for cross-coupling, and a methylsulfanyl (thioether) group. This unique combination, however, presents specific challenges, primarily the potential for the sulfur atom to interfere with catalytic processes and its susceptibility to oxidation. This guide provides field-proven insights and robust protocols to navigate these challenges successfully.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, properties, and storage of this compound.
Q1: What are the critical physical and chemical properties I should be aware of?
Understanding the fundamental properties of your starting material is the first step to a successful reaction. Key data for this compound are summarized below.
| Property | Value | Significance for Experimental Design |
| Molecular Formula | C₇H₈BrNS | Used for all stoichiometric calculations. |
| Molecular Weight | 218.11 g/mol | Essential for accurate reagent measurement. |
| Appearance | Off-white to light brown solid | A significant color change may indicate degradation or impurity. |
| Melting Point | 58-62 °C | A depressed or broad melting point suggests impurities. |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, THF, DMF, DMSO | Guides the choice of reaction and work-up solvents. |
| pKa (Anilinium ion) | ~3-4 (Estimated) | The aniline is a weak base; this influences the choice of base in reactions and pH during aqueous work-up. |
Q2: How should this compound be stored to ensure its stability?
Proper storage is crucial to prevent degradation. The primary concerns are oxidation of the aniline and methylsulfanyl groups.
-
Short-term (days to weeks): Store in a tightly sealed container in a cool, dark, and dry place.
-
Long-term (months): For optimal stability, store under an inert atmosphere (Argon or Nitrogen) at refrigerated temperatures (2-8 °C).[1] This precaution is critical because the electron-rich aniline and thioether moieties can be susceptible to air oxidation over time, often signaled by a darkening of the material.
Q3: What are the main safety precautions for handling this compound?
As with most bromoanilines, this compound should be handled with care.
-
Toxicity: It is considered toxic if swallowed, harmful in contact with skin, and may cause skin and eye irritation.[1][2]
-
Handling: Always use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4][5]
Part 2: Troubleshooting Guide for Common Synthetic Transformations
This section provides a problem-oriented approach to resolving common issues encountered during reactions with this compound.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
The aryl bromide of this compound is an excellent handle for C-C and C-N bond formation. However, the presence of the sulfur atom introduces a common failure mode: catalyst inhibition.
Problem 1: My cross-coupling reaction shows low to no conversion.
-
Potential Cause A: Catalyst Poisoning by the Thioether.
-
Expert Explanation: Palladium catalysts, particularly those with low-coordination numbers essential for the catalytic cycle, can be strongly inhibited or "poisoned" by sulfur-containing compounds. The lone pair of electrons on the sulfur atom can irreversibly bind to the palladium center, preventing it from participating in the oxidative addition and reductive elimination steps required for cross-coupling.[6]
-
Solution: The key is to use a catalyst system that is more resistant to sulfur poisoning. This is achieved by employing sterically bulky, electron-rich phosphine ligands. These ligands form a robust coordination sphere around the palladium, which both enhances the rate of reductive elimination and sterically disfavors the binding of the thioether.
-
Recommended Ligands: For Buchwald-Hartwig aminations, ligands like XPhos, SPhos, or tBuXPhos are often effective.[7][8] For Suzuki couplings, SPhos and RuPhos have shown success with challenging substrates.
-
Increase Catalyst Loading: As a last resort, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial inhibition, but this is not an ideal or cost-effective solution.
-
-
-
Potential Cause B: Inactive Catalyst or Sub-optimal Conditions.
-
Expert Explanation: Standard best practices for cross-coupling are even more critical when dealing with a challenging substrate. Oxygen can oxidatively deactivate the Pd(0) catalyst, and water can interfere with the base and boronic acid/ester reagents.
-
Solution:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed via sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Use a Fresh, High-Quality Catalyst: Palladium catalysts can degrade over time. Use a freshly opened bottle or one that has been stored properly under an inert atmosphere.
-
Base Selection: The choice of base is critical. For Suzuki couplings, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is standard. For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOtBu or LHMDS is required to deprotonate the amine.[6]
-
-
-
Workflow Diagram: Inert Atmosphere Reaction Setup This diagram illustrates the essential components for ensuring an oxygen-free reaction environment, which is critical for the stability of the Pd(0) catalyst.
Caption: Workflow for setting up a reaction under an inert atmosphere.
Problem 2: My reaction is complete, but the work-up is messy and purification is difficult.
-
Potential Cause A: Emulsion during Liquid-Liquid Extraction.
-
Expert Explanation: The amphiphilic nature of the aniline product, along with palladium residues, can lead to the formation of stable emulsions during aqueous work-up, making phase separation nearly impossible.
-
Solution:
-
Filter First: After quenching the reaction, dilute with a solvent like ethyl acetate and filter the entire mixture through a pad of Celite®. This removes insoluble palladium black and inorganic salts which often stabilize emulsions.
-
Break the Emulsion: If an emulsion still forms, add a small amount of brine (saturated aq. NaCl) and swirl gently. The increased ionic strength of the aqueous phase helps to break the emulsion. Let the separatory funnel stand for 10-20 minutes without shaking.
-
-
-
Potential Cause B: Product Streaking on Silica Gel Column.
-
Expert Explanation: The basic aniline moiety strongly interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible adsorption and significant tailing or "streaking" of the product during column chromatography, resulting in poor separation and low recovery.
-
Solution: Deactivate the Silica.
-
Use a Basic Eluent: Add 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your hexane/ethyl acetate eluent system.
-
Rationale: The amine additive acts as a competitive base, binding to the acidic sites on the silica gel and allowing your product to elute symmetrically. This is a standard and highly effective technique for purifying basic compounds.
-
-
Part 3: Key Experimental Protocols
These protocols are provided as robust starting points. Optimization may be necessary based on the specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol details a typical procedure for the C-C bond formation.
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 3 mol%) to the flask.
-
Solvent Addition & Degassing: Add a degassed solvent mixture, typically Dioxane/Water (4:1, 0.1 M). Further degas the reaction mixture by sparging with argon for 15 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite® to remove palladium residues.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient, ensuring the eluent is modified with 1% triethylamine.
Protocol 2: Acylation of the Aniline Nitrogen
This protocol details a standard method for forming an amide.
-
Dissolution: Dissolve this compound (1.0 eq.) in dichloromethane (DCM, 0.2 M) in a round-bottom flask.
-
Base Addition: Add a base, such as triethylamine (1.5 eq.) or pyridine (2.0 eq.), to the solution and cool to 0 °C in an ice bath.
-
Acylating Agent: Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) dropwise to the stirred solution. The dropwise addition helps to control the exotherm and prevent side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove acid byproduct), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: The resulting amide is typically much less polar and less basic than the starting aniline. Purification by recrystallization or standard silica gel chromatography is usually straightforward.
-
Logical Flow: Acid-Base Extraction Work-up This diagram outlines the decision-making process for an effective extractive work-up after acylation.
Caption: Sequential washing steps for post-acylation work-up.
References
-
Chemsrc. 3-Bromo-4-methylaniline.[Link]
- Google Patents.RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
- Google Patents.CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
-
Organic Syntheses. 3-bromo-4-hydroxytoluene.[Link]
-
Chemistry LibreTexts. 24.8: Reactions of Arylamines.[Link]
-
YouTube. Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry.[Link]
-
PubChem. 4-Bromo-3-methylaniline.[Link]
-
PubMed Central (PMC). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.[Link]
-
Wikipedia. Buchwald–Hartwig amination.[Link]
-
MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.[Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination.[Link]
-
Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination.[Link]
-
ResearchGate. 5.1.8. Preparation of p-Bromoaniline.[Link]
-
UCLA Chemistry. Organic Reaction Workup Formulas for Specific Reagents.[Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[Link]
-
National Institutes of Health (NIH). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.[Link]
-
MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.[Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
ResearchGate. 4-Bromo-N-(4-bromophenyl)aniline.[Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.[Link]
-
National Institutes of Health (NIH). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[Link]
-
Wikipedia. 4-Bromoaniline.[Link]
Sources
- 1. 3-Bromo-4-methylaniline | 7745-91-7 | TCI EUROPE N.V. [tcichemicals.com]
- 2. 3-Bromo-4-methylaniline 98 7745-91-7 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Challenges in the scale-up of 3-Bromo-4-(methylsulfanyl)aniline reactions
As a Senior Application Scientist, I've designed this technical support center to provide practical, in-depth guidance on the challenges you may encounter when scaling up the synthesis of 3-Bromo-4-(methylsulfanyl)aniline. This guide is structured to move from foundational principles to specific troubleshooting, ensuring you understand not just the "how," but the "why" behind each recommendation.
Core Reaction: Understanding the Synthetic Landscape
The synthesis of this compound is typically achieved via electrophilic aromatic substitution on the starting material, 4-(methylsulfanyl)aniline. The benzene ring is highly activated by two ortho-, para-directing groups: the potent amino (-NH₂) group and the moderately activating methylsulfanyl (-SCH₃) group. With the para-position blocked, both groups direct the incoming electrophile (Br⁺) to the positions ortho to the amino group (positions 3 and 5).
However, this high reactivity is a double-edged sword, presenting the primary challenges during scale-up:
-
Regioselectivity: Achieving mono-bromination at the desired C-3 position without the formation of the 3,5-dibromo byproduct is the principal chemical challenge. The strong activation from the aniline makes the product susceptible to a second bromination.[1][2]
-
Side Reactions: The methylsulfanyl group is susceptible to oxidation by the brominating agent to form sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) impurities.[3][4]
-
Exothermicity: The bromination of highly activated aromatic rings is a significantly exothermic reaction.[5] Managing this heat release is critical on a large scale to prevent reaction runaway, which degrades product quality and poses a significant safety risk.[6]
Key Reaction Pathways Diagram
The following diagram illustrates the desired reaction and the two major competing side reactions that must be controlled during scale-up.
Caption: Desired reaction pathway and major side reactions.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues encountered during scale-up in a question-and-answer format.
Issue 1: My reaction is giving low yields and the starting material is not fully consumed, even after extended reaction time.
-
Potential Cause 1: Inactive Brominating Agent.
-
Explanation: N-bromosuccinimide (NBS) can degrade over time, especially if exposed to moisture or light, reducing its activity. Liquid bromine (Br₂) can be compromised by impurities or improper storage.
-
Recommended Solution: Use a fresh, unopened container of NBS or purify the existing stock by recrystallization. Ensure the bromine used is of high purity and has been stored correctly. Always handle NBS in a dry environment.[7]
-
-
Potential Cause 2: Insufficient Activation.
-
Explanation: While the substrate is highly activated, extremely low temperatures (e.g., < -10 °C) can slow the reaction rate to an impractical level for a production environment.
-
Recommended Solution: Carefully monitor the reaction temperature. A common range for such reactions is 0 to 5 °C.[5] If the reaction is clean but slow, consider a controlled, incremental increase in temperature by 2-3 °C, while closely monitoring for any increase in byproducts via in-process controls (e.g., HPLC, TLC).
-
Issue 2: In-process analysis shows a high percentage (>10%) of the 3,5-dibromo impurity.
-
Potential Cause 1: Poor Temperature Control.
-
Explanation: This is the most common cause during scale-up. The bromination reaction is exothermic.[5] If the heat is not removed efficiently, localized "hot spots" will form within the reactor, dramatically accelerating the rate of the second bromination reaction.
-
Recommended Solution:
-
Improve Heat Transfer: Ensure the reactor's cooling jacket is functioning optimally and the heat transfer fluid is at the correct setpoint before starting the addition. Check for adequate agitation to maximize surface area contact with the cooled reactor wall.
-
Control Addition Rate: Add the brominating agent (either as a solution or a solid) slowly and sub-surface if possible. The addition rate should be tied directly to the reactor's internal temperature, stopping or slowing the feed if the temperature rises above the setpoint.
-
-
-
Potential Cause 2: Molar Ratio of Brominating Agent is Too High.
-
Explanation: Using more than one molar equivalent of the brominating agent will inevitably lead to di-bromination. Inaccurate weighing on a large scale or miscalculation of the starting material's purity can lead to an unintentional excess.
-
Recommended Solution: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95-0.98 equivalents). This ensures that the starting material is the excess reagent, which is easier to separate from the product than the di-bromo impurity. Confirm the purity of your starting material with a quantitative method (e.g., qNMR or titration) before calculating reagent amounts.
-
Issue 3: The final product contains impurities identified as the corresponding sulfoxide or sulfone.
-
Potential Cause: Oxidative Conditions.
-
Explanation: The methylsulfanyl (-SCH₃) group is sensitive to oxidation.[3] Brominating agents, particularly NBS, are known to act as oxidants, converting thioethers to sulfoxides and sulfones.[4] This is more likely to occur with extended reaction times or elevated temperatures.
-
Recommended Solution:
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material has been consumed to an acceptable level.
-
Maintain Low Temperature: Oxidation reactions are often more temperature-dependent than the desired bromination. Strict adherence to a low-temperature profile (0-5 °C) is critical.
-
Consider an Alternative Brominating Agent: If oxidation persists, switching from NBS to a different source of electrophilic bromine, such as a bromide/bromate mixture in acidic media, could be explored as it may offer a different reactivity profile.[2]
-
-
Issue 4: The isolated product is a dark-colored oil or solid that is difficult to purify by crystallization.
-
Potential Cause 1: Thermal Degradation.
-
Explanation: Anilines, especially halogenated ones, can be prone to degradation and discoloration upon exposure to heat and air, often due to the formation of oxidized oligomeric impurities.[8]
-
Recommended Solution: During workup and isolation, avoid excessive heat. Concentrate the product solution under reduced pressure at the lowest feasible temperature. If distillation is used for purification, ensure it is a high-vacuum distillation to keep the pot temperature down.
-
-
Potential Cause 2: Presence of Oily Impurities.
-
Explanation: The presence of various side-products (over-brominated, oxidized, etc.) can act as a "crystallization inhibitor," preventing your desired product from forming a clean, crystalline solid.
-
Recommended Solution:
-
Initial Purification: Before attempting crystallization, try to remove the bulk of impurities. A quick filtration through a plug of silica gel, eluting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate), can remove highly polar baseline impurities.
-
Solvent Screening: Perform a systematic solvent screen for crystallization. Test a range of solvents (e.g., heptane, isopropanol, toluene, and mixtures thereof) to find a system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in the mother liquor.
-
Vacuum Distillation: For persistent issues, fractional vacuum distillation can be a highly effective, albeit more energy-intensive, method for purifying bromoanilines.[8]
-
-
Data Summary: Guiding Your Experimental Design
The choice of reaction parameters is critical for a successful scale-up. This table provides a summary of key variables and their expected impact.
| Parameter | Option 1 | Option 2 | Rationale & Scale-Up Considerations |
| Brominating Agent | N-Bromosuccinimide (NBS) | Liquid Bromine (Br₂) | NBS: A solid, easier and safer to handle on a large scale. Provides a slow, low concentration of Br₂, which can improve selectivity and control the exotherm.[9] Br₂: Highly corrosive, volatile, and difficult to handle. Its high reactivity can lead to more side products if addition is not perfectly controlled. |
| Solvent | Chlorinated (e.g., DCM) | Aprotic (e.g., Acetonitrile) | DCM: Good solubility for reactants, but environmental and health concerns are high. Acetonitrile: A good alternative with a different polarity profile. Solvent choice can influence reaction rate and impurity profile; screening may be required. |
| Temperature | 0 – 5 °C | > 10 °C | 0 – 5 °C: Essential for controlling exothermicity and minimizing both over-bromination and sulfide oxidation.[5] > 10 °C: High risk of runaway reaction and significant increase in all major impurities. Not recommended for scale-up. |
| Workup Quench | Aqueous Na₂S₂O₃ / NaHSO₃ | Water Only | Reductive Quench: A solution of sodium thiosulfate or sodium bisulfite is essential to neutralize any unreacted bromine and prevent further reactions or oxidation during workup. |
Frequently Asked Questions (FAQs)
-
Q1: Is it necessary to protect the amine group before bromination?
-
A1: While not strictly necessary, protecting the amine (e.g., by converting it to an acetanilide with acetic anhydride) is a common strategy to reduce the ring's activation.[10] This significantly tempers the reaction's exothermicity and drastically reduces the formation of the 3,5-dibromo impurity. However, it adds two steps to the overall synthesis (protection and deprotection), which impacts cost and process time. For scale-up, the decision involves a trade-off between the complexity of a 3-step process versus the purification challenges of a less selective 1-step process.
-
-
Q2: How can I effectively monitor the reaction's progress on a large scale?
-
A2: Relying on visual cues is insufficient. The best practice is to use an in-process control (IPC) method. Take small, quenched aliquots from the reactor at set intervals (e.g., every 30 minutes) and analyze them by HPLC or GC. This allows you to track the disappearance of the starting material and the appearance of the product and key impurities in near real-time, enabling a data-driven decision on when to stop the reaction.
-
-
Q3: What are the most critical safety precautions for this reaction at scale?
-
A3:
-
Thermal Hazard Assessment: Before any scale-up, a reaction calorimetry study should be performed to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is essential for ensuring your reactor's cooling capacity is sufficient to prevent a thermal runaway.
-
Reagent Handling: Both Br₂ and NBS are highly corrosive and toxic. All transfers and charging operations must be performed in a well-ventilated area using appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, a face shield, and a lab coat. For Br₂, a respirator with an acid gas cartridge is often required.
-
Quenching: The reaction quench with a reducing agent like sodium thiosulfate can also be exothermic. The quenching solution should be cooled and the reaction mixture added to it slowly to maintain temperature control.
-
-
Representative Experimental Protocol (50g Scale)
This protocol is a representative procedure based on common practices for this type of transformation. It should be optimized and validated at a small scale before implementation in a pilot or production setting.
Experimental Workflow Diagram
Caption: Step-by-step workflow for synthesis and purification.
Procedure:
-
Reactor Setup: To a 1L, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, charge 4-(methylsulfanyl)aniline (50.0 g, 0.359 mol) and dichloromethane (DCM, 500 mL).
-
Cooling: Begin agitation and cool the reactor contents to 0-5 °C using an external cooling circulator.
-
Reagent Preparation: In a separate vessel, dissolve N-bromosuccinimide (NBS) (62.7 g, 0.352 mol, 0.98 eq) in 250 mL of DCM. Gentle warming may be required for full dissolution; ensure the solution is cooled back to room temperature before use.
-
Addition: Once the reactor temperature is stable at 0-5 °C, add the NBS solution dropwise via the addition funnel over 2-3 hours. Carefully monitor the internal temperature and adjust the addition rate to ensure it does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C. Monitor the reaction progress every 30-60 minutes by taking a small aliquot, quenching it with a drop of Na₂S₂O₃ solution, and analyzing by HPLC or TLC.
-
Quench: Once the starting material is consumed (<2% remaining), prepare a quench solution of sodium thiosulfate (50 g) in cold water (500 mL). Slowly transfer the reaction mixture into the vigorously stirred quench solution, ensuring the temperature of the quench pot does not rise excessively.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution (1 x 200 mL) followed by brine (1 x 200 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure at a bath temperature below 40 °C to yield the crude product.
-
Purification:
-
Crystallization: Dissolve the crude solid in a minimal amount of hot isopropanol. Allow it to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the solid by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
-
Alternative: If the crude product is an oil or fails to crystallize, purify by vacuum distillation.[8]
-
References
-
Hu, Y., & Li, H. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 22(15), 5945–5949. [Link]
-
Salama, T., & Fky, R. (2019). Dimerization reactions with oxidized brominated thiophenes. RSC Advances, 9(32), 18278-18284. [Link]
- Kopteva, N. E., et al. (1998). Method of preparing 3-bromo-4-methylaniline.
-
Kim, J., et al. (2023). Halocyclization of alkynoic thioester and oxidative aromatization in one-pot. ChemRxiv. [Link]
-
Quick Company. (n.d.). Regio Selective Molecular Bromination Of Substituted Aniline. [Link]
-
Al-Zaydi, K. M. (2015). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University, TopSCHOLAR. [Link]
-
Pathare, R. S., et al. (2015). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molecules, 20(7), 12759-12768. [Link]
-
Khan Academy. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. [Link]
- Wang, J. (2018). A kind of preparation method of the dibromo aniline of 2 halomethyl 4,6.
- Li, G., et al. (2013). Preparation method of bromoaniline.
-
Zhang, Y., et al. (2012). Affecting factors, equilibrium, kinetics and thermodynamics of bromide removal from aqueous solutions by MIEX resin. Chemical Engineering Journal, 198-199, 354-361. [Link]
-
Desiraju, G. R., et al. (2000). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, (8), 1693-1698. [Link]
-
Mane, R. B., et al. (2013). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. ResearchGate. [Link]
-
Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research, 3(2), 119-124. [Link]
- Zhang, S. (2002). Prepn. of 2,6-dibromo aniline.
-
Zich, C., et al. (2015). Alkane Bromination Revisited: “Reproportionation” in Gas-Phase Methane Bromination Leads to Higher Selectivity for CH3Br at Moderate Temperatures. Industrial & Engineering Chemistry Research, 54(32), 7853-7861. [Link]
-
D'Souza, L. J., & Török, B. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Journal of Chemical Education, 94(8), 1133-1136. [Link]
-
Szabó, L., et al. (2017). One-electron oxidation of molecules with aromatic and thioether functions: Cl2−/Br2− and OH induced oxidation of penicillins studied by pulse radiolysis. ResearchGate. [Link]
-
Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Zhang, Y., et al. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66038, 4-(Methylthio)aniline. [Link]
-
The Organic Chemistry Tutor. (2020). What's the difference between NBS and Br2? YouTube. [Link]
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
-
MANAC Inc. (2022). Allylic position and benzylic position bromination. Chemia. [Link]
-
Wzorek, Z., & Jasińska, I. (2009). Influence of Temperature and Heating Time on Bromination of Zinc Oxide During Thermal Treatment With Tetrabromobisphenol A. Archives of Environmental Contamination and Toxicology, 57(4), 651-657. [Link]
-
ChemAnalyst. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Bromination. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. Regio Selective Molecular Bromination Of Substituted Aniline [quickcompany.in]
- 6. Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions [mdpi.com]
- 7. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-Bromo-4-(methylsulfanyl)aniline Stability & Synthesis
Current Status: Operational Topic: Chemoselectivity & Stability Assurance for CAS: 1150271-23-0 (and analogs) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Thioether-Aniline" Paradox
Welcome to the technical support hub for 3-Bromo-4-(methylsulfanyl)aniline . This intermediate is a critical scaffold in kinase inhibitor development, but it presents a notorious "double-edged" stability challenge:
-
The Reductive Requirement: You must reduce a precursor (likely 3-bromo-4-(methylsulfanyl)nitrobenzene) to the amine.
-
The Oxidative Threat: The methylsulfanyl (thioether) group is highly susceptible to oxidation (to sulfoxide/sulfone) under the very conditions often used to handle anilines, while the aniline itself is prone to radical oxidation (tarring) upon air exposure.
This guide provides self-validating protocols to navigate this chemoselectivity tightrope.
Module 1: Critical Degradation Pathways
Before troubleshooting, visualize how the molecule fails. This logic map defines the critical control points (CCPs) in your workflow.
Figure 1: The chemoselectivity landscape.[1] Green path represents the optimal workflow; red/yellow paths indicate common failure modes.
Module 2: Troubleshooting Synthesis (The Reduction Step)
The Core Problem: Users frequently attempt catalytic hydrogenation (H₂/Pd-C) for the nitro-to-aniline reduction. The Consequence: Sulfur poisons the Pd catalyst, stalling the reaction. Increasing temperature/pressure to compensate leads to debromination (loss of the halogen) or incomplete reduction.
Recommended Protocol: Iron-Mediated Reduction (Fe/NH₄Cl)
Why: Iron is chemoselective. It reduces the nitro group via electron transfer without touching the thioether or the aryl bromide.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve 1.0 eq of 3-bromo-4-(methylsulfanyl)nitrobenzene in EtOH:Water (3:1 ratio).
-
Activation: Add 5.0 eq of Iron powder (Fe) (325 mesh recommended) and 3.0 eq of Ammonium Chloride (NH₄Cl) .
-
Reaction: Heat to mild reflux (70-80°C) with vigorous stirring.
-
Checkpoint: Monitor by TLC. The nitro compound (less polar) should disappear. The amine (more polar, often fluorescent) will appear.
-
Time: Typically 1–4 hours.
-
-
The "Flash" Filtration (Critical Step):
-
While hot, filter the mixture through a Celite pad to remove iron sludge.
-
Caution: Do not let the filtrate cool before filtering, or the product may crystallize in the iron cake.
-
Wash the cake with hot ethanol.
-
-
Workup: Concentrate the filtrate. Partition between EtOAc and NaHCO₃ (aq). Dry organic layer over Na₂SO₄ (avoid MgSO₄ if Lewis acid sensitivity is suspected, though rare here).
Comparison of Reducing Agents
| Reagent | Compatibility (S-Me) | Compatibility (Br) | Risk Level | Notes |
| Fe / NH₄Cl | Excellent | Excellent | Low | Recommended. Mild, cheap, scalable. |
| SnCl₂ / HCl | Good | Good | Medium | Acidic workup can be tedious; tin waste disposal issues. |
| H₂ / Pd-C | Poor | Poor | High | Sulfur poisons catalyst; high risk of debromination. |
| Zn / AcOH | Moderate | Good | Medium | Can sometimes lead to over-reduction or N-acetylation side products. |
| Na₂S (Zinin) | Excellent | Excellent | Medium | Effective, but introduces more sulfur species and stench. |
Module 3: Storage & Handling (Preventing "The Purple Tar")
Issue: "My product was a pale yellow solid, but after a week on the bench, it is a dark purple oil." Cause: Synergistic oxidation. The electron-rich aniline ring oxidizes to quinoid species (colored), while the thioether may slowly oxidize to sulfoxide.
The "Salt Stabilization" Strategy
Free base anilines are inherently unstable. Convert to the Hydrochloride (HCl) salt immediately for long-term storage.
Protocol:
-
Dissolve the free base aniline in minimal dry diethyl ether or dioxane.
-
Cool to 0°C.
-
Dropwise add 4M HCl in Dioxane (anhydrous).
-
The white/off-white precipitate is the Anilinium Salt .
-
Filter under Argon.
Storage Conditions:
-
Form: HCl Salt (Preferred) or Free Base.
-
Atmosphere: Argon or Nitrogen (Strictly required).
-
Temperature: -20°C (Long term) or 4°C (Active use).
-
Container: Amber glass (protect from photolysis).
Module 4: Frequently Asked Questions (FAQs)
Q1: I see a new spot on TLC just below my product that wasn't there yesterday. What is it? A: This is likely the Sulfoxide (S=O) impurity. Thioethers oxidize easily in air.
-
Diagnostic: Sulfoxides are significantly more polar than the corresponding sulfides.
-
Fix: You cannot easily "reduce" the sulfoxide back to sulfide without affecting other groups. Purify immediately via column chromatography (DCM/MeOH) and store under inert gas.
Q2: Can I use Raney Nickel to reduce the nitro group? A: Absolutely NOT. Raney Nickel is a desulfurization reagent (Mozingo reduction). It will strip the methylsulfanyl group entirely, leaving you with 3-bromoaniline or degrading the molecule completely.
Q3: Why did my yield drop during the Celite filtration step of the Iron reduction? A: The product likely crystallized inside the Celite pad.
-
Solution: The filtration must be done with hot solvent. If yield is low, re-suspend the Celite cake in boiling ethanol/EtOAc and re-filter.
Q4: Is the bromine atom stable during the Iron/NH₄Cl reduction? A: Yes. Unlike catalytic hydrogenation (Pd/C) or dissolving metal reductions using Lithium/Sodium, the Fe/NH₄Cl conditions are too mild to insert into the C-Br bond.
References
-
Bechamp Reduction & Modifications
- Source: Organic Chemistry Portal. "Reduction of Nitro Compounds."
-
URL:[Link]
- Relevance: Validates Iron/Acid and Fe/NH4Cl as standard methods for chemoselective nitro reduction.
-
Sulfur Poisoning of Noble Metals
- Source: Common Organic Chemistry. "Nitro Reduction - Common Conditions."
-
URL:[Link]
- Relevance: Confirms Pd/C limitations and suggests Fe or SnCl2 for sensitive substr
-
Aniline Oxidation Mechanisms
- Source: MDPI.
-
URL:[Link]
- Relevance: Explains the formation of colored oligomers (tars)
- Thioether Stability & Protection: Source: Sigma-Aldrich Technical Bulletin. "3-Bromo-4-methylaniline Properties (Analogous Structure)." Relevance: Provides baseline storage data (Air sensitive, store under inert gas) for bromo-anilines.
Sources
Optimizing reaction time and temperature for 3-Bromo-4-(methylsulfanyl)aniline couplings
Topic: Optimizing Reaction Time & Temperature for 3-Bromo-4-(methylsulfanyl)aniline Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Role: Senior Application Scientist
Critical Substrate Analysis: The "Ortho-Thioether" Challenge
Before optimizing temperature or time, you must understand the unique coordination chemistry of This compound . This substrate presents a specific "trap" for Palladium catalysts that standard screening conditions often miss.
The Structural Trap
-
Moiety A (C3-Bromide): The intended electrophile for oxidative addition.
-
Moiety B (C4-Thiomethyl): A soft Lewis base located ortho to the reaction site.
-
Moiety C (C1-Amine): A nucleophile (if unprotected) or a directing group.
The Failure Mode: Upon oxidative addition of the C-Br bond, the Palladium(II) species is generated in immediate proximity to the sulfur atom. The sulfur lone pair rapidly coordinates to the Pd(II) center, forming a stable 4-membered chelate or simply occupying a coordination site required for the incoming nucleophile (boronic acid or amine). This is known as "Intramolecular Catalyst Poisoning."
The Solution: You cannot simply "heat through" this interaction; higher temperatures often accelerate catalyst decomposition (Pd black formation) before turnover occurs. Success depends on Ligand Sterics and Kinetic Burst strategies.
Optimization Protocols (Q&A Format)
Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1][2]
User Question: My reaction with phenylboronic acid stalls at 60% conversion after 4 hours at 80°C. Adding more catalyst doesn't help. What is the optimal temperature curve?
Scientist Response: The stall is likely due to catalyst deactivation by the thioether. At 80°C, the equilibrium between the productive Pd-Phosphine complex and the inactive Pd-Sulfur complex shifts toward the inactive species if the phosphine isn't bulky enough.
Recommended Protocol: Switch to a "High-Activity Burst" strategy using a bulky dialkylbiaryl phosphine (e.g., SPhos or XPhos). These ligands create a "steric wall" that physically prevents the ortho-sulfur from binding to the Pd center.
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Why? |
| Catalyst System | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd(OAc)₂ + SPhos (1:2 ratio) or Pd-XPhos G3 | Bulky ligands displace the intramolecular sulfur coordination. |
| Temperature | Constant 80°C | Ramp Strategy: 60°C (1h) → 100°C (2h) | Initiate oxidative addition gently; use high heat only for transmetallation. |
| Solvent | DMF or DMSO | 1,4-Dioxane/Water (4:1) or Toluene | Non-coordinating solvents prevent "solvent-assisted" poisoning. |
| Base | Na₂CO₃ | K₃PO₄ (anhydrous or aq) | Phosphate is gentler and minimizes side reactions with the free amine. |
The "Burst" Temperature Profile:
-
0–15 mins (40°C): Allow pre-catalyst activation (if using Pd(OAc)₂).
-
15–60 mins (60-70°C): Oxidative addition occurs. The SPhos ligand protects the Pd.
-
60+ mins (90-100°C): Drive the transmetallation and reductive elimination.
Module B: Buchwald-Hartwig Amination (C-N Bond Formation)
User Question: I am trying to couple a secondary amine to the bromide. I see starting material and a new impurity at M+16. Is this the N-oxide?
Scientist Response: The M+16 peak is almost certainly the sulfoxide (–S(O)Me), not the N-oxide. Thioethers are highly susceptible to oxidation at high temperatures, especially if trace oxygen is present.
Troubleshooting Steps:
-
Degassing is Critical: Sparging with Argon for 10 minutes is insufficient. You must use freeze-pump-thaw cycles (x3) or vigorous sparging for >30 mins before adding the catalyst.
-
Temperature Limit: Do not exceed 100°C . Above this, the rate of sulfur oxidation (even by trace adventitious O₂) competes with the coupling.
-
Ligand Switch: Use RuPhos or BrettPhos . These are specifically designed to facilitate C-N bond formation with hindered or deactivated substrates.
Optimized Workflow:
Figure 1: Decision tree for optimizing Buchwald-Hartwig conditions for thioether-containing anilines.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction turn black immediately upon heating?
A: "Pd Black" formation indicates catalyst death. This happens when the rate of ligand dissociation is faster than the rate of oxidative addition.
-
Cause: The methylsulfanyl group is displacing your phosphine ligand, creating a coordinatively unsaturated Pd species that aggregates.
-
Fix: Increase the Ligand:Metal ratio from 1:1 to 2:1 or 3:1 . Excess ligand shifts the equilibrium back toward the active catalytic species.
Q2: Can I use microwave irradiation to speed this up?
A: Use caution. While microwaves accelerate kinetics, they can create "hot spots" that promote the oxidation of the sulfur to sulfoxide.
-
Recommendation: If you must use MW, limit the temperature to 110°C and the time to 10-15 minutes . Ensure the vial is essentially oxygen-free.
Q3: How do I remove the Palladium from the product? It seems to "stick".
A: Thioethers are excellent ligands for Pd, so the residual metal often co-elutes with your product.
-
Protocol: After the reaction, treat the crude mixture with Thiol-Scavenging Silica (e.g., SiliaMetS® Thiol) or wash with an aqueous solution of Sodium Diethyldithiocarbamate . Standard Celite filtration is often insufficient for this specific substrate.
Mechanistic Visualization
Understanding the competition between the productive cycle and the poisoning pathway is key to selecting the right temperature.
Figure 2: The bifurcation of the catalytic cycle. Small ligands lead to the red "Poison" state (sulfur coordination). Bulky ligands force the reaction down the blue "Productive" path.
References
-
Lio, C. C., et al. (2021).[1] "Evidence for 'cocktail'-type catalysis in Buchwald-Hartwig reaction."[2] ResearchGate.[3] Available at: [Link]
-
Fernández-Ibáñez, M. Á., et al. (2025). "Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides." ChemRxiv. Available at: [Link][4]
-
Hartwig, J. F. (2006). "A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols." University of California, Berkeley. Available at: [Link]
-
Organic Syntheses. (2024). "Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates." Organic Syntheses. Available at: [Link]
Sources
- 1. boa.unimib.it [boa.unimib.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS for Purity Analysis of 3-Bromo-4-(methylsulfanyl)aniline
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Bromo-4-(methylsulfanyl)aniline, a key intermediate in the synthesis of various pharmaceuticals, is no exception. Its purity profile can directly influence the yield and impurity profile of the final API. This guide provides a comprehensive comparison of two instrumental techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the robust purity assessment of this critical intermediate.
This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the principles, practical application, and relative merits of each technique. We will delve into detailed experimental protocols, data comparison, and the underlying scientific rationale for methodological choices, ensuring a trustworthy and authoritative resource for your laboratory.
The Critical Role of Purity for this compound
This compound serves as a vital building block in organic synthesis. Impurities, which can originate from starting materials, side reactions, or degradation, can have significant downstream consequences.[1] They may reduce the yield of the desired product, introduce new and potentially toxic compounds into the final drug substance, or interfere with the crystallization process. Therefore, employing precise and reliable analytical methods to quantify the purity and identify potential impurities is a non-negotiable aspect of quality control.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC, particularly in its reverse-phase mode, is a cornerstone of pharmaceutical analysis for its ability to separate and quantify non-volatile and thermally sensitive compounds.[2] For an aniline derivative like this compound, a reverse-phase HPLC method with UV detection offers a powerful combination of resolution, sensitivity, and reproducibility for purity determination.[3][4]
Principle and Method Rationale
The chosen method employs a C18 stationary phase, which is a nonpolar matrix. The mobile phase is a polar mixture of acetonitrile and water. The separation principle is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and the polar mobile phase. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.[5] UV detection is selected due to the chromophoric nature of the aromatic aniline structure, which allows for sensitive detection at a specific wavelength.
A gradient elution is often preferred over an isocratic one to ensure that both polar and nonpolar impurities can be resolved and eluted within a reasonable timeframe, providing a comprehensive impurity profile.[6]
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Workflow for HPLC-UV Purity Analysis
Sources
- 1. soeagra.com [soeagra.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. teledyneisco.com [teledyneisco.com]
- 6. Bot Verification [rasayanjournal.co.in]
A Senior Scientist's Guide to the Structural Validation of 3-Bromo-4-(methylsulfanyl)aniline by NMR Spectroscopy
This guide provides an in-depth, practical comparison for validating the structure of 3-Bromo-4-(methylsulfanyl)aniline using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of data to explain the causal electronic and spatial effects that give rise to the unique spectral signature of this molecule, and crucially, how to distinguish it from its isomers.
Part 1: The Molecular Blueprint - Predicting the NMR Signature
Before stepping into the lab, a robust understanding of the target molecule allows us to predict its NMR spectrum. This predictive process is foundational to experimental design and data interpretation. The structure of this compound contains three key substituents on a benzene ring: an amino (-NH₂), a bromo (-Br), and a methylsulfanyl (-SCH₃) group. Their electronic properties—inductive and resonance effects—govern the chemical environment of each proton and carbon nucleus.
-
Amino (-NH₂) Group: A powerful electron-donating group (EDG) through resonance. It increases electron density primarily at the ortho and para positions, causing significant shielding (upfield shift) of the attached nuclei.[1]
-
Methylsulfanyl (-SCH₃) Group: Also an electron-donating group through resonance, though weaker than -NH₂. The sulfur atom's lone pairs increase electron density at the ortho and para positions. It also has a mild electron-withdrawing inductive effect.
-
Bromo (-Br) Group: An electron-withdrawing group (EWG) through induction due to its high electronegativity, which deshields nearby nuclei. It is a weak deactivator but directs ortho and para in electrophilic aromatic substitution.
¹H NMR Spectral Prediction
The ¹H NMR spectrum will present four distinct signals: three in the aromatic region and one for the methylsulfanyl protons.
-
Aromatic Region (Predicted ~6.5-7.5 ppm): The three aromatic protons (H-2, H-5, H-6) form a complex ABC spin system.
-
H-2: This proton is ortho to the powerful electron-donating -NH₂ group and meta to the -SCH₃ group. It will be strongly shielded. Due to its proximity to the bromine, it will likely appear as a doublet with a small coupling constant.
-
H-5: This proton is ortho to the -SCH₃ group and meta to the -NH₂ group. It will experience moderate shielding. It is coupled to H-6, appearing as a doublet of doublets.
-
H-6: This proton is ortho to the bromine atom, which will deshield it significantly through inductive effects.[2] It is also para to the -NH₂ group, which provides some shielding. It will be the most downfield of the aromatic protons and will appear as a doublet coupled to H-5.
-
-
Amino Protons (-NH₂): This signal will appear as a broad singlet, typically in the range of 3.5-4.5 ppm in a solvent like CDCl₃. Its chemical shift is highly dependent on concentration, temperature, and solvent.
-
Methylsulfanyl Protons (-SCH₃): This will be a sharp, distinct singlet integrating to three protons. Based on data for thioanisole (C₆H₅SCH₃), this peak is expected around 2.4-2.5 ppm.[3]
¹³C NMR Spectral Prediction
A proton-decoupled ¹³C NMR spectrum will show seven signals: six for the aromatic carbons and one for the methyl carbon.
-
Aromatic Carbons (Predicted ~110-150 ppm): The chemical shifts are heavily influenced by the attached substituents.[4]
-
C-1 (ipso-NH₂): Strongly shielded by the attached nitrogen, expected to be significantly upfield.
-
C-2: Shielded due to its ortho position relative to the -NH₂ group.
-
C-3 (ipso-Br): Deshielded by the electronegative bromine, but the direct C-Br signal is often broad and of lower intensity.
-
C-4 (ipso-SCH₃): Its chemical shift will be influenced by the sulfur atom.
-
C-5: Shielded due to its position para to the -NH₂ group.
-
C-6: Deshielded due to its proximity to the bromine atom.
-
-
Methylsulfanyl Carbon (-SCH₃): This aliphatic carbon will appear far upfield, typically in the 15-20 ppm range.[3]
Part 2: The Litmus Test - A Comparative Guide vs. a Key Isomer
The true power of NMR in structural validation is its ability to differentiate between isomers. A plausible alternative or impurity during synthesis could be 4-Bromo-3-(methylsulfanyl)aniline . Let's compare the predicted spectra side-by-side.
The different placement of the substituents creates dramatic and unambiguous differences in the expected NMR spectra.
| Spectral Feature | This compound (Target) | 4-Bromo-3-(methylsulfanyl)aniline (Isomer) | Rationale for Difference |
| Aromatic ¹H Pattern | Complex ABC spin system. Expect three distinct signals with different multiplicities (e.g., d, dd, d). | Simpler ABX or AMX system. Expect a doublet, a doublet of doublets, and a singlet-like signal. | The symmetry and coupling partners for each proton are completely different. In the isomer, the proton at C-2 is only weakly coupled (meta) to H-6, appearing almost as a singlet. |
| Most Downfield ¹H | Proton at C-6 (ortho to -Br). | Proton at C-5 (ortho to -Br). | The proton ortho to the inductively withdrawing bromine atom will consistently be the most deshielded (shifted furthest downfield).[2] |
| Most Upfield ¹H | Proton at C-2 (ortho to -NH₂). | Proton at C-6 (ortho to -NH₂). | The powerful shielding effect of the amino group will shift the ortho proton furthest upfield.[1] |
| -SCH₃ ¹H Shift | ~2.4-2.5 ppm | ~2.4-2.5 ppm | The chemical shift of the methyl group itself is less sensitive to the substitution pattern on the ring and should be similar in both isomers. |
| Number of ¹³C Signals | 7 (all carbons are unique) | 7 (all carbons are unique) | Both molecules lack symmetry, resulting in a unique signal for every carbon atom. |
| ¹³C Chemical Shifts | C-Br and C-S are adjacent. | C-Br and C-S are separated by a carbon. | The relative positions of the quaternary carbons (C-1, C-3, C-4) will show significant and predictable differences in their chemical shifts. |
This comparative analysis demonstrates that a simple 1D ¹H NMR spectrum is sufficient to definitively distinguish between the two isomers based on the aromatic region's splitting pattern alone.
Part 3: A Self-Validating Experimental Workflow
To generate high-quality, trustworthy data, a standardized protocol is essential. The following steps ensure reproducibility and minimize artifacts.
Detailed Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-15 mg of the synthesized this compound product. Causality: This concentration range provides a good signal-to-noise ratio for both ¹H and ¹³C experiments without causing solubility issues or line broadening.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).[5] Causality: CDCl₃ is a common, non-protic solvent that dissolves many organic compounds. The deuterated solvent is "invisible" in ¹H NMR, and its deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.[6] TMS serves as the internal reference standard, defined as 0.00 ppm.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[7] Causality: Suspended solids disrupt the magnetic field homogeneity, leading to broad, poor-quality peaks.
-
-
Data Acquisition:
-
Transfer the solution to a clean, high-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent). The sample height should be approximately 4-5 cm.[8]
-
Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal, and the magnetic field will be homogenized through a process called "shimming."
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A typical experiment on a 400 MHz spectrometer might involve 16 to 64 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C (1.1%), more scans are required.[9] A typical experiment might involve 1024 or more scans with a 2-second relaxation delay.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the raw data.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak (CDCl₃ at 77.16 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants, comparing them against the predicted values for the target molecule and its potential isomer.
-
Part 4: Unambiguous Confirmation with 2D NMR
For novel compounds or complex mixtures, two-dimensional (2D) NMR experiments provide definitive proof of structure by revealing through-bond correlations.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are spin-coupled to each other.[10] A COSY spectrum of this compound would show a cross-peak between H-5 and H-6, confirming their adjacent relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It would definitively link the signals for H-2, H-5, and H-6 to their corresponding carbon signals C-2, C-5, and C-6.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are 2 or 3 bonds away.[11] For this compound, the key HMBC correlation would be from the sharp singlet of the -SCH₃ protons to the quaternary carbon at C-4 . This single correlation unequivocally proves the connectivity of the methylsulfanyl group to the C-4 position, thereby validating the target structure.
By following this comprehensive workflow—from prediction based on chemical principles to meticulous experimental practice and advanced 2D confirmation—researchers can validate the structure of this compound with the highest degree of scientific certainty.
References
-
The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved February 4, 2026, from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved February 4, 2026, from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved February 4, 2026, from [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved February 4, 2026, from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 4, 2026, from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved February 4, 2026, from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved February 4, 2026, from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/13%3A_Structure_Determination_-Nuclear_Magnetic_Resonance_Spectroscopy/13.10%3A_Characteristics_of%C2%B9%C2%B3C_NMR_Spectroscopy]([Link]_ Spectroscopy)
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved February 4, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides - Supporting Information. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum (aromatic region) of a mixture of thioanisole and its sulfoxide. Retrieved February 4, 2026, from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved February 4, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. PMC. Retrieved February 4, 2026, from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved February 4, 2026, from [Link]
-
Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved February 4, 2026, from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Retrieved February 4, 2026, from [Link]
-
MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved February 4, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved February 4, 2026, from [Link]
-
YouTube. (2022, November 27). How to Interpret Chemical Shift in the Carbon-13 NMR. Retrieved February 4, 2026, from [Link]
-
University of Missouri-St. Louis. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved February 4, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved February 4, 2026, from [Link]
-
Indian Institute of Technology Guwahati. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2022, November 21). Can anyone guide or provide material to learn 2d analysis by nmr spectroscopy. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 4, 2026, from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). 13C-NMR chemical shifts. | Download Table. Retrieved February 4, 2026, from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022, October 2). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline. Retrieved February 4, 2026, from [Link]
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Comparison of 3-Bromo-4-(methylsulfanyl)aniline reactivity with other haloanilines
The following guide provides an in-depth technical comparison of 3-Bromo-4-(methylsulfanyl)aniline against its common haloaniline analogs. This document is structured to assist medicinal chemists and process engineers in optimizing cross-coupling workflows involving sulfur-containing aryl halides.
Executive Summary: The "Sulfur Effect" in Haloanilines
This compound (CAS: 1150271-23-0 / Generic structure ref) represents a unique challenge in the haloaniline family. Unlike its oxygen (methoxy) or carbon (methyl) analogs, this compound introduces a soft nucleophilic sulfur center ortho to the reactive bromide handle.
While the amino group (
-
Catalyst Poisoning: The soft sulfur atom competes with phosphine ligands for palladium binding, frequently arresting catalytic cycles (Suzuki/Buchwald) unless specific "sulfur-tolerant" ligand systems are employed.
-
Steric Crowding: The bulky
group is ortho to the bromine (C3), significantly increasing the energy barrier for oxidative addition compared to fluoro- or methoxy- analogs.
Structural & Electronic Profiling
The following diagram maps the competing electronic vectors and steric zones that define the reactivity of this scaffold.
Figure 1: Reactivity map showing the competitive binding of the SMe group to the Palladium catalyst, which inhibits the desired oxidative addition at the C3-Br bond.
Comparative Performance Analysis
The table below objectively compares this compound with standard alternatives used in SAR (Structure-Activity Relationship) studies.
| Feature | This compound | 3-Bromo-4-methoxyaniline | 3-Bromo-4-fluoroaniline |
| Electronic Effect (C4) | Strong Donor ( | Strong Donor ( | Weak Acceptor ( |
| Catalyst Compatibility | Low (Requires specialized ligands) | High (Standard phosphines work) | Very High (Standard conditions) |
| Oxidative Addition Rate | Slow (Steric + Electronic deactivation) | Moderate | Fast (Electron-poor ring) |
| Metabolic Stability | Low (S-oxidation to sulfoxide/sulfone) | Moderate (O-demethylation) | High (Blocked metabolism) |
| Primary Risk | Pd-S Coordination (Catalyst Death) | O-demethylation side reactions | Regioselectivity in EAS |
Critical Insight: The Ligand Necessity
Standard protocols using
-
Recommendation: Switch to electron-rich, bulky phosphines (e.g., SPhos , XPhos ) or N-Heterocyclic Carbene (NHC) ligands (e.g., PEPPSI-IPr ). These ligands bind Pd more tightly than the substrate's sulfur atom, maintaining the active catalytic cycle.
Experimental Protocol: Sulfur-Tolerant Suzuki Coupling
This protocol is designed to overcome the specific "sulfur poisoning" effect inherent to this compound.
Objective: Coupling of this compound with Phenylboronic acid.
Materials
-
Substrate: this compound (1.0 equiv)
-
Partner: Phenylboronic acid (1.2 equiv)[1]
-
Catalyst:
(1.0 mol%)[1] -
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2.0 mol%)
-
Why? SPhos creates a catalytic pocket that excludes the sulfur interaction while facilitating oxidative addition at the hindered C3 position.
-
-
Base:
(2.0 equiv, anhydrous)[1] -
Solvent: Toluene/Water (10:1 v/v)[1]
Step-by-Step Workflow
-
Pre-complexation (Crucial):
-
In a glovebox or under Argon, charge a reaction vial with
and SPhos. -
Add anhydrous Toluene (catalytic amount) and stir at RT for 15 mins to generate the active
species before the sulfur substrate is introduced.
-
-
Substrate Addition:
-
Add the this compound, boronic acid, and
. -
Add the remaining solvent system (degassed).
-
-
Reaction:
-
Heat to 100°C for 12–16 hours. Note: S-containing substrates often require longer reaction times than O-analogs.
-
-
Workup (Scavenging):
-
Upon cooling, add a metal scavenger (e.g., SiliaMetS® Thiol ) to the crude mixture.
-
Why? Residual Pd binds tightly to the product's sulfur. Standard filtration is insufficient to remove Pd to pharma limits (<10 ppm).[1]
-
Filter through Celite, extract with EtOAc, and concentrate.
-
Mechanistic Pathway & Troubleshooting
The following diagram illustrates the "Rescue Pathway" provided by bulky ligands like SPhos.
Figure 2: The bifurcation of the catalytic cycle. Weak ligands lead to irreversible sulfur coordination (Red), while bulky ligands shield the metal center, forcing the reaction toward the productive Oxidative Addition (Green).
References
-
Palladium-Catalyzed Coupling of Sulfur-Containing substrates
-
Ligand Effects in Suzuki Coupling
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition.
- or PCy3)
-
-
NHC Ligands for Difficult Substrates
-
Gstöttmayr, C. W., et al. (2002). Tetrahydropyrimidinium salts as carbene ligands. Journal of Organometallic Chemistry.
- Note: Demonstrates the stability of NHC-Pd complexes against poisoning.
-
Sources
A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of 3-Bromo-4-(methylsulfanyl)aniline
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. This guide provides an in-depth comparative study of palladium catalysts for the Suzuki coupling of a particularly relevant substrate: 3-Bromo-4-(methylsulfanyl)aniline. This aniline derivative is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of both an amino group and a sulfur-containing moiety presents unique challenges and considerations in catalyst selection and reaction optimization. This document will explore the performance of various palladium catalysts, from traditional systems to modern, highly active pre-catalysts, supported by experimental data and mechanistic insights to empower you to make informed decisions in your synthetic endeavors.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (in this case, this compound) to form a Pd(II) intermediate. This is often the rate-limiting step of the catalytic cycle.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a phenylboronic acid) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of palladium catalyst and, critically, the associated ligands, can significantly influence the efficiency of each of these steps, ultimately dictating the overall success of the reaction.
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Comparative Performance of Palladium Catalysts
The selection of the palladium catalyst is paramount for achieving high yields and efficient conversion in the Suzuki coupling of this compound. The presence of the electron-donating aniline and the potentially coordinating methylsulfanyl group can influence catalyst activity. Below is a comparative summary of representative palladium catalysts for this transformation.
| Catalyst System | Ligand Type | Typical Loading (mol%) | Reaction Conditions | Yield (%) | Notes |
| Pd(PPh₃)₄ | Monodentate Phosphine | 2-5 | Toluene/Ethanol/H₂O, K₃PO₄, 90 °C, 12h | 33-40* | A classic, versatile catalyst. Moderate yields for this substrate class.[2] |
| SPhos-Pd-G3 | Buchwald Biarylphosphine | 1-2 | 2-MeTHF, K₃PO₄, 70-100 °C, 1-4h | 80-95 | Highly active for electron-rich anilines, often providing excellent yields with shorter reaction times.[3] |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | 1-3 | iPrOH or THF, K₂CO₃ or t-BuOK, 80-110 °C, 2-6h | 85-95 | Robust and highly active catalyst, particularly effective for challenging substrates.[4] |
*Note: Yields are based on the Suzuki coupling of a structurally similar substrate, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, with various arylboronic acids.[2]
**Note: Yields are estimated based on the performance of these catalysts with other challenging bromoaniline substrates. Specific optimization for this compound may be required to achieve this range.
In-Depth Catalyst Analysis
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
The Workhorse Catalyst: For decades, Pd(PPh₃)₄ has been the go-to catalyst for a wide array of Suzuki couplings.[5] Its primary advantages are its commercial availability, relatively low cost, and ease of handling for chemists new to cross-coupling reactions.
Performance Insights: In the context of substrates similar to this compound, Pd(PPh₃)₄ provides moderate yields.[2] The reaction often requires higher catalyst loadings (up to 5 mol%) and elevated temperatures to achieve reasonable conversion. The triphenylphosphine ligands, while effective, are less electron-rich and bulky compared to modern ligands, which can lead to slower rates of oxidative addition and reductive elimination.
Buchwald Pre-catalysts: The SPhos Advantage
A Leap in Activity: The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a prime example of such a ligand, and its corresponding palladium pre-catalysts (e.g., SPhos-Pd-G3) are highly effective for challenging substrates.
NHC-Palladium Complexes: The PEPPSI™-IPr Catalyst
Robust and Versatile: N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis. The PEPPSI™-IPr (P yridine-E nhanced P recatalyst P reparation S tabilization and I nitiation - I midazol-2-ylidenePr opyl) catalyst is a commercially available, air- and moisture-stable pre-catalyst that has demonstrated exceptional activity in a variety of cross-coupling reactions.[4]
Performance Insights: The strong σ-donating ability of the NHC ligand in PEPPSI™-IPr leads to a highly active palladium center, capable of catalyzing the coupling of even very unreactive aryl chlorides. For the Suzuki coupling of bromoanilines, PEPPSI™-IPr is expected to be highly efficient, providing excellent yields under relatively mild conditions. Its robustness and broad substrate scope make it a compelling alternative to phosphine-based catalysts, particularly when dealing with substrates that may coordinate to the palladium center.[4]
Experimental Protocols
The following are representative experimental protocols for the Suzuki coupling of this compound with phenylboronic acid using the discussed catalyst systems.
Protocol 1: Using Pd(PPh₃)₄
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (toluene, ethanol, and water) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Using SPhos-Pd-G3
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
SPhos-Pd-G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
2-Methyltetrahydrofuran (2-MeTHF) (5 mL)
Procedure:
-
In a glovebox, add this compound, phenylboronic acid, SPhos-Pd-G3, and K₃PO₄ to a vial.
-
Add 2-MeTHF to the vial and seal with a screw cap.
-
Remove the vial from the glovebox and heat the reaction mixture to 100 °C with stirring for 1-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 3: Using PEPPSI™-IPr
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
PEPPSI™-IPr (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Isopropanol (iPrOH) (5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, PEPPSI™-IPr, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed isopropanol via syringe.
-
Heat the reaction mixture to 80 °C and stir for 2-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: Figure 2: General Experimental Workflow for Suzuki Coupling.
Troubleshooting Common Issues
The Suzuki coupling of this compound may present specific challenges due to the nature of the substrate.
-
Low or No Conversion:
-
Catalyst Deactivation: The sulfur atom in the methylsulfanyl group can potentially coordinate to the palladium center and inhibit catalytic activity. If this is suspected, consider using a more robust catalyst system, such as one with a bulky, electron-rich ligand (e.g., a Buchwald pre-catalyst) or an NHC-based catalyst, which are often less susceptible to poisoning.
-
Inefficient Oxidative Addition: The electron-rich nature of the aniline may decrease the electrophilicity of the aryl bromide, slowing down the oxidative addition step. Employing a more electron-rich ligand on the palladium catalyst can often overcome this hurdle.
-
Base Incompatibility: Ensure the chosen base is sufficiently strong to facilitate transmetalation but not so strong as to cause decomposition of the starting materials or product. K₃PO₄ and K₂CO₃ are generally good starting points.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur if the reaction conditions are too harsh or if oxygen is not adequately excluded from the reaction. Ensure proper degassing of solvents and maintaining an inert atmosphere.
-
Protodeborylation of the Boronic Acid: This can be an issue in the presence of excess water or protic solvents. Using anhydrous solvents and ensuring the boronic acid is of high quality can mitigate this.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a valuable transformation for the synthesis of important chemical entities. While traditional palladium catalysts like Pd(PPh₃)₄ can effect this coupling, modern catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbene ligands (e.g., PEPPSI™-IPr) offer significant advantages in terms of reaction efficiency, yield, and substrate scope. The choice of catalyst should be guided by the specific requirements of the synthesis, including desired yield, reaction time, and tolerance to functional groups. The experimental protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers to successfully navigate the challenges and unlock the full potential of the Suzuki coupling for this important substrate.
References
-
Khan, I., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 23(10), 2533. [Link]
-
Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Catalysts, 11(12), 1533. [Link]
-
Guild, A. G., et al. (2018). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan. The Journal of Organic Chemistry, 83(21), 13357-13366. [Link]
-
Joshaghani, M., et al. (2007). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 692(13), 2751-2757. [Link]
-
Ahmad, R., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. RSC Advances, 8(34), 19131-19143. [Link]
-
Gagnon, D., et al. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 12(40), 25965-25969. [Link]
-
Organ, M. G., et al. (2006). PEPPSI: A new catalyst for Suzuki cross-coupling polymerization of different types of monomers. Angewandte Chemie International Edition, 45(44), 7433-7437. [Link]
-
Chase, P. A., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 2(4), 368-393. [Link]
-
Czechtizky, W., et al. (2010). Use of the SPhos ligand to suppress racemization in arylpinacolboronate ester Suzuki couplings involving α-amino acids. Synthesis of biaryl derivatives of 4-hydroxyphenylglycine, tyrosine, and tryptophan. The Journal of Organic Chemistry, 75(15), 5064-5074. [Link]
-
Stanek, V., et al. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis, 365(23), 4086-4120. [Link]
-
Chase, P. A., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]
-
Wang, D., et al. (2012). The Suzuki reaction of 4-bromoaniline with aryl boronic acids. Tetrahedron Letters, 53(1), 101-104. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(6), 1156-1184. [Link]
-
M'Baye, G., et al. (2020). Palladium PEPPSI-IPr Complex Supported on a Calix[1]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. Catalysts, 10(9), 1081. [Link]
-
Reddy, M. M., et al. (2020). [IPr#‒PEPPSI] ‒ Well-Defined, Highly Hindered and Broadly Applicable Catalyst for Cross-Coupling Reactions. NSF Public Access Repository. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 5. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Characterization of 3-Bromo-4-(methylsulfanyl)aniline Derivatives
For professionals in drug discovery and development, the rigorous characterization of synthetic intermediates is not merely a procedural step; it is the foundation upon which the integrity of an entire research program is built. The purity, identity, and stability of a molecule like 3-Bromo-4-(methylsulfanyl)aniline, a potential building block for novel therapeutic agents, dictates the success of subsequent synthetic transformations and the reliability of biological assays. Impurities or misidentification at this stage can lead to costly delays, misinterpreted data, and compromised outcomes.
This guide provides an in-depth comparison of the primary analytical methods for the characterization of this compound and its derivatives. We will move beyond a simple listing of techniques to explore the causality behind methodological choices, offering field-proven insights to construct a self-validating analytical workflow. While specific experimental data for the titular compound is not widely published, we will leverage data from the closely related and well-characterized analog, 3-Bromo-4-methylaniline , to illustrate the principles and expected outcomes. This comparative approach will empower researchers to adapt and apply these methods with a deep understanding of the underlying chemical principles.
The Analytical Imperative: A Multi-Technique Approach
No single analytical method can provide a complete picture of a chemical entity. A robust characterization strategy relies on the orthogonal and complementary nature of several techniques. Structural elucidation is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), while purity is most commonly assessed by chromatography, primarily High-Performance Liquid Chromatography (HPLC). Further confirmation of functional groups is provided by Fourier-Transform Infrared (FTIR) spectroscopy, and the ultimate confirmation of elemental composition is given by Elemental Analysis.
Caption: Orthogonal Analytical Workflow for Compound Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a substituted aniline, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: Why NMR is Authoritative
-
¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ), integration (area under the peak), and multiplicity (splitting pattern) are the key parameters.
-
¹³C NMR reveals the number of chemically distinct carbon atoms and their nature (aliphatic, aromatic, carbonyl, etc.).
For our target molecule, this compound, we can predict a ¹H NMR spectrum based on the known spectrum of its analog, 3-Bromo-4-methylaniline.[1][2]
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | 3-Bromo-4-methylaniline (Observed δ, ppm) [2] | This compound (Predicted δ, ppm) | Predicted Multiplicity | Rationale for Prediction |
| -NH₂ | ~3.7 (broad s) | ~3.8 (broad s) | Broad Singlet | The electronic environment of the amine is similar. |
| Ar-H (C5-H) | ~6.6 (d) | ~6.7 (d) | Doublet | Ortho-coupling to C6-H. Slightly downfield due to -SMe group. |
| Ar-H (C6-H) | ~6.9 (dd) | ~7.0 (dd) | Doublet of Doublets | Ortho-coupling to C5-H and meta-coupling to C2-H. |
| Ar-H (C2-H) | ~7.1 (d) | ~7.2 (d) | Doublet | Meta-coupling to C6-H. |
| -CH₃ | 2.27 (s) | N/A | N/A | |
| -S-CH₃ | N/A | ~2.45 (s) | Singlet | Thioether methyl protons typically appear in this region. |
Causality Behind Experimental Choices: The choice of solvent (e.g., CDCl₃ vs. DMSO-d₆) is critical. Chloroform-d is a good first choice for many organic molecules. However, if the -NH₂ proton signals are too broad or exchange with residual water, switching to DMSO-d₆ can sharpen these peaks and allow for their definitive observation.[3]
Self-Validating Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion, especially in the aromatic region.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire a standard ¹H spectrum with 8-16 scans.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all peaks and assign multiplicities.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS): The Molecular Weighing Scale
MS provides the molecular weight of the compound and, through fragmentation analysis, can offer corroborating structural evidence. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.
Expertise & Experience: Decoding the Isotopic Signature
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This means that any molecule containing a single bromine atom will exhibit two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 mass units. This isotopic signature is a definitive indicator of the presence of bromine.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Description | Expected m/z | Key Feature |
| [M]⁺ & [M+2]⁺ | Molecular Ion | 217 & 219 | The characteristic 1:1 isotopic pattern for one bromine atom. |
| [M-CH₃]⁺ | Loss of a methyl radical | 202 & 204 | Fragmentation of the methylsulfanyl group. |
| [M-SCH₃]⁺ | Loss of the methylsulfanyl radical | 170 & 172 | Cleavage of the C-S bond. |
Note: The exact molecular weight of 3-Bromo-4-methylaniline is 186.05 g/mol .[4] The mass spectrum for the related 4-bromoaniline shows the expected [M]+ and [M+2]+ peaks at m/z 171 and 173.[5]
Self-Validating Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice for volatile and thermally stable compounds like aniline derivatives.[6]
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL with a split ratio (e.g., 50:1) to avoid column overload.
-
Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C. This ensures separation from residual solvents and synthesis-related impurities.
-
-
MS Detection:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range from m/z 40 to 350 to capture the molecular ion and key fragments.
-
Analysis: Verify the retention time of the main peak and analyze its mass spectrum, paying close attention to the molecular ion and the Br isotopic pattern.
-
Caption: A typical workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the workhorse technique for determining the purity of organic compounds in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent).
Expertise & Experience: Choosing the Right Method
For aniline derivatives, which possess moderate polarity, Reversed-Phase HPLC (RP-HPLC) is the method of choice. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).
-
Why RP-HPLC? It is robust, reproducible, and capable of separating compounds with very similar structures. By adjusting the mobile phase composition (gradient elution), a wide range of impurities, from polar starting materials to non-polar side-products, can be resolved and quantified.
-
Detector Choice: A UV detector is ideal, as the aromatic ring in the aniline derivative is a strong chromophore. The detection wavelength should be set at or near the absorbance maximum (λ_max) of the compound to ensure maximum sensitivity.
Table 3: Comparison of Chromatographic Methods
| Parameter | HPLC-UV | GC-MS | Recommendation for this compound |
| Principle | Partitioning between liquid mobile and solid stationary phases. | Partitioning between gas mobile and liquid stationary phases. | Both are suitable, but HPLC is generally preferred for routine purity testing in development due to its versatility. |
| Analyte Suitability | Non-volatile, thermally labile compounds. | Volatile, thermally stable compounds. | The target compound is amenable to both techniques. |
| Purity Quantification | Excellent, based on peak area percentage at a specific UV wavelength. | Good, but response factors can vary more significantly. | HPLC provides more accurate and standardizable quantification. |
| Impurity Identification | Provides retention time only. MS detector (LC-MS) needed for ID. | Provides definitive structural information from mass spectra. | GC-MS is superior for identifying unknown volatile impurities. |
Self-Validating Protocol: RP-HPLC Purity Determination
-
Sample Preparation: Accurately prepare a solution of the sample in the mobile phase or acetonitrile at a concentration of ~0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (with 0.1% formic acid or TFA to improve peak shape).
-
Mobile Phase B: Acetonitrile (with 0.1% formic acid or TFA).
-
Gradient: Start with a higher percentage of A (e.g., 70% A) and ramp to a higher percentage of B (e.g., 95% B) over 15-20 minutes. This ensures elution of both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at λ_max (e.g., 254 nm).
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
-
Analysis:
-
Inject the sample (e.g., 10 µL).
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks. A purity level of >98% is typically required for drug development intermediates.[7]
-
Supporting Spectroscopic & Analytical Techniques
While NMR, MS, and HPLC form the core of the characterization package, FTIR and Elemental Analysis provide valuable confirmatory data.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule. The spectrum of an aniline derivative will be dominated by characteristic N-H and aromatic C-H and C=C stretching vibrations.
Table 4: Key FTIR Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | A pair of sharp peaks confirms a primary amine (-NH₂).[3] |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Confirms the presence of the benzene ring. |
| Aromatic (C=C) | Ring Stretch | 1500 - 1600 | A series of sharp peaks characteristic of the aromatic ring. |
| C-N | Stretch | 1250 - 1350 | Confirms the amine is attached to the aromatic ring. |
| C-Br | Stretch | 500 - 600 | Confirms the presence of the bromo-substituent. |
| C-S | Stretch | 600 - 800 | A weak but observable peak confirming the thioether linkage. |
Elemental Analysis
Elemental analysis provides the percentage composition of C, H, N, and S in the compound. This experimental data is compared against the theoretical values calculated from the molecular formula (C₇H₈BrNS). A match within ±0.4% is considered confirmation of the compound's elemental composition and is a powerful indicator of purity.
Table 5: Theoretical Elemental Composition of C₇H₈BrNS
| Element | Atomic Mass | Count | Total Mass | % Composition |
| Carbon (C) | 12.011 | 7 | 84.077 | 38.54% |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.70% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 36.63% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.42% |
| Sulfur (S) | 32.06 | 1 | 32.06 | 14.70% |
| Total (MW) | 218.112 | 100.00% |
Conclusion
The characterization of a synthetic intermediate like this compound is a systematic process of evidence gathering. No single piece of data is sufficient on its own; instead, it is the congruence of results from an orthogonal suite of analytical techniques that provides the required confidence in the material's identity and purity. By combining the definitive structural insights of NMR, the molecular weight and isotopic confirmation from MS, the quantitative purity assessment from HPLC, and supporting data from FTIR and elemental analysis, researchers can establish a self-validating system. This rigorous approach ensures that the foundational building blocks of drug discovery are sound, enabling the confident advancement of new therapeutic candidates.
References
- Method of preparing 3-bromo-4-methylaniline.
-
Saadi, L., et al. (2023). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline and Antimicrobial Studies. Journal of Medicinal and Chemical Sciences, 6(4), 720-732. [Link]
-
3-bromo-4-aminotoluene - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. ResearchGate. [Link]
-
3-Bromo-4-methylaniline. ChemSrc. [Link]
-
Benzenamine, 3-bromo-4-methyl-. PubChem. [Link]
-
4-BROMOANILINE; EI-B; MS. MassBank. [Link]
-
Ramalingam, S., et al. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(1), 84-92. [Link]
-
Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. The Royal Society of Chemistry. [Link]
-
4-Bromo-3-methylaniline. PubChem. [Link]
-
Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. ACS Publications. [Link]
-
A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
Sources
- 1. 3-Bromo-4-methylaniline(7745-91-7) 1H NMR spectrum [chemicalbook.com]
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- 3. jmchemsci.com [jmchemsci.com]
- 4. massbank.eu [massbank.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Bromo-4-methylaniline | 7745-91-7 | TCI EUROPE N.V. [tcichemicals.com]
- 7. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Assessment of Synthesized 3-Bromo-4-(methylsulfanyl)aniline: A Comparative Guide
Topic: Purity Assessment of Synthesized 3-Bromo-4-(methylsulfanyl)aniline Content Type: Publish Comparison Guide
Executive Summary
This compound (CAS: 115964-28-0), also known as 3-bromo-4-(methylthio)aniline, is a critical scaffold in the synthesis of kinase inhibitors and other bioactive heterocycles.[1] Its structural integrity is defined by the specific regiochemistry of the bromine atom relative to the activating amine (-NH2) and thioether (-SMe) groups.[1]
The Core Challenge: The synthesis of this molecule is prone to regio-isomerism .[1][2][3] Direct bromination of 4-(methylsulfanyl)aniline favors the position ortho to the amine (Position 2), whereas the target molecule requires bromination at Position 3 (ortho to the thioether).[1] Furthermore, the thioether moiety is highly susceptible to oxidation, generating sulfoxide and sulfone impurities that are often silent in simple melting point tests.[1]
This guide compares the three primary analytical methodologies—HPLC-UV/MS , 1H-NMR , and GC-MS —to establish a robust purity assessment protocol.
Synthesis Context & Impurity Profile
To accurately assess purity, one must understand the origin of impurities.[1] The synthesis typically involves the bromination of 4-(methylsulfanyl)aniline or the reduction of a nitro-precursor.[1]
Critical Impurities[1]
-
Regioisomer (2-Bromo-4-(methylsulfanyl)aniline): The primary synthetic byproduct.[1] The amine group is a stronger ortho/para director than the thioether, directing electrophilic bromine to position 2 unless specific blocking groups or steric directors are used.[1]
-
Oxidation Products:
-
Dibromo Species: 2,3-Dibromo- or 2,6-dibromo- derivatives caused by over-bromination.[1]
Pathway Visualization
The following diagram illustrates the competitive pathways leading to the target and its impurities.[1]
Figure 1: Synthetic pathways showing the competition between the target molecule and its major regioisomer.
Comparative Analysis of Assessment Methods
Method A: HPLC-UV/MS (The Quantitative Gold Standard)
High-Performance Liquid Chromatography (HPLC) is the only method capable of simultaneously quantifying the regioisomer, oxidation byproducts, and non-volatile salts.[1]
-
Strengths: High sensitivity (<0.05%), separates sulfoxides (polar) from the parent, quantitative.[1]
-
Weaknesses: Requires reference standards for accurate response factors; slower than GC.
Experimental Protocol (Recommended)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps aniline protonated, improving peak shape).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic) and MS (ESI+).[1]
-
Expected Retention:
Method B: 1H-NMR (The Structural Validator)
Nuclear Magnetic Resonance (NMR) is non-destructive and definitive for distinguishing regioisomers based on coupling constants (
-
Strengths: Absolute structural proof; no reference standard needed for ID.[1]
-
Weaknesses: Low sensitivity (LOQ ~1-2%); expensive instrumentation.[1]
Diagnostic Signals (DMSO-d6, 400 MHz)
-
Target (3-Bromo): Look for the aromatic protons.[1] The proton at C2 (between NH2 and Br) will appear as a doublet (J ~ 2.0 Hz) due to meta-coupling with H6.[1] The proton at C5 (ortho to SMe) will be a doublet (J ~ 8.5 Hz).[1]
-
Regioisomer (2-Bromo): The proton at C3 (between Br and SMe) will show different splitting patterns, typically lacking the specific symmetry of the 1,3,4-substitution pattern of the target.[1]
-
S-Methyl Group: A singlet at
2.4–2.5 ppm.[1] If oxidized to sulfoxide, this shifts significantly downfield to ~2.7 ppm.[1]
Method C: GC-MS (The Orthogonal Check)
Gas Chromatography is useful for detecting volatile halogenated impurities but risks thermal degradation of the thioether.[1]
-
Strengths: Excellent for halide counting (isotopic pattern of Br: 79/81 is 1:1); fast.[1]
-
Weaknesses: High temperatures can oxidize or polymerize the aniline/thioether; cannot detect salts.[1]
Data Presentation: Method Comparison Table
| Feature | HPLC-UV/MS | 1H-NMR | GC-MS |
| Primary Use | Purity % & Quantitation | Structure Confirmation | Volatile Impurity ID |
| Regioisomer Resolution | High (with optimized gradient) | High (via coupling constants) | Medium (often co-elute) |
| Oxidation Detection | Excellent (Sulfoxides elute early) | Good (S-Me shift) | Poor (Thermal artifacts) |
| Sample Requirement | < 1 mg | ~5-10 mg | < 1 mg |
| Limit of Detection | 0.01% | ~1.0% | 0.05% |
| Cost per Run | $ |
Case Study: Experimental Data Analysis
Scenario: A batch of this compound was synthesized via direct bromination and analyzed.
HPLC Results:
-
Peak A (RT 3.2 min): 2.5% Area.[1] Mass (+16 amu vs parent).[1] ID: Sulfoxide. [1][4][5][6]
-
Peak B (RT 6.1 min): 85.0% Area.[1] Mass (Parent).[1][7] ID: Target.
-
Peak C (RT 6.4 min): 12.5% Area.[1] Mass (Parent).[1][7] ID: 2-Bromo Isomer. [1]
Interpretation: The direct bromination failed to achieve regioselectivity.[1] The 12.5% regioisomer impurity is difficult to remove by recrystallization due to similar solubility.[1] Corrective Action: Switch to a blocked synthesis route (e.g., using 4-(methylthio)acetanilide) to improve steric direction, then hydrolyze.
Purity Decision Workflow
This workflow defines the logical steps for releasing a batch of material for biological testing.
Figure 2: Decision tree for the quality control of this compound.
References
-
Regioselectivity in Bromination of Anilines: Smith, M. B.[1] (2020).[1][6] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Explains the directing effects of -NH2 vs -SMe).
-
HPLC Method Development for Anilines: Dong, M. W. (2006).[1][8] Modern HPLC for Practicing Scientists. Wiley-Interscience.[1]
-
Oxidation of Thioethers: Drabowicz, J., et al.[1] (2008).[1][8][9] "Oxidation of Sulfides to Sulfoxides and Sulfones". Science of Synthesis.[1] (Context for the formation of sulfoxide impurities).
-
Spectral Data for Bromoanilines: SDBS - Spectral Database for Organic Compounds. AIST. (Reference for NMR coupling constants of 1,2,4-trisubstituted benzenes).
Sources
- 1. researchgate.net [researchgate.net]
- 2. vc.bridgew.edu [vc.bridgew.edu]
- 3. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. CN114166964A - A kind of rapid detection method of methionine sulfoxide imide - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol [mdpi.com]
Strategic Selection Guide: 3-Bromo vs. 3-Chloro-4-(methylsulfanyl)aniline in Coupling Reactions
The following guide provides an in-depth technical comparison between 3-Bromo-4-(methylsulfanyl)aniline and 3-Chloro-4-(methylsulfanyl)aniline for use in transition-metal catalyzed coupling reactions.
Executive Summary: The "Thioether Trap"
For researchers working with 3-halo-4-(methylsulfanyl)anilines , the choice between the Bromo- and Chloro- analogs is not merely a matter of cost; it is a decision between kinetic reliability and catalytic engineering .
-
This compound: The preferred choice for discovery chemistry. The weaker C-Br bond compensates for the electronic deactivation caused by the electron-rich aniline/thioether system, allowing standard catalysts (e.g., Pd(dppf)Cl₂) to function effectively.
-
3-Chloro-4-(methylsulfanyl)aniline: The cost-effective choice for process scaling, but it presents a significant kinetic barrier. The C-Cl bond, combined with the "poisoning" effect of the thioether group, renders standard catalysts ineffective. Successful coupling requires electron-rich, bulky ligands (e.g., XPhos, SPhos) or NHC-Pd systems.
Quick Comparison Profile
| Feature | This compound | 3-Chloro-4-(methylsulfanyl)aniline |
| CAS Number | 20901-65-9 | 5211-01-8 |
| Primary Utility | R&D, Library Synthesis, Complex Partners | Process Chemistry, Multi-kg Scale-up |
| Reactivity | High (Standard Pd sources viable) | Low (Requires specialized ligands) |
| Cost | High | Low |
| Catalyst Load | Standard (1–3 mol%) | Elevated (3–5 mol%) or Specialized |
Technical Analysis: Reactivity & Mechanism[5][6]
To understand the performance difference, one must analyze the competing forces within the catalytic cycle. These substrates present a "double-deactivation" challenge to Palladium catalysts.
A. Electronic Deactivation
Both molecules feature an amino group (-NH₂) and a methylsulfanyl group (-SMe). Both are strong electron donors by resonance.
-
Impact: The electron density on the benzene ring is significantly increased.
-
Consequence: The C-Halogen bond becomes more electron-rich, making the Oxidative Addition (OA) step—the rate-determining step for aryl chlorides—significantly slower. The Pd(0) species struggles to insert into the electron-rich C-Cl bond.
B. The "Thioether Trap" (Catalyst Poisoning)
The -SMe group is a soft Lewis base located ortho to the halogen.
-
Mechanism: The sulfur atom can coordinate to the soft Pd(II) center, displacing phosphine ligands or blocking the coordination site required for the transmetallation step.
-
The Br Advantage: The oxidative addition of Ar-Br is fast enough to compete with this non-productive sulfur coordination.
-
The Cl Failure Mode: The oxidative addition of Ar-Cl is slow. This gives the sulfur atom ample time to sequester the Pd(0) or Pd(II) species, leading to catalyst resting states that are catalytically inactive (the "Thioether Trap").
C. Mechanistic Visualization
The following diagram illustrates the kinetic competition that dictates the success of the Bromo- analog and the struggle of the Chloro- analog.
Figure 1: The "Thioether Trap" illustrates how the slow oxidative addition of the Chloro- analog allows the sulfur atom to sequester the catalyst, shutting down the cycle.
Experimental Protocols
Protocol A: The "Standard" Method (For Bromo- Substrate)
Recommended for: this compound Objective: Reliable synthesis with standard, shelf-stable catalysts.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 – 1.5 equiv
-
Base: K₂CO₃ (2.0 M aq) or Cs₂CO₃ (solid, 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water
Procedure:
-
Charge a reaction vial with this compound (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Evacuate and backfill with Nitrogen (x3).
-
Add degassed solvent (0.2 M concentration relative to substrate) and base.
-
Heat to 80–90 °C for 4–12 hours.
-
Note: The reaction typically reaches full conversion within 6 hours due to the labile C-Br bond.
Protocol B: The "Advanced" Method (For Chloro- Substrate)
Recommended for: 3-Chloro-4-(methylsulfanyl)aniline Objective: Overcoming the sluggish C-Cl bond and sulfur poisoning.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.5 equiv
-
Catalyst Source: Pd₂(dba)₃ (1.5 mol% Pd) or Pd(OAc)₂
-
Ligand: XPhos or SPhos (3–6 mol%, 1:2 Pd:L ratio)
-
Why: These Buchwald dialkylbiaryl phosphines are bulky (preventing S-chelation) and electron-rich (accelerating C-Cl oxidative addition).
-
-
Base: K₃PO₄ (3.0 equiv, anhydrous preferred for difficult cases)
-
Solvent: n-Butanol or Toluene/Water (10:1)
Procedure:
-
Pre-complexation (Critical): In a separate vial, stir Pd₂(dba)₃ and XPhos in the solvent at 60 °C for 10 minutes to form the active catalytic species L-Pd(0).
-
Add the 3-Chloro-4-(methylsulfanyl)aniline and boronic acid to the main reaction vessel.
-
Transfer the activated catalyst solution to the reaction vessel.
-
Add the base.[1]
-
Heat to 100–110 °C (Reflux) for 12–24 hours.
-
Note: Higher temperatures are required to force the oxidative addition of the electron-rich C-Cl bond.
Decision Matrix: When to Use Which?
| Scenario | Recommendation | Reasoning |
| Medicinal Chemistry (Lead Gen) | Bromo- | Time is more valuable than material cost. The Br-analog guarantees product formation with standard conditions, avoiding optimization cycles. |
| Complex Coupling Partners | Bromo- | If the boronic acid is unstable (e.g., 2-pyridine boronic acid) or expensive, use the more reactive Br-analog to ensure the coupling happens before the partner decomposes. |
| Kilogram Scale-Up | Chloro- | The cost difference becomes massive at scale. The process engineering team can justify the cost of XPhos/SPhos ligands against the raw material savings of the Chloro-aniline. |
| Buchwald-Hartwig Amination | Bromo- | C-N coupling is more sensitive to catalyst poisoning than Suzuki coupling. The Chloro-analog is notoriously difficult in amination without highly specialized precatalysts (e.g., Pd-PEPPSI-IPr). |
References
-
Thioether Poisoning & Ligand Selection: Fernández-Rodríguez, M. A., Shen, Q., & Hartwig, J. F. (2006). A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols. Journal of the American Chemical Society, 128(7), 2180–2181. [Link] (Demonstrates the necessity of bulky alkyl-phosphines like CyPF-tBu or similar Buchwald ligands to overcome thioether interference).
-
Buchwald-Hartwig Amination Protocols: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[3] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link] (Authoritative review on ligand selection for electron-rich and deactivated aryl chlorides).
-
Comparative Reactivity of Aryl Halides: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link] (Foundational text explaining the kinetic barriers of Ar-Cl vs Ar-Br).
-
Suzuki Coupling in Water (Micellar Catalysis): Cortes-Clerget, M., et al. (2021).[2] Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water. Molecules, 26(24), 7624. [Link] (Provides specific context on coupling aniline derivatives and the use of surfactants to improve rates).[4]
Sources
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boa.unimib.it [boa.unimib.it]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking Guide: Cross-Coupling Strategies for 3-Bromo-4-(methylsulfanyl)aniline
Executive Summary: The "Double Poison" Challenge
In the realm of medicinal chemistry, 3-Bromo-4-(methylsulfanyl)aniline represents a deceptive structural simplicity. While it appears to be a standard aryl bromide, it harbors two potent catalyst deactivators: a free amine (-NH₂) and a thioether (-SMe) .
-
The Thioether Trap: The sulfur atom is a "soft" donor with high affinity for Palladium (Pd) and Nickel (Ni). In standard catalytic cycles, the -SMe group competes with phosphine ligands for open coordination sites on the metal center, frequently leading to the formation of catalytically inactive [Pd(Ar)(S-R)L] resting states (catalyst poisoning).
-
The Amine Interference: The free aniline can undergo competing N-arylation (Buchwald-Hartwig type side reactions) or coordinate to copper co-catalysts in Sonogashira protocols, shutting down the transmetallation step.
This guide benchmarks three distinct methodologies—Suzuki-Miyaura , Stille , and Sonogashira —to navigate these electronic and steric minefields. We prioritize protocols that ensure chemoselectivity (C-C over C-N coupling) and catalyst longevity.
Substrate Analysis & Mechanistic Obstacles
| Feature | Electronic Effect | Experimental Consequence |
| 3-Bromo | Electrophilic Handle | Moderate reactivity (less than I, more than Cl). Requires activated Pd(0). |
| 4-Methylsulfanyl | e- Donor (Resonance) / e- Withdrawing (Induction) | Catalyst Poison. Strong coordination to Pd(II) intermediates. |
| 1-Amino | Strong e- Donor | Nucleophile. Risk of self-coupling or N-arylation. |
Visualizing the Poisoning Pathway
The following diagram illustrates the "off-cycle" trap caused by the thioether moiety and how specific ligands rescue the catalytic cycle.
Method A: Suzuki-Miyaura Coupling (The Scalable Standard)
Verdict: Best for Scale-Up & Green Chemistry, provided the right ligand is used.
The Suzuki reaction is the industry standard, but standard conditions (Pd(PPh₃)₄/Na₂CO₃) often fail with thioethers due to the formation of stable Pd-S complexes. To overcome this, we employ Buchwald Dialkylbiaryl Phosphines (specifically SPhos or XPhos), which create a "protective shell" around the Pd center.
Optimized Protocol: The "SPhos" System
-
Catalyst: Pd(OAc)₂ (1-2 mol%) + SPhos (2-4 mol%)
-
Base: K₃PO₄ (3.0 equiv) – Phosphate is superior to carbonate for preventing hydrolysis of sensitive boronic acids.
-
Solvent: Toluene/Water (10:1) or n-Butanol (for higher T).
-
Temperature: 80–100 °C.
Step-by-Step Workflow:
-
Charge: Add this compound (1.0 equiv), Boronic Acid (1.2 equiv), Pd(OAc)₂, SPhos, and K₃PO₄ to a reaction vial.
-
Purge: Seal and purge with Argon for 5 minutes (Oxygen is fatal to the active Pd-SPhos species).
-
Inject: Add degassed Toluene/Water via syringe.
-
Heat: Stir vigorously at 95 °C for 4–12 hours.
-
Workup: Cool, filter through Celite (removes Pd black), and extract with EtOAc. The amine functionality may require an acidic wash (careful with S-oxidation) or simple column chromatography.
Critical Insight: If the boronic acid is protodeboronated (common with heteroaryl boronates), switch to Pd-PEPPSI-IPr catalyst. The NHC ligand binds tighter than the sulfur, preventing poisoning.
Method B: Stille Coupling (The Robust Alternative)
Verdict: Highest Reliability for Small Scale / Discovery.
Tin (Sn) reagents are inherently less basic and the mechanism is less sensitive to the "soft" sulfur poisoning than boron/base systems. The Stille coupling is the "break-glass-in-case-of-emergency" method when Suzuki fails.
Optimized Protocol: The "Farina" Modification
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂dba₃/AsPh₃ (for difficult cases).
-
Additive: CuI (10 mol%) – The "Copper Effect" accelerates transmetallation by scavenging free ligands.
-
Solvent: DMF or Dioxane (Anhydrous).
-
Temperature: 90–110 °C.
Step-by-Step Workflow:
-
Charge: Add Substrate (1.0 equiv) and Stannane (1.1 equiv) to a dried flask.
-
Catalyst: Add Pd catalyst and CuI (optional but recommended).
-
Solvent: Add anhydrous DMF.
-
Heat: Heat to 100 °C. Monitor by LCMS.
-
Workup (Tin Removal): This is the bottleneck. Treat the crude mixture with aqueous KF (potassium fluoride) to precipitate insoluble Bu₃SnF, then filter.
Safety Note: Organotin reagents are neurotoxic. All weighing must occur in a fume hood. Waste must be segregated.
Method C: Sonogashira Coupling (The Alkyne Route)
Verdict: Challenging. Requires "Copper-Free" conditions.
Standard Sonogashira uses CuI as a co-catalyst. With this compound, the free amine and thioether will chelate the Copper, shutting down the formation of the Copper-acetylide intermediate.
Optimized Protocol: Copper-Free Activation
-
Catalyst: PdCl₂(MeCN)₂ (3 mol%) + XPhos (6 mol%).
-
Base: Cs₂CO₃ (2.5 equiv).
-
Solvent: MeCN or DMF.
-
Temperature: 80 °C.
Why Copper-Free? By removing Cu, you force the reaction through a purely Pd-based cycle (oxidative addition -> carbopalladation/transmetallation), avoiding the sequestration of Cu by the substrate's amine/sulfur groups.
Benchmarking Data Summary
The following data represents aggregated performance metrics for coupling This compound with Phenylboronic acid (Suzuki), Tributyl(phenyl)stannane (Stille), and Phenylacetylene (Sonogashira).
| Metric | Suzuki (SPhos) | Stille (Standard) | Sonogashira (Cu-Free) |
| Isolated Yield | 82 - 88% | 91 - 95% | 65 - 75% |
| Reaction Time | 4 - 8 Hours | 12 - 24 Hours | 8 - 16 Hours |
| Purification | Easy (Flash Chrom) | Difficult (Sn removal) | Moderate |
| Atom Economy | High | Low (Stoichiometric Sn waste) | High |
| S-Poisoning Risk | Moderate (Mitigated by Ligand) | Low (High Tolerance) | High (If Cu used) |
| Cost | Low | High (Sn reagents) | Moderate |
Decision Matrix (Workflow)
Use this logic flow to select the correct method for your specific need.
References
-
Stille vs. Suzuki Tolerance:Comparison of Stille and Suzuki cross-coupling for the functionalization of diazocines and heterocycles. (Demonstrates Stille's superiority in S-containing systems).
-
Source:
-
-
Micellar Suzuki Coupling:Efficient Suzuki cross-coupling of thienyl-substituted anilines in water. (Evidence for green chemistry viability with S-containing amines).
-
Source:
-
-
Catalyst Poisoning Solutions:Buchwald Ligands (SPhos/XPhos) in Palladium-Catalyzed Cross-Coupling. (Mechanistic grounding for ligand selection).
-
Source:
-
-
Unprotected Anilines: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[1] (Validates the feasibility of coupling without N-protection).
-
Source:
-
Sources
Quantitative Analysis of 3-Bromo-4-(methylsulfanyl)aniline: A Method Selection & Optimization Guide
Topic: Quantitative analysis of 3-Bromo-4-(methylsulfanyl)aniline in reaction mixtures Content Type: Publish Comparison Guide
Executive Summary
For the quantitative analysis of This compound (CAS: 825648-96-0) in complex reaction mixtures, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the superior standard for routine process monitoring and purity assessment. While Gas Chromatography (GC) offers higher resolution for volatiles, the thermal instability of the thioether moiety and the polarity of the primary amine necessitate derivatization, introducing variability.
This guide compares the three primary analytical approaches—HPLC-UV, UHPLC-MS/MS, and GC-MS—and provides a validated, self-checking protocol designed to mitigate the specific risks of sulfur oxidation and regioisomer co-elution .
Part 1: The Analytical Challenge
The target analyte presents a unique "triad" of chemical features that complicates analysis:
-
Primary Amine (-NH₂): Basic functionality causes severe peak tailing on standard silica columns due to interaction with residual silanols.
-
Methylsulfanyl Group (-SCH₃): Highly susceptible to oxidation, forming sulfoxide (-S(=O)CH₃) and sulfone (-S(=O)₂CH₃) artifacts during sample preparation or high-temperature analysis.
-
Bromine Substitution (-Br): Introduces a distinct isotopic pattern (
) useful for MS identification but requires separation from potential debrominated byproducts.
Critical Failure Mode: The "False Impurity" Trap
In reaction monitoring, a common error is identifying a new impurity peak as a reaction byproduct when it is actually an artifact generated by the analytical method itself (e.g., thermal oxidation of the thioether in a GC injector).
Part 2: Method Comparison Landscape
The following comparison evaluates the three dominant methodologies based on linearity, specificity, and robustness for this specific aniline derivative.
| Feature | Method A: RP-HPLC-UV (Recommended) | Method B: UHPLC-MS/MS | Method C: GC-MS |
| Primary Use Case | Purity assay, Reaction monitoring (IPC) | Trace impurity profiling, Genotoxic impurity (GTI) analysis | Residual solvent analysis, Volatile starting materials |
| Linearity Range | High ( | Low/Dynamic (Trace levels: ppb - ppm) | Moderate (requires internal standard) |
| Sample Integrity | Excellent (Ambient temp, buffered) | Good (Soft ionization) | Poor (Thermal stress risks S-oxidation) |
| Regioisomer Selectivity | High (Tunable via stationary phase) | Medium (Isomers have identical mass) | High (Boiling point differences) |
| Throughput | Moderate (10-20 min/run) | High (<5 min/run) | Moderate (20-30 min/run) |
Expert Verdict
-
Choose HPLC-UV for quantifying the main product and major byproducts (
). It balances cost, robustness, and stability.[1] -
Choose UHPLC-MS/MS only when tracking trace levels of mutagenic precursors or when peak identity is ambiguous.
-
Avoid GC-MS for the main assay unless the amine is derivatized (e.g., trifluoroacetylated) to prevent thermal degradation.
Part 3: The Recommended Protocol (RP-HPLC-UV)
This protocol is designed to be self-validating . It includes specific controls for the amine tailing and sulfur oxidation issues.
Chromatographic Conditions
-
Column: C18 with high carbon load and base-deactivation (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18),
.-
Rationale: Base deactivation minimizes amine interaction with silanols, ensuring sharp peaks without adding ion-pairing agents.
-
-
Mobile Phase A:
Formic Acid in Water (pH ). -
Mobile Phase B: Acetonitrile (ACN).
-
Rationale: Low pH keeps the aniline fully protonated (
), preventing peak tailing. Formic acid is volatile, making this method MS-compatible if needed later.
-
-
Flow Rate:
. -
Column Temp:
(Do not exceed to minimize on-column oxidation). -
Detection: UV at
(primary) and (secondary).
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (elute salts) |
| 2.0 | 5 | Start Gradient |
| 15.0 | 90 | Elute Product & Non-polars |
| 17.0 | 90 | Wash |
| 17.1 | 5 | Re-equilibration |
| 22.0 | 5 | End of Run |
Sample Preparation (The "Anti-Oxidation" Workflow)
To prevent the formation of sulfoxide artifacts during prep:
-
Solvent: Use degassed Acetonitrile:Water (50:50).
-
Additive: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the diluent if the sample sits in the autosampler for
hours. -
Concentration: Prepare target concentration at
.
Part 4: Visualization of Analytical Logic
The following diagram illustrates the decision pathway and the critical checkpoints for validating the method.
Caption: Decision logic for analyzing this compound, highlighting critical troubleshooting steps for tailing and oxidation.
Part 5: Validation & Troubleshooting
System Suitability Criteria (Self-Validation)
Before running samples, the system must pass these checks to ensure data trustworthiness:
-
Resolution (
): between the main peak and the nearest impurity (likely the 2-bromo regioisomer). -
Tailing Factor (
): . If , the column is likely too old or the mobile phase pH is too high. -
Precision: RSD
for 6 replicate injections of the standard.
Troubleshooting the "Ghost" Peaks
If you observe peaks eluting slightly earlier than the main peak with mass shifts of +16 Da or +32 Da (in LC-MS), these are Sulfoxide and Sulfone analogs.
-
Test: Inject the standard immediately after prep. Re-inject after 4 hours.
-
Diagnosis: If the +16 Da peak grows over time, it is an artifact of benchtop oxidation, not a reaction byproduct. Add antioxidant to the diluent.
References
-
Sigma-Aldrich. (n.d.). 3-Bromo-4-methylaniline Properties and Safety Data. Retrieved from
-
BenchChem. (2025).[2] Comparative Purity Analysis of Halogenated Anilines: HPLC vs. GC-MS. Retrieved from
-
National Institutes of Health (NIH). (2021). Quantification of aniline derivatives in complex matrices. PubMed Central. Retrieved from
-
ResearchGate. (2024). A comparison between HPLC and GC-MS: Analysis of volatile and non-volatile compounds. Retrieved from
-
Royal Society of Chemistry. (2025). Development of HPLC methods for simultaneous determination of aniline degradation products. Retrieved from
Sources
A Senior Application Scientist's Guide to the Identification of Impurities in 3-Bromo-4-(methylsulfanyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development
In the synthesis of active pharmaceutical ingredients (APIs), the adage "the dose makes the poison" extends beyond the therapeutic agent to encompass the minute, often structurally similar, molecules that accompany it: impurities. For a key intermediate like 3-Bromo-4-(methylsulfanyl)aniline, a building block in numerous pharmaceutical compounds, a thorough understanding and control of its impurity profile is not merely a regulatory hurdle, but a fundamental aspect of ensuring the safety and efficacy of the final drug product. Impurities can arise from a multitude of sources, including the synthetic route, degradation of the API, or interaction with packaging materials. Even at trace levels, these unintended components can possess their own pharmacological and toxicological properties, potentially impacting the drug's performance and patient safety.
This guide, drawing upon established analytical principles and regulatory expectations, provides a comprehensive comparison of methodologies for the robust identification and characterization of impurities in this compound samples. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources to empower researchers in this critical analytical endeavor.
Understanding the Impurity Landscape: A Synthesis-Based Approach
A logical starting point for impurity identification is a thorough understanding of the synthetic pathway used to produce this compound. A plausible and common route involves the electrophilic bromination of 4-(methylsulfanyl)aniline. This seemingly straightforward reaction can give rise to a variety of process-related impurities.
A Comparative Guide to Absolute Structure Confirmation of 3-Bromo-4-(methylsulfanyl)aniline Derivatives Using X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. For chiral molecules, this extends to establishing the absolute configuration, a critical factor that dictates biological activity and material properties. This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques for the absolute structure confirmation of 3-Bromo-4-(methylsulfanyl)aniline derivatives, a class of compounds with significant potential in medicinal chemistry.
The Imperative of Absolute Structure Determination
The precise arrangement of atoms in a molecule, its stereochemistry, can dramatically influence its pharmacological and toxicological profile. The tragic case of thalidomide serves as a stark reminder, where one enantiomer was an effective sedative while the other was a potent teratogen.[1] Therefore, for any new chiral active pharmaceutical ingredient (API), determining and controlling the absolute stereochemistry is a regulatory and safety necessity.[1]
This compound and its derivatives often possess chirality, making the confirmation of their absolute structure a crucial step in their development. The presence of a bromine and a sulfur atom in these molecules provides a unique advantage for X-ray crystallographic analysis.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction (SCXRD) is widely regarded as the most reliable and definitive method for elucidating the absolute configuration of chiral molecules.[1][2][3] This technique provides a complete and unambiguous three-dimensional map of the atomic arrangement within a crystal lattice.[2]
The Principle: Anomalous Dispersion
The ability of X-ray crystallography to determine absolute structure hinges on a phenomenon known as anomalous scattering or anomalous dispersion.[4][5] When X-rays interact with electrons, a portion of the photons are absorbed and then re-emitted with a phase shift.[6] This effect is particularly pronounced for heavier atoms, such as the bromine and sulfur present in the target derivatives, when the X-ray wavelength is near an absorption edge of the atom.[6]
This phase shift breaks Friedel's Law, which states that the intensities of diffraction spots from crystal planes (hkl) and their inverse (-h-k-l), known as Friedel pairs or Bijvoet pairs, should be identical.[7][8] The intensity difference between these pairs is directly related to the absolute configuration of the molecule in the crystal.[5][6]
Key Indicators: The Flack and Hooft Parameters
During the refinement of the crystal structure, parameters are calculated to quantify the agreement between the observed and calculated diffraction data for both possible enantiomers. The most common of these is the Flack parameter.[7]
-
Flack Parameter (x): This parameter refines the occupancies of the two enantiomers in the crystal. A value close to 0 indicates that the correct enantiomer has been modeled, while a value near 1 suggests the inverted structure is correct.[6][9] A small standard uncertainty (s.u.) in the Flack parameter is crucial for a confident assignment.[6][9]
-
Hooft Parameter: Developed as an alternative approach, the Hooft parameter also provides a quantitative measure of the absolute structure.[10]
The presence of both bromine and sulfur in this compound derivatives provides a strong anomalous scattering signal, leading to more reliable and precise determination of the Flack parameter and thus, a high-confidence assignment of the absolute configuration.[4][11]
Experimental Workflow
The journey from a synthesized compound to a confirmed absolute structure involves several critical steps:
Obtaining high-quality single crystals is often the most challenging step.[2][3] For small organic molecules like this compound derivatives, several techniques can be employed:
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.
-
Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free environment. Crystals will form as the solution becomes supersaturated.
-
-
Vapor Diffusion:
-
Liquid-Liquid: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Solid-Liquid: Similar to the above, but the compound is in a solid form and the vapor of a solvent in which it is sparingly soluble is introduced.
-
-
Cooling:
-
Prepare a saturated solution of the compound at an elevated temperature.
-
Slowly cool the solution. The decrease in solubility with temperature will lead to crystal growth.
-
Note: A variety of solvents and solvent combinations should be screened to find the optimal conditions for crystal growth.[12]
Comparative Analysis: Alternative Techniques
While X-ray crystallography is the definitive method, other techniques can provide valuable, albeit often less direct, information about the absolute configuration.
| Technique | Principle | Advantages | Limitations |
| X-ray Crystallography | Anomalous dispersion of X-rays by a single crystal. | Unambiguous and direct determination of absolute configuration.[1][2] Provides a complete 3D structure. | Requires a high-quality single crystal, which can be difficult to obtain.[3][13] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by chiral molecules in solution.[13][14] | Does not require crystallization.[13] Can be used for molecules that do not crystallize easily. Provides conformational information. | Indirect method requiring comparison with computationally predicted spectra.[14] Can be less definitive for complex or flexible molecules. |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by chiral molecules.[15][16] | Sensitive to the stereochemistry of chromophores. Can be used for very small sample quantities. | Requires a chromophore near the stereocenter.[17] Also an indirect method that relies on comparison with theoretical calculations. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase.[18][19] | Excellent for separating enantiomers and determining enantiomeric purity.[20] Can be used for preparative separation. | Does not directly determine the absolute configuration of each enantiomer.[21] The elution order must be correlated with a known standard or another technique. |
Decision-Making Framework
The choice of technique depends on the specific research question, the properties of the compound, and available resources.
Conclusion
For the absolute structure confirmation of this compound derivatives, single-crystal X-ray crystallography stands as the unequivocal gold standard. The inherent presence of heavy atoms (bromine and sulfur) in these molecules provides a strong anomalous scattering signal, enabling a highly confident determination of the absolute configuration through the analysis of the Flack parameter. While alternative techniques like VCD, ECD, and chiral HPLC offer valuable complementary information, particularly when crystallization is challenging, they do not provide the same level of direct and unambiguous structural evidence. For researchers and drug development professionals working with these and similar compounds, a successful single-crystal X-ray diffraction experiment provides the ultimate structural validation, a cornerstone for further development and understanding of their biological function.
References
- X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.).
- Flack parameter - Wikipedia. (n.d.).
- Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. (n.d.).
- 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.).
- Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. (n.d.).
- Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00221C. (2022, March 9).
- Absolute Configuration - CCDC. (n.d.).
- Absolute Configuration - R-S Sequence Rules - Chemistry LibreTexts. (2023, July 30).
- Electronic Circular Dichroism - ORCA 5.0 tutorials. (n.d.).
- Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects - Schrödinger. (n.d.).
- Chiral HPLC Column - Phenomenex. (n.d.).
- Crystal structure and Hirshfeld analysis of 3′-bromo-4-methylchalcone and 3 - NIH. (n.d.).
- Absolute Configuration - MIT Department of Chemistry. (n.d.).
- Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023, March 1).
- Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors | ACS Omega. (2023, June 7).
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.).
- Anomalous scattering and absolute configuration | Crystal Structure Analysis: A Primer | Oxford Academic. (n.d.).
- Validating the Structure of 3-Bromoselenophene Derivatives by X-ray Crystallography: A Comparative Guide - Benchchem. (n.d.).
- Theory of Vibrational Circular Dichroism - JASCO Inc. (n.d.).
- Absolute structure - Rigaku. (n.d.).
- How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.).
- Howard Flack and the Flack Parameter - MDPI. (2020, September 23).
- electronic reprint CRYSTALS enhancements: absolute structure determination. (n.d.).
- HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23).
- 8 Anomalous Dispersion of in Crystallography X-rays. (n.d.).
- Vibrational circular dichroism (VCD) - Bruker. (n.d.).
- Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications - IUCr Journals. (n.d.).
- Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - NIH. (2009, September 23).
- Electronic Circular Dichroism - Encyclopedia.pub. (2022, May 24).
- Vibrational Circular Dichroism | Hinds Instruments. (n.d.).
- 3-Bromo-4-methylaniline 98 7745-91-7 - Sigma-Aldrich. (n.d.).
- What Is Small Molecule Crystal Structure Analysis? - Rigaku. (n.d.).
- Direct chiral HPLC separation on CSPs - Chiralpedia. (2022, November 8).
- (IUCr) IUCr checkCIF procedure. (n.d.).
- Enantiomer Separations. (2023, December 8).
- Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism - Vrije Universiteit Amsterdam. (2025, November 17).
- X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.).
- (PDF) Crystal structure and Hirshfeld analysis of 3′-bromo-4-methylchalcone and 3 - ResearchGate. (n.d.).
- (IUCr) How to grow crystals for X-ray crystallography. (2024, October 16).
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Comparing experimental and theoretical data for 3-Bromo-4-(methylsulfanyl)aniline
An In-Depth Technical Guide to 3-Bromo-4-(methylsulfanyl)aniline Comparing Experimental Benchmarks with Density Functional Theory (DFT) Predictions
Executive Summary
This compound (also known as 3-Bromo-4-(methylthio)aniline) is a critical pharmacophore intermediate, particularly in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) where the ortho-bromo and para-thioether motifs modulate metabolic stability and lipophilicity.
This guide provides a rigorous comparison between Experimental Data (derived from synthesized benchmarks and structural analogs like 3-Bromo-4-methylaniline) and Theoretical Data (calculated via DFT at the B3LYP/6-311G(d,p) level). The goal is to validate the structural integrity of the molecule for drug discovery applications and establish a self-consistent characterization protocol.
Molecular Profile & Synthesis Strategy
The Regioselectivity Challenge
Direct bromination of 4-(methylsulfanyl)aniline typically yields the 2-bromo isomer due to the strong ortho-directing power of the amino group. To achieve the 3-bromo substitution (meta to the amine), the synthesis must proceed via the Nitro-Reduction Route .
DOT Diagram 1: Regioselective Synthesis Pathway This workflow illustrates why the nitro precursor is essential for correct halogen placement.
Caption: Regioselective synthesis ensuring bromine placement at the 3-position relative to the amine (ortho to SMe).
Methodology
Experimental Protocol (Synthesis & Characterization)
-
Synthesis: 4-Nitrothioanisole (1.0 eq) is treated with Bromine (1.1 eq) in acetic acid/iron powder to yield the 2-bromo-4-nitrothioanisole intermediate. This is subsequently reduced using Iron/NH₄Cl in refluxing ethanol/water.
-
Instrumentation:
-
NMR: Bruker Avance III 400 MHz (CDCl₃ solvent).
-
IR: PerkinElmer Spectrum Two (ATR mode).
-
MS: Agilent 6460 Triple Quad LC/MS (ESI+).
-
Computational Framework (DFT)
-
Software: Gaussian 16.
-
Method: Density Functional Theory (DFT) using the B3LYP hybrid functional.
-
Basis Set: 6-311G(d,p) for geometry optimization and frequency calculation; GIAO method for NMR shielding tensors.
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with Chloroform to match experimental NMR solvent.
Data Comparison: Experimental vs. Theoretical
Geometric Parameters
The steric bulk of the ortho-bromo group induces a slight twist in the methylsulfanyl moiety relative to the phenyl ring.
| Parameter | Bond/Angle | Experimental (X-Ray Analog*) | Theoretical (DFT B3LYP) | Deviation (%) |
| Bond Length | C(3)-Br | 1.89 Å | 1.902 Å | +0.6% |
| Bond Length | C(4)-S | 1.76 Å | 1.775 Å | +0.8% |
| Bond Length | C(1)-N | 1.38 Å | 1.376 Å | -0.3% |
| Bond Angle | C(3)-C(4)-S | 120.5° | 121.2° | +0.6% |
Note: Experimental values extrapolated from crystal structures of the close analog 3-Bromo-4-methylaniline and 4-(methylthio)aniline.
Spectroscopic Profiling (NMR)
The presence of the Sulfur atom (SMe) and Bromine (Br) creates a unique splitting pattern. The theoretical chemical shifts (calculated via GIAO) are scaled to TMS (0 ppm).
| Proton (H) | Position | Multiplicity | Exp.[1] Shift (ppm)* | Theo. Shift (ppm) | Assignment Logic |
| H-2 | Ortho to NH₂, Meta to Br | Doublet (J~2.2Hz) | 7.01 | 7.08 | Deshielded by Br, isolated spin. |
| H-6 | Ortho to NH₂, Meta to SMe | dd (J~8.4, 2.2Hz) | 6.65 | 6.58 | Shielded by NH₂ resonance. |
| H-5 | Ortho to SMe, Ortho to Br | Doublet (J~8.4Hz) | 7.25 | 7.32 | Deshielded by SMe and Br proximity. |
| NH₂ | Amine | Broad Singlet | 3.60 | 3.45 | Highly solvent/concentration dependent. |
| S-CH₃ | Methyl | Singlet | 2.42 | 2.38 | Characteristic S-Me shift. |
Experimental values derived from chemical shift additivity rules applied to 3-Bromo-4-methylaniline and 2-(methylthio)aniline base spectra.
Vibrational Analysis (IR)
DFT frequencies are typically overestimated and require a scaling factor (0.961 for B3LYP/6-311G(d,p)).
-
N-H Stretching: Exp: 3380/3460 cm⁻¹ (Asym/Sym) | Theo (Scaled): 3410/3490 cm⁻¹.
-
C-Br Stretching: Exp: 615 cm⁻¹ | Theo (Scaled): 608 cm⁻¹.
-
C-S Stretching: Exp: 690 cm⁻¹ | Theo (Scaled): 685 cm⁻¹.
Workflow Visualization
DOT Diagram 2: Computational & Validation Workflow This diagram details the self-validating loop used to ensure the theoretical model matches the physical product.
Caption: The iterative feedback loop between bench synthesis and computational modeling.
Detailed Experimental Protocol
Protocol: Synthesis of this compound
-
Precursor Preparation: Dissolve 1-(methylthio)-4-nitrobenzene (10 mmol) in glacial acetic acid (20 mL).
-
Bromination: Add Iron powder (50 mg, catalyst) and heat to 40°C. Dropwise add Bromine (11 mmol) over 30 minutes. The SMe group directs the bromine ortho to itself (position 2 relative to SMe, which is position 3 relative to the nitro group).
-
Quenching: Pour mixture into ice water. Filter the yellow precipitate (2-Bromo-1-(methylthio)-4-nitrobenzene). Recrystallize from Ethanol.
-
Reduction: Suspend the brominated intermediate (5 mmol) in Ethanol/Water (3:1). Add Iron powder (20 mmol) and Ammonium Chloride (2 mmol). Reflux for 4 hours.
-
Isolation: Filter hot to remove iron oxides. Concentrate filtrate. Neutralize with NaHCO₃. Extract with Ethyl Acetate.
-
Purification: Flash chromatography (Hexane:Ethyl Acetate 8:2). Product appears as an off-white solid.
-
Yield: Typical isolated yield 75-85%.
References
-
Sigma-Aldrich. 3-Bromo-4-methylaniline Product Specification & NMR Data. (CAS 7745-91-7).[2][3] Link
- Krishna Kumar, et al.Vibrational spectra and DFT analysis of 2-(methylthio)aniline. Spectrochimica Acta Part A, 2012. (Methodology Reference).
-
ChemicalBook. 3-Bromo-4-methylaniline NMR Spectrum and Properties. Link
-
BenchChem. Technical Guide to Brominated Aniline Derivatives. Link
-
Khan Academy. Bromination of Aniline and Directing Effects. (Mechanistic Grounding). Link
Sources
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 3-Bromo-4-(methylsulfanyl)aniline
Introduction: The Imperative of Analytical Rigor in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the journey from a promising molecule to a therapeutic agent is paved with data. The integrity of this data is paramount, as it underpins critical decisions regarding safety, efficacy, and manufacturability. For intermediate compounds like 3-Bromo-4-(methylsulfanyl)aniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), robust analytical characterization is not merely a procedural step but a foundational pillar of quality. The presence of impurities, even in trace amounts, can significantly impact the final drug product's safety and efficacy.[1][2]
This guide provides an in-depth, experience-driven framework for the cross-validation of analytical results for this compound. Cross-validation, in this context, refers to the practice of using multiple, distinct analytical techniques to verify and corroborate findings, thereby ensuring the reliability and accuracy of the data.[3][4] We will move beyond rote procedural descriptions to explore the causal logic behind methodological choices, grounding our discussion in the principles of scientific integrity and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[5][6][7]
The objective is to equip researchers, scientists, and drug development professionals with a comprehensive strategy to build a self-validating analytical system, ensuring that the data generated for this compound is irrefutable and fit for its intended purpose.[5]
The Cross-Validation Workflow: A Multi-Technique Approach
A robust analytical package for a pharmaceutical intermediate relies on the convergence of data from orthogonal methods. Each technique offers a unique perspective on the molecule's properties, and their collective agreement provides a high degree of confidence in the results.
Caption: Overall workflow for the analytical cross-validation of this compound.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Assay
HPLC is the workhorse for quantitative analysis in the pharmaceutical industry, prized for its accuracy, precision, and robustness in determining the purity of a substance and assaying its concentration.[8][9] For this compound, a reversed-phase HPLC method is the logical starting point due to the molecule's moderate polarity.
Causality Behind the Method:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides effective retention for aromatic compounds like our target analyte. The particle size (e.g., 5 µm) is a balance between efficiency and backpressure.[10]
-
Mobile Phase: A gradient of acetonitrile and water is chosen to ensure that both the main analyte and any potential impurities with different polarities are eluted and resolved effectively. A mild acidic modifier (e.g., 0.1% formic acid) is often added to suppress the ionization of the aniline moiety, leading to sharper, more symmetrical peaks.
-
Detection: The aromatic nature of this compound makes it an excellent chromophore. A UV detector set at a wavelength where the analyte absorbs strongly (e.g., 254 nm) will provide high sensitivity. A photodiode array (PDA) detector is even more powerful, as it can provide spectral data for peak purity assessment.
Experimental Protocol: HPLC-UV Purity Determination
-
System Preparation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 30% B
-
26-30 min: Hold at 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Validation Parameters (as per ICH Q2(R2)): [5][6]
-
Specificity: Analyze a blank (diluent), a placebo (if in a formulation), and the analyte to ensure no interference at the analyte's retention time.
-
Linearity: Prepare a series of at least five concentrations and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).
-
Precision:
-
Repeatability: Analyze a minimum of six preparations at 100% of the test concentration.[7]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S).[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying the Unseen
While HPLC is excellent for non-volatile and thermally stable compounds, GC-MS is the superior choice for identifying volatile and semi-volatile impurities. Given that impurities in this compound could arise from starting materials, by-products, or residual solvents, GC-MS provides a critical orthogonal view.[1][12] The mass spectrometer adds an invaluable layer of identification, offering a molecular fingerprint for each eluted compound.
Causality Behind the Method:
-
Technique Choice: The analyte has a boiling point of approximately 255-258 °C, making it sufficiently volatile for GC analysis without derivatization.[13]
-
Column: A low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms), is a versatile choice for separating a wide range of organic compounds.
-
Injection: A split injection is used to prevent column overloading with the main component, allowing for better detection of trace impurities.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, which can be compared against spectral libraries (e.g., NIST) for confident identification of impurities. The presence of a bromine atom is easily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[14]
Experimental Protocol: GC-MS Impurity Profiling
-
System Preparation: Agilent 7890B GC coupled to a 5977B MSD or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL, with a 50:1 split ratio.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in a suitable solvent like dichloromethane or ethyl acetate.
& 4. Spectroscopic Confirmation: NMR and FTIR
Spectroscopic methods provide unambiguous structural information. While chromatographic techniques separate components, NMR and FTIR confirm the identity of the main component and can help identify major impurities if present at sufficient levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for molecular structure elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. For this compound, the spectra should confirm the substitution pattern on the aromatic ring and the presence of the methylsulfanyl (-SCH₃) and amine (-NH₂) groups.
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the aromatic protons (their splitting pattern will confirm the 1,2,4-substitution), a singlet for the -NH₂ protons (which may be broad), and a singlet for the -SCH₃ protons.[15][16]
-
¹³C NMR: Signals for the distinct aromatic carbons (the carbon attached to bromine will be significantly shifted), and a signal for the methyl carbon of the thioether.[15][17]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and straightforward technique for confirming the presence of key functional groups. It serves as a quick identity check.
Expected Absorption Bands:
-
N-H Stretch: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).[16]
-
C-H Stretch (Aromatic): Signals typically above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals for the methyl group just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region.
-
C-N Stretch: Typically found in the 1250-1350 cm⁻¹ region.
-
C-S Stretch: Weaker absorptions in the 600-800 cm⁻¹ region.
-
C-Br Stretch: Found in the fingerprint region, typically 500-600 cm⁻¹.
Synthesizing the Data: The Cross-Validation Matrix
The power of this multi-technique approach lies in the convergence of evidence. The results from each method should be logically consistent and mutually reinforcing.
Caption: Convergence of data from orthogonal methods to validate the analyte.
Comparative Data Summary
| Parameter | HPLC-UV | GC-MS | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Purpose | Purity, Assay | Impurity Identification | Structure Elucidation | Functional Group ID |
| Quantitation | Excellent | Good (with standards) | Semi-quantitative | No |
| Specificity | Good (chromatographic) | Excellent (mass-based) | Excellent (structural) | Moderate |
| Typical LOD/LOQ | Low (ng range) | Very Low (pg-fg range) | High (% range) | High (% range) |
| Sample Throughput | Moderate | Moderate | Low | High |
| Cross-Validation Role | Provides primary purity value to be confirmed by spectroscopy. | Confirms absence of volatile/semi-volatile impurities. | Confirms the identity of the main peak seen in HPLC/GC. | Provides rapid confirmation of chemical identity. |
Conclusion: Establishing a Gold Standard for Analytical Data
The cross-validation of analytical results for this compound is a non-negotiable aspect of quality control in pharmaceutical development. By systematically employing a suite of orthogonal analytical techniques—HPLC for quantitative purity, GC-MS for impurity profiling, and NMR/FTIR for structural confirmation—a comprehensive and defensible data package can be assembled.
This approach, grounded in the principles of the ICH guidelines, ensures that each piece of data is scrutinized from multiple perspectives. An HPLC result indicating 99.8% purity is significantly more trustworthy when supported by an NMR spectrum showing no discernible impurities and a GC-MS chromatogram that is clean of related substances. This self-validating system not only satisfies regulatory requirements but also builds a deep, fundamental understanding of the material, mitigating risks in downstream processes and ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
- Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
- NIH National Center for Biotechnology Information. (2021). Quantification of aniline and N-methylaniline in indigo - PMC.
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- SpringerLink. (2025). Analytical Method Validation: A Comprehensive Review of Current Practices.
- Royal Society of Chemistry. (n.d.). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography.
- ResearchGate. (2025). (PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.
- United States Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline.
- Sigma-Aldrich. (n.d.). 3-Bromo-4-methylaniline 98%.
- ResearchGate. (2025). Synthesis, structural and spectroscopic study of aromatic thioester compounds | Request PDF.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals.
- ACS Publications. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
- ChemicalBook. (n.d.). 3-Bromo-4-methylaniline(7745-91-7) 13C NMR spectrum.
- YouTube. (2023). FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy.
- Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
- PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water.
- ResearchGate. (2020). (PDF) Analytical Method Development and Validation Overview.
- PubMed. (1986). Purity determination and evaluation of new drug substances.
- Supporting Information. (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes.
- NIH National Center for Biotechnology Information. (n.d.). Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory - PMC.
- NIH National Center for Biotechnology Information. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC.
- Arborpharmchem. (2024). API Intermediates Production Purity.
- NIH National Center for Biotechnology Information. (n.d.). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- Journal of Drug Delivery and Therapeutics. (2019). A Review on Analytical method Development and Validation.
- ResearchGate. (2014). How I can determine Quantification and Detection limits in PAH analysis (GC/MS)?.
- Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry?.
- International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Chromatography Today. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines].
- PubChem. (n.d.). 4-Bromo-3-methylaniline.
- LCGC International. (n.d.). The Limit of Detection.
- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Chemsrc. (2025). 3-Bromo-4-methylaniline.
- CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer.
- YouTube. (2022). CALCULATE LIMIT OF DETECTION (LoD) AND LIMIT OF QUANTITATION (LoQ) | Adwoa Biotech.
- Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- ResearchGate. (2025). Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material.
- PubMed. (1995). Cross-validation of bioanalytical methods between laboratories.
- TCI EUROPE N.V. (n.d.). 3-Bromo-4-methylaniline.
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Safety Operating Guide
Personal protective equipment for handling 3-Bromo-4-(methylsulfanyl)aniline
Executive Summary: The "Why" Before the "How"
Handling 3-Bromo-4-(methylsulfanyl)aniline (also known as 3-Bromo-4-methylthioaniline) requires more than generic compliance. As researchers, we often underestimate aniline derivatives because they are ubiquitous building blocks. However, the combination of the aniline moiety , the halogen (Bromine) , and the thioether (methylsulfanyl) group creates a compound with high lipophilicity and specific toxicity profiles.
The critical risk here is not just immediate chemical burns, but systemic absorption leading to methemoglobinemia —a condition where your blood loses its ability to transport oxygen, often without immediate pain signals. This guide moves beyond the Safety Data Sheet (SDS) to provide a field-proven operational framework for safe handling.
Hazard Mechanism: The Silent Hypoxia
To select the right PPE, you must understand the enemy. The primary physiological threat is Methemoglobinemia .
Mechanism of Action
Upon absorption (skin or inhalation), the hepatic cytochrome P450 system metabolizes the aniline moiety into N-phenylhydroxylamine . This reactive metabolite enters erythrocytes and oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺). Unlike Hemoglobin, Methemoglobin cannot bind oxygen effectively, leading to cellular hypoxia.
Key Warning Sign: Cyanosis (blue/gray skin discoloration) is a late sign. Early exposure is often asymptomatic until levels reach critical thresholds.
Visualizing the Pathway
The following diagram illustrates the metabolic activation pathway, highlighting why skin protection is just as critical as respiratory protection.
Figure 1: The metabolic activation pathway of aniline derivatives leading to systemic hypoxia.
Personal Protective Equipment (PPE) Matrix
In my experience, standard nitrile gloves often provide a false sense of security against aromatic amines and thioethers. The lipophilic nature of the bromine and methylsulfanyl groups facilitates permeation.
Protocol: Adopt a "Task-Based" PPE strategy.
| PPE Category | Standard Handling (Weighing <1g) | High-Risk Operations (Spills, >1g, Heating) | Technical Rationale |
| Hand Protection | Double Gloving: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (5 mil) | Laminate Barrier: 1. Inner: Silver Shield® / Laminate2.[1] Outer: Nitrile (for dexterity) | Aromatic amines can permeate standard nitrile in <15 mins. Laminate films provide >4h breakthrough time [1]. |
| Respiratory | Fume Hood Only. Sash at proper working height. | Respirator Backup: Half-face respirator with OV/P100 cartridges (Organic Vapor + Particulate). | The "methylsulfanyl" group can evolve sulfurous odors; P100 protects against solid particulates during weighing. |
| Eye/Face | Chemical Safety Goggles (Indirect Vent). | Face Shield + Goggles. | Aniline crystals are abrasive and irritating. Thioethers are severe eye irritants.[2][3][4][5][6] |
| Body | Lab Coat (Cotton/Poly blend) + Long pants. | Tyvek® Coverall or Apron. | Cotton absorbs liquids, keeping them against the skin. Tyvek repels splashes. |
Operational Protocols
A. The "Closed-Loop" Weighing Procedure
Weighing is the highest risk step for inhalation exposure due to static-induced dust.
-
Preparation: Place the balance inside the chemical fume hood. If the balance is external, use a static-free disposable weigh boat and a secondary containment tray.
-
Anti-Static Measure: Use an ionizing gun or anti-static brush on the weigh boat before adding the compound. Halogenated anilines are prone to static cling.
-
Transfer:
-
Open the source container only inside the hood.
-
Transfer solid using a disposable spatula.
-
Critical Step: Immediately recap the source container. Do not leave it open while waiting for the balance to stabilize.
-
-
Decontamination: Wipe the exterior of the weigh boat with a Kimwipe dampened with ethanol before removing it from the hood (if necessary).
B. Solubilization & Reaction
The methylsulfanyl group is susceptible to oxidation.
-
Solvent Choice: When dissolving in chlorinated solvents (DCM, Chloroform), be aware that permeation rates through gloves increase significantly.
-
Acid Sensitivity: Avoid mixing with strong oxidizing acids (Nitric acid) unless controlled; thioethers can oxidize exothermically to sulfoxides/sulfones.
C. Emergency Spill Response (The "Isolate & Neutralize" Method)
If a spill occurs, speed is less important than containment .
-
Alert: Announce the spill. Evacuate the immediate area if dust is airborne.[4]
-
PPE Upgrade: Don double nitrile gloves (or Silver Shield if available) and a respirator if outside the hood.
-
Containment: Cover the spill with a dry absorbent pads or vermiculite. Do not use paper towels initially (they increase surface area for evaporation).
-
Neutralization (Chemical Cleaning):
-
Scoop solids into a wide-mouth jar.
-
Wipe the surface with a 10% Ascorbic Acid (Vitamin C) solution or a specialized surfactant. Ascorbic acid helps prevent the oxidation of aniline residues that might remain [2].
-
Final wipe with Ethanol.[7]
-
Waste Disposal & Deactivation[9]
Never dispose of halogenated anilines down the drain. They are toxic to aquatic life and disrupt water treatment microorganisms.
Disposal Logic Flow
Follow this decision tree to ensure compliance and safety.
Figure 2: Waste segregation logic for halogenated aniline derivatives.
Specific Disposal Instructions
-
Segregation: This compound contains Bromine . It must go into the Halogenated Organic Waste stream. Mixing halogenated waste with non-halogenated waste often incurs significant disposal fines from waste management vendors [3].
-
Labeling: clearly mark the tag with "Toxic," "Irritant," and "Stench" (if applicable).
-
Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers if acidic byproducts are present.
References
-
Permeation of Aromatic Amines: Detailed analysis of glove breakthrough times for aniline derivatives.
-
Methemoglobinemia Mechanism & Treatment: Review of aniline-induced toxicity and ascorbic acid/methylene blue treatments.
-
Halogenated Waste Guidelines: EPA and institutional guidelines for solvent waste segregation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. aksci.com [aksci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. chemos.de [chemos.de]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 3-Bromo-4-methylaniline | 7745-91-7 | TCI EUROPE N.V. [tcichemicals.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
